molecular formula C7H9NO6S2 B1266782 2-Amino-5-methylbenzene-1,4-disulfonic acid CAS No. 26585-57-9

2-Amino-5-methylbenzene-1,4-disulfonic acid

Cat. No.: B1266782
CAS No.: 26585-57-9
M. Wt: 267.3 g/mol
InChI Key: YYRVBCBZQPTVEO-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzene-1,4-disulfonic acid is a useful research compound. Its molecular formula is C7H9NO6S2 and its molecular weight is 267.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-5-methylbenzene-1,4-disulfonic acid
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InChI

InChI=1S/C7H9NO6S2/c1-4-2-7(16(12,13)14)5(8)3-6(4)15(9,10)11/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YYRVBCBZQPTVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9067227
Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-
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Molecular Weight

267.3 g/mol
Source PubChem
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CAS No.

26585-57-9
Record name 2-Amino-5-methyl-1,4-benzenedisulfonic acid
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Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-
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Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-
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Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-
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Record name 4-methylaniline-2,5-disulphonic acid
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Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-5-methylbenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physical Properties

2-Amino-5-methylbenzene-1,4-disulfonic acid, also known as p-Toluidine-2,5-disulfonic acid, is a sulfonated aromatic amine. Its chemical structure consists of a toluene backbone substituted with an amino group and two sulfonic acid groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms p-Toluidine-2,5-disulfonic acid, 4-Methylaniline-2,5-disulfonic acid[2][3]
CAS Number 26585-57-9[1][4][5]
Molecular Formula C₇H₉NO₆S₂[1][4][5]
Molecular Weight 267.28 g/mol [1][6]
Density 1.74 g/cm³[5]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Note: There is a significant lack of experimentally determined data for the melting point, boiling point, and solubility of this specific compound in publicly accessible literature.

Spectroscopic Data

Experimental Protocols

Detailed and validated experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the available literature. However, general methods for the sulfonation and purification of aromatic amines can be adapted.

General Synthetic Approach: Sulfonation of p-Toluidine

The synthesis of this compound would likely involve the disulfonation of p-toluidine. A general approach would be the reaction of p-toluidine with an excess of a strong sulfonating agent, such as oleum (fuming sulfuric acid), at elevated temperatures. The reaction conditions, including temperature, reaction time, and the ratio of reactants, would need to be carefully optimized to favor the formation of the desired 2,5-disubstituted product over other isomers.

General Purification Method: Recrystallization

Purification of arylsulfonic acids is often challenging due to their high polarity and solubility in aqueous solutions. A common method for the purification of related compounds is recrystallization from an aqueous solution or a mixed solvent system. The crude product can be dissolved in a hot solvent (e.g., water or an alcohol-water mixture) and allowed to cool slowly to induce crystallization. The purity of the resulting crystals would then be assessed by analytical techniques such as HPLC.

General Analytical Method: High-Performance Liquid Chromatography (HPLC)

The analysis of sulfonated aromatic amines is typically performed using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for achieving good separation of these acidic and basic compounds. Detection is usually carried out using a UV detector.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Studies on other sulfonated aromatic amines have indicated potential for environmental persistence and, in some cases, toxicity.[8][9] However, no specific toxicological or pharmacological data for the title compound has been found. The introduction of sulfonic acid groups generally increases the water solubility of a compound, which can significantly alter its pharmacokinetic and pharmacodynamic properties. A structurally related compound, 4,5-dihydroxy-1,3-benzenedisulfonic acid (Tiron), has been shown to induce differentiation and apoptosis in leukemia cells, suggesting that benzenedisulfonic acid derivatives can possess biological activity.[10]

Visualizations

Generalized Experimental Workflow

Since no specific experimental protocols are available for this compound, the following diagram illustrates a generalized workflow for the synthesis and purification of an arylsulfonic acid.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (p-Toluidine) reaction Sulfonation (e.g., with Oleum) start->reaction 1 workup Reaction Work-up (e.g., Quenching) reaction->workup 2 crude Crude Product workup->crude 3 recrystallization Recrystallization crude->recrystallization filtration Filtration & Washing recrystallization->filtration 4 drying Drying filtration->drying 5 pure_product Pure Product drying->pure_product 6 hplc HPLC pure_product->hplc nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: Generalized workflow for the synthesis, purification, and analysis of an arylsulfonic acid.

Safety and Handling

Specific safety and handling information for this compound is limited. However, based on the data for the structurally similar 2-Amino-5-methylbenzenesulfonic acid, it should be handled with care. The monosulfonated analog is classified as causing severe skin burns and eye damage.[11][12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a chemical for which there is a notable lack of comprehensive data in the public domain. While its basic chemical identity is established, critical information regarding its physical properties, detailed and optimized experimental protocols, and particularly its biological activity and potential roles in signaling pathways, remains to be elucidated. This guide serves as a compilation of the currently available information and underscores the need for further research to fully characterize this compound and explore its potential applications in research and development. Future work should focus on the experimental determination of its physicochemical properties, the development of robust synthetic and purification methods, and a thorough investigation of its pharmacological and toxicological profile.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Aromatic sulfonic acids are a critical class of organic compounds utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Their utility stems from the water-solubilizing nature of the sulfonic acid group and its ability to serve as a directing group or be replaced by other functional groups. 2-Amino-5-methylbenzene-1,4-disulfonic acid is a derivative of p-toluidine, featuring two sulfonic acid groups on the benzene ring, which significantly enhances its polarity and potential as a versatile chemical intermediate.

The synthesis is based on the principles of electrophilic aromatic substitution, specifically the sulfonation of an activated aromatic ring.[5] The starting material, p-toluidine (4-amino-1-methylbenzene), contains two activating groups: an amino group (-NH₂) and a methyl group (-CH₃). Both are ortho-, para-directing. The synthesis involves the reaction of p-toluidine with a strong sulfonating agent, typically fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[5]

This guide proposes a two-stage reaction pathway: an initial monosulfonation followed by a second, more forceful sulfonation to yield the desired disulfonic acid.

Proposed Synthesis Pathway

The direct disulfonation of p-toluidine is achieved by reacting it with an excess of a powerful sulfonating agent under elevated temperatures. The amino group is first protonated in the strongly acidic medium to form the anilinium ion, which is a meta-directing and deactivating group. However, the reaction can still proceed, and the positions of sulfonation are influenced by the interplay of the methyl group and the protonated amino group, as well as steric factors. The most plausible pathway involves the direct sulfonation of p-toluidine using an excess of oleum.

Synthesis_Pathway p_toluidine p-Toluidine product 2-Amino-5-methylbenzene- 1,4-disulfonic Acid p_toluidine->product Sulfonation reagents Excess H₂SO₄ / SO₃ (Oleum) Heat reagents->p_toluidine

Caption: Proposed direct synthesis of the target compound from p-toluidine.

Experimental Protocols

The following protocol is a proposed methodology based on established procedures for the monosulfonation of p-toluidine.[6] Modifications to reagent quantities and reaction temperature are suggested to facilitate the introduction of a second sulfonic acid group.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
p-ToluidineC₇H₉N107.15≥99%
Sulfuric AcidH₂SO₄98.08100% (monohydrate)
OleumH₂SO₄ · xSO₃Variable20-65% free SO₃
Deionized WaterH₂O18.02High Purity
IceH₂O18.02N/A
Proposed Synthesis Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4 to 8 molar equivalents of 100% sulfuric acid for every mole of p-toluidine to be used.

  • Dissolution of Starting Material: Cool the sulfuric acid in an ice bath. Slowly add one molar equivalent of p-toluidine to the stirred, cold sulfuric acid. The temperature should be maintained between 20°C and 40°C during the addition to manage the exothermic reaction.

  • First Sulfonation (Inferred): Once the p-toluidine is fully dissolved, begin the dropwise addition of 2 to 3 molar equivalents of oleum (containing 65% free SO₃). Maintain the reaction temperature between 30°C and 50°C.

  • Second Sulfonation (Inferred): After the initial oleum addition is complete, increase the reaction temperature to between 80°C and 100°C. Add an additional 2 to 3 molar equivalents of oleum dropwise. The reaction mixture is then stirred at this elevated temperature for several hours to ensure the completion of the disulfonation. Progress can be monitored by techniques such as HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. In a separate, larger beaker, prepare a mixture of deionized water and ice. Very slowly and carefully, pour the reaction mixture onto the ice/water with vigorous stirring. This quenching step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

  • Precipitation and Filtration: The desired this compound will precipitate out of the acidic aqueous solution upon cooling. Cool the suspension to below 20°C to maximize crystal formation.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold, dilute sulfuric acid, followed by a small amount of cold deionized water to remove residual acid. The product can be further purified by recrystallization from hot water if necessary.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Data Presentation

The following table summarizes the proposed quantitative parameters for the synthesis. Since a specific experimental procedure is not published, these values are based on stoichiometric requirements and inferred conditions for disulfonation.

ParameterValueUnitNotes
Molar Ratio (p-Toluidine:H₂SO₄)1 : 4-8mol/molFor initial dissolution.
Molar Ratio (p-Toluidine:Free SO₃)1 : 4-6mol/molTotal from oleum, for disulfonation.
Initial Sulfonation Temperature30 - 50°CInferred for monosulfonation.
Second Sulfonation Temperature80 - 100°CInferred for disulfonation.
Reaction Time4 - 8hoursEstimated, requires monitoring.
Theoretical Yield~267.28 g/mol Based on 100% conversion.

Visualization of Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification dissolution 1. Dissolve p-Toluidine in cold H₂SO₄ sulfonation1 2. Add Oleum (2-3 eq) (30-50°C) dissolution->sulfonation1 sulfonation2 3. Heat and Add Oleum (2-3 eq) (80-100°C) sulfonation1->sulfonation2 quench 4. Quench in Ice-Water sulfonation2->quench Reaction Completion precipitation 5. Precipitate & Cool quench->precipitation filtration 6. Vacuum Filtration precipitation->filtration purification 7. Wash & Recrystallize filtration->purification drying 8. Dry Product purification->drying final_product 2-Amino-5-methylbenzene- 1,4-disulfonic Acid drying->final_product Final Product

Caption: A step-by-step workflow for the synthesis and purification.

Safety Considerations

  • Corrosive Reagents: Concentrated sulfuric acid and oleum are extremely corrosive and will cause severe burns upon contact with skin or eyes.[6] This process must be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, must be worn at all times.

  • Exothermic Reactions: The dissolution of p-toluidine in sulfuric acid and the quenching of the reaction mixture in water are highly exothermic. Additions should be performed slowly and with adequate cooling to maintain control of the reaction temperature.

  • Inhalation Hazard: Fuming sulfuric acid (oleum) releases sulfur trioxide gas, which is toxic and corrosive to the respiratory tract. Ensure adequate ventilation.

Conclusion

This guide provides a comprehensive overview of the proposed synthesis pathway for this compound. By adapting established protocols for the monosulfonation of p-toluidine, a logical and chemically sound procedure for achieving disulfonation is presented. The provided diagrams and tables serve as a valuable resource for researchers aiming to synthesize this compound. It is recommended that any practical application of this proposed method begins with small-scale trials to optimize reaction conditions and ensure safety.

References

Spectroscopic Analysis of 2-Amino-5-methylbenzene-1,4-disulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS No. 26585-57-9). Due to the limited availability of specific experimental spectra for this compound in public databases, this document outlines the expected spectroscopic characteristics based on its chemical structure and by analogy to similar aromatic sulfonic acids. Furthermore, it details generalized experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound in research and drug development settings. A procedural workflow for spectroscopic analysis is also presented.

Introduction

This compound is an aromatic organic compound containing an aniline moiety and two sulfonic acid groups. Its chemical structure suggests its potential utility as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and stability of this molecule. This guide addresses the absence of readily available spectral data by predicting key spectroscopic features and providing standardized methodologies for their experimental determination.

Chemical Properties

PropertyValueSource
CAS Number 26585-57-9[1][2][3]
Molecular Formula C₇H₉NO₆S₂[1][2]
Molecular Weight 267.28 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms p-Toluidine-2,5-disulfonic acid, 4-methylaniline-2,5-disulfonic acid

Predicted Spectroscopic Data

While specific experimental data for this compound is not widely available, the following tables summarize the expected spectroscopic characteristics based on its functional groups and the analysis of analogous compounds.

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch (Sulfonic Acid) 3200-2500 (broad)Characteristic of the strongly hydrogen-bonded hydroxyl group.
N-H Stretch (Amine) 3500-3300 (two bands)Symmetric and asymmetric stretching of the primary amine.
C-H Stretch (Aromatic) 3100-3000Aromatic C-H stretching vibrations.
C-H Stretch (Methyl) 2975-2850Aliphatic C-H stretching of the methyl group.
S=O Stretch (Sulfonic Acid) 1250-1120 and 1080-1010Strong, characteristic asymmetric and symmetric stretching vibrations.[4]
C=C Stretch (Aromatic) 1600-1450Aromatic ring skeletal vibrations.
N-H Bend (Amine) 1650-1580Bending vibration of the primary amine.
S-O Stretch (Sulfonic Acid) 700-600S-O single bond stretching.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are as follows:

Proton(s)Expected Chemical Shift (ppm)MultiplicityIntegration
Aromatic H (position 3) 7.5 - 7.8Singlet1H
Aromatic H (position 6) 7.0 - 7.3Singlet1H
Amine (NH₂) 4.5 - 6.0 (broad)Singlet2H
Methyl (CH₃) 2.2 - 2.5Singlet3H
Sulfonic Acid (SO₃H) 10.0 - 13.0 (broad)Singlet2H

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon(s)Expected Chemical Shift (ppm)
C-NH₂ (position 2) 145 - 155
C-CH₃ (position 5) 135 - 145
C-SO₃H (positions 1 and 4) 125 - 140
Aromatic C-H (positions 3 and 6) 115 - 130
Methyl (CH₃) 20 - 25
Mass Spectrometry (MS)
Ionization ModeExpected m/zIon
Electrospray (ESI+) 268.0049[M+H]⁺
Electrospray (ESI-) 265.9903[M-H]⁻
High Resolution (ESI-) 265.9903[M-H]⁻

Note: Fragmentation patterns would show the loss of SO₃ (80 Da) and other characteristic fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal and anvil thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard (e.g., TMS or a suitable internal standard for aqueous solutions) if required.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans for a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum, which will likely require a larger number of scans due to the lower natural abundance of ¹³C.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H spectrum and reference the chemical shifts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS with ESI):

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer, or inject it into a liquid chromatograph coupled to the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_report Final Report Synthesis Synthesis and Purification IR IR Spectroscopy (Functional Groups) Synthesis->IR Initial Check NMR NMR Spectroscopy (¹H, ¹³C) (Structure) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS Data_Analysis Data Analysis and Structure Elucidation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Final_Report Comprehensive Spectroscopic Report Data_Analysis->Final_Report

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire them. While experimental data remains to be published in accessible databases, the information presented here serves as a valuable resource for researchers and professionals in the synthesis, identification, and application of this compound. The provided protocols and workflow offer a systematic approach to ensure the quality and structural integrity of this compound in a laboratory setting.

References

An In-depth Technical Guide on 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS: 76015-36-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols, specific biological activity, and established signaling pathways for 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS: 76015-36-6) is limited. This guide provides a summary of available data and presents generalized methodologies for the analysis of such a compound.

Introduction

This compound is a substituted aromatic sulfonic acid. Compounds of this class are often utilized as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The presence of both amino and sulfonic acid functional groups on the benzene ring imparts specific chemical properties that make it a candidate for further chemical modifications. This document aims to consolidate the known information regarding this compound and provide a framework for its potential analysis and characterization.

Chemical and Physical Properties

Quantitative data on the physicochemical properties of this compound is not extensively available in the public domain. The following table summarizes the basic identifiers that have been confirmed.

PropertyValueSource
CAS Number 76015-36-6Chemical Supplier Catalogs
Molecular Formula C₇H₉NO₆S₂Chemical Supplier Catalogs
Molecular Weight 267.28 g/mol Calculated
IUPAC Name This compound

Further experimental determination of properties such as melting point, boiling point, solubility in various solvents, pKa, and spectral data (NMR, IR, UV-Vis, Mass Spectrometry) is required for a comprehensive profile of this compound.

Generalized Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following methodologies represent standard approaches for the characterization and quality control of a substituted aromatic sulfonic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method would be a primary technique for assessing the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase is commonly used for the separation of polar aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be suitable. The acidic nature of the sulfonic acid groups would necessitate a buffered mobile phase to ensure consistent ionization state and reproducible retention times.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

  • Sample Preparation: The sample would be dissolved in the initial mobile phase composition or a compatible solvent.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analysis:

    • ¹H NMR: The chemical shifts, integration, and coupling patterns of the aromatic and methyl protons would confirm the substitution pattern on the benzene ring.

    • ¹³C NMR: The number and chemical shifts of the carbon signals would verify the carbon skeleton of the molecule.

    • 2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for polar molecules like sulfonic acids. Both positive and negative ion modes should be explored.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) would be measured to confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the accurate mass, which can be used to confirm the elemental formula.

Potential Applications in Research and Drug Development

While no specific applications in drug development for this compound have been documented in the searched literature, its structural motifs suggest potential areas of exploration:

  • Building Block for Synthesis: The amino group can be readily diazotized and converted to a variety of other functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

  • Scaffold for Library Synthesis: The benzene ring with its multiple functional groups could serve as a scaffold for the creation of a library of compounds for screening in various biological assays.

  • Dye and Probe Development: Aromatic sulfonic acids are often used in the development of fluorescent probes and biological stains due to their water solubility and spectroscopic properties.

Visualizations

General Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and quality control of a chemical compound like this compound.

Compound Analysis Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Characterization cluster_documentation Documentation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification hplc Purity Assessment (HPLC) purification->hplc nmr Structural Elucidation (¹H, ¹³C NMR) hplc->nmr ms Molecular Weight Confirmation (MS) nmr->ms ftir Functional Group Analysis (FTIR) ms->ftir coa Certificate of Analysis ftir->coa

Caption: A generalized workflow for the synthesis, purification, and analytical characterization of a chemical compound.

Conclusion

This compound (CAS: 76015-36-6) is a chemical compound with potential as a synthetic intermediate. However, a comprehensive understanding of its properties and potential applications is currently hampered by the limited availability of detailed technical data in the public domain. The generalized experimental protocols and workflows presented in this guide provide a foundation for researchers to undertake a thorough characterization of this molecule. Further investigation is necessary to elucidate its physicochemical properties, biological activity, and potential utility in drug development and other scientific disciplines.

A Comprehensive Technical Overview of 2-Amino-5-methylbenzene-1,4-disulfonic acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed summary of the chemical compound 2-Amino-5-methylbenzene-1,4-disulfonic acid, including its various synonyms, chemical identifiers, and key properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and chemical databases. Establishing a clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

The most frequently encountered synonyms include:

  • 4-Aminotoluene-2,5-disulfonic acid.[1][2][3][][5]

  • p-Toluidine-2,5-disulfonic acid.

  • 4-methylaniline-2,5-disulphonic acid.

  • 4-methylaniline-2,5-disulfonic acid.

  • 4-Amino-toluol-2,5-disulfonsaeure (German).

  • 4-TOLUDINE-2,5-DISULFONIC ACID.

It is important to distinguish this compound from structurally similar molecules such as 2-Amino-5-methylbenzenesulfonic acid, which is a monosulfonated derivative.

Chemical and Physical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design, including dissolution, formulation, and analytical method development.

PropertyValueSource
CAS Number 121315-23-9[1][2][3][5]
26585-57-9
Molecular Formula C₇H₉NO₆S₂[1][2]
Molecular Weight 267.3 g/mol [1]
InChI Key YYRVBCBZQPTVEO-UHFFFAOYSA-N[1]

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are highly specific to the research context. While this document does not provide exhaustive step-by-step procedures, it is recommended that researchers consult specialized chemical synthesis literature and analytical chemistry journals for validated methods. For instance, HPLC methods are commonly employed for the analysis of related sulfonic acid compounds, often utilizing a reverse-phase column with a mobile phase consisting of acetonitrile and water with a pH modifier like phosphoric or formic acid.[6][7][8]

Logical Relationships of Synonyms

The following diagram illustrates the synonymous relationship between the primary chemical name and its various identifiers. This visualization helps to clarify the nomenclature landscape for this compound.

Synonyms This compound This compound 4-Aminotoluene-2,5-disulfonic acid 4-Aminotoluene-2,5-disulfonic acid This compound->4-Aminotoluene-2,5-disulfonic acid is synonymous with p-Toluidine-2,5-disulfonic acid p-Toluidine-2,5-disulfonic acid This compound->p-Toluidine-2,5-disulfonic acid is synonymous with CAS: 26585-57-9 CAS: 26585-57-9 This compound->CAS: 26585-57-9 has CAS number CAS: 121315-23-9 CAS: 121315-23-9 4-Aminotoluene-2,5-disulfonic acid->CAS: 121315-23-9 has CAS number

References

In-Depth Technical Guide: 2-Amino-5-methylbenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It includes a detailed summary of its chemical and physical properties, a thorough experimental protocol for its synthesis, and mandatory visualizations to illustrate its structure and synthesis workflow. Due to the limited availability of experimental spectroscopic and crystallographic data in the public domain, this guide focuses on the established synthesis and known properties, while highlighting areas for future research.

Molecular Structure and Chemical Properties

This compound, also known by its synonyms such as 4-methylaniline-2,5-disulfonic acid and p-Toluidine-2,5-disulfonic acid, is an aromatic sulfonic acid. The presence of an amino group and two sulfonic acid groups attached to a toluene backbone imparts specific chemical characteristics to the molecule, making it a subject of interest in various chemical syntheses.

Chemical Structure:

Caption: 2D structure of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₉NO₆S₂[1][2]
Molecular Weight 267.28 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point Decomposes above 300°C[1]
Solubility in Water Soluble[1]
Density Approx. 1.7 g/cm³[1]
CAS Number 26585-57-9, 76015-36-6[3][4]

Experimental Protocols

Synthesis of 4-methylaniline-2,5-disulfonic acid

The following protocol is adapted from a patented synthesis method. This process involves the sulfonation of 4-methylaniline (p-toluidine) using oleum in sulfuric acid.

Materials:

  • 4-methylaniline (p-toluidine)

  • 100% Sulfuric acid (H₂SO₄)

  • 60-66% Oleum (H₂SO₄·SO₃)

  • Ice

Equipment:

  • Reaction vessel with stirring mechanism and temperature control

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve 4-methylaniline in 1.5 to 3 moles of 100% sulfuric acid per mole of 4-methylaniline in a reaction vessel.

  • Sulfonation (Step 1): To this solution, slowly add enough 60-66% oleum to ensure that 2 to 3 moles of free SO₃ are present per mole of 4-methylaniline. The addition should be controlled to maintain the reaction temperature between 10°C and 80°C. This reaction is carried out for a period of 10 minutes to 3 hours.

  • Sulfonation (Step 2): After the initial reaction, the mixture is heated to a temperature range of 130°C to 160°C. The reaction is continued at this temperature for an additional 2.5 to 4 hours to introduce the second sulfonic acid group.

  • Isolation: The reaction mixture is then cooled and poured onto ice-water to precipitate the product.

  • Purification: The precipitated 4-methylaniline-2,5-disulfonic acid is collected by filtration and washed with cold water. The resulting product is reported to have a purity of greater than 97%.

G cluster_0 Synthesis Workflow A Dissolve 4-methylaniline in Sulfuric Acid B Add Oleum (10-80°C) 10 min - 3 hr A->B Step 1 C Heat Reaction Mixture (130-160°C) 2.5 - 4 hr B->C Step 2 D Precipitate in Ice-Water C->D Isolation E Filter and Wash Product D->E Purification

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Crystallographic Data

Extensive searches of scientific databases and literature did not yield publicly available experimental spectroscopic (NMR, IR, Mass Spectrometry) or crystallographic data specifically for this compound. The available data predominantly pertains to the mono-sulfonated analogue, 2-Amino-5-methylbenzenesulfonic acid. This lack of data represents a significant gap in the characterization of this molecule and presents an opportunity for further research.

Biological Activity and Signaling Pathways

There is currently no available information in peer-reviewed scientific literature regarding the biological activity or involvement in any signaling pathways of this compound. Its potential applications in drug development remain unexplored.

Conclusion

This compound is a well-defined chemical entity with a documented synthesis protocol. However, a comprehensive understanding of its molecular properties is hampered by the lack of publicly available experimental spectroscopic and crystallographic data. Furthermore, its biological activities and potential for therapeutic applications are yet to be investigated. This technical guide serves as a foundational resource, summarizing the current knowledge and highlighting the need for further research to fully characterize this compound and explore its potential in various scientific and industrial applications.

References

Solubility of 2-Amino-5-methylbenzene-1,4-disulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-methylbenzene-1,4-disulfonic acid. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's molecular structure and offers detailed experimental protocols for its determination.

Introduction to this compound

This compound is an aromatic organic compound containing an amino group, a methyl group, and two sulfonic acid groups attached to a benzene ring. The presence of both acidic (sulfonic acid) and basic (amino) functional groups, along with the aromatic backbone, imparts unique physicochemical properties to the molecule, significantly influencing its solubility in various solvent systems. Understanding its solubility is crucial for applications in chemical synthesis, purification, formulation, and drug development, as it governs reaction kinetics, bioavailability, and ease of handling.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound features highly polar sulfonic acid groups (-SO₃H) and an amino group (-NH₂), which can engage in strong hydrogen bonding and ion-dipole interactions.

  • Polar Solvents: Due to the two highly polar sulfonic acid groups and the amino group, the compound is expected to have a higher affinity for polar solvents. Sulfonic acids are generally soluble in water and other polar organic solvents.[1] The presence of multiple polar functional groups suggests that it would be more soluble in polar protic solvents (like water, methanol, ethanol) and polar aprotic solvents (like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)) compared to nonpolar solvents.

  • Nonpolar Solvents: Conversely, the compound is predicted to have very low solubility in nonpolar organic solvents such as hexane, toluene, and diethyl ether. The energy required to break the strong intermolecular hydrogen bonds and ionic interactions between the molecules of the sulfonic acid would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.

Quantitative Solubility Data

SolventSolvent TypePredicted Solubility
WaterPolar ProticSoluble
MethanolPolar ProticModerately Soluble
EthanolPolar ProticSlightly Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
AcetonePolar AproticSparingly Soluble
AcetonitrilePolar AproticSparingly Soluble
DichloromethaneNonpolarInsoluble
TolueneNonpolarInsoluble
HexaneNonpolarInsoluble

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. The shake-flask method is a commonly accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the suspension to settle for a short period.

    • To separate the undissolved solid, centrifuge the sample at a high speed.

    • Carefully withdraw a known volume of the supernatant using a pipette. For accuracy, immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using the chosen analytical method to determine the concentration of the solute in the saturated solution.

  • Calculation:

    • Calculate the solubility using the concentration obtained from the analysis and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Separate solid and liquid phases (Centrifugation & Filtration) B->C D Dilute supernatant C->D E Analyze concentration (e.g., HPLC, UV-Vis) D->E F Calculate solubility E->F

Caption: General workflow for determining the solubility of a solid compound.

References

A Technical Guide to the Thermal Stability of 2-Amino-5-methylbenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an overview of the thermal stability of sulfonic acid derivatives of aminotoluenes, with a specific focus on available data for compounds structurally related to 2-Amino-5-methylbenzene-1,4-disulfonic acid. Due to a lack of specific experimental data for this compound in the public domain, this document leverages information on the analogous monosulfonic acid, 2-Amino-5-methylbenzenesulfonic acid, to provide insights into its likely thermal properties. This guide also outlines a general experimental protocol for assessing thermal stability using Thermogravimetric Analysis (TGA).

Introduction

This compound is an aromatic organic compound containing amine and sulfonic acid functional groups. The thermal stability of such compounds is a critical parameter in pharmaceutical development and manufacturing, as it dictates storage conditions, handling procedures, and potential degradation pathways. Understanding the temperature at which a compound begins to decompose is essential for ensuring its purity, efficacy, and safety.

Thermal Stability Data

Table 1: Thermal Properties of 2-Amino-5-methylbenzenesulfonic acid

PropertyValueSource
Melting Point> 300 °C / 572 °F[1]
Decomposition TemperatureNo specific data available; however, the compound is noted to be stable under normal conditions.[2]
Hazardous Decomposition ProductsNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides.[2]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The following is a generalized protocol for assessing the thermal stability of a solid organic compound like this compound.

Objective: To determine the onset temperature of decomposition for the test compound.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or air (for desired atmosphere)

  • Analytical balance

  • Sample pans (e.g., aluminum, platinum)

  • Test compound (this compound)

Procedure:

  • Sample Preparation:

    • Ensure the test compound is in a dry, powdered form.

    • Weigh a small amount of the sample (typically 5-10 mg) directly into a tared TGA sample pan. Record the exact weight.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere) at a constant flow rate (e.g., 20-50 mL/min) to remove any atmospheric contaminants.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 600 °C).

  • Data Collection:

    • Record the sample weight as a function of temperature throughout the experiment.

    • The TGA instrument will generate a thermogram, which is a plot of mass versus temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the thermogram. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss curve.

    • Note the temperature at which significant weight loss begins and the percentage of weight lost at different temperature intervals.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermal stability of a compound using Thermogravimetric Analysis.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg of compound) start->sample_prep instrument_setup Instrument Setup (Place sample, purge with N2) sample_prep->instrument_setup thermal_program Set Thermal Program (e.g., 10 °C/min ramp) instrument_setup->thermal_program data_collection Data Collection (Record mass vs. temperature) thermal_program->data_collection data_analysis Data Analysis (Determine onset of decomposition) data_collection->data_analysis report Generate Report data_analysis->report end_node End report->end_node

References

Purity Analysis of 2-Amino-5-methylbenzene-1,4-disulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-Amino-5-methylbenzene-1,4-disulfonic acid. This compound, a key intermediate in the synthesis of various dyes and pharmaceutical compounds, requires stringent purity control to ensure the quality, safety, and efficacy of the final products. This document outlines detailed experimental protocols, presents data in a structured format, and includes workflow diagrams for clarity.

Introduction

This compound is a sulfonated aromatic amine. Its purity is critical as the presence of impurities can lead to undesirable side reactions, reduced yield, and the introduction of potentially toxic components in the final product. Common impurities may arise from the starting materials, side reactions during synthesis (such as the formation of isomers), or degradation products.

Potential impurities in this compound can include:

  • Starting Materials: Unreacted p-toluidine and residual sulfuric acid or oleum.

  • Isomeric Impurities: Positional isomers such as 4-methylaniline-2,5-disulfonic acid, which can be formed during the sulfonation process.

  • By-products: Compounds formed through side reactions, the nature of which depends on the specific synthetic route employed.

Accurate and robust analytical methods are therefore essential for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) is the most powerful and versatile technique for this purpose.

Analytical Methodologies

The primary technique for the purity analysis of this compound is High-Performance Liquid Chromatography (HPLC). Due to the polar and ionic nature of the analyte and its potential impurities, several HPLC modes can be employed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for the analysis of a broad range of compounds. For highly polar compounds like sulfonic acids, modifications to the standard RP-HPLC method are often necessary to achieve adequate retention and separation.

Experimental Protocol: RP-HPLC Method for Purity Determination

  • Objective: To separate and quantify this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve in and dilute to 10 mL with a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent method).

Ion-Pair High-Performance Liquid Chromatography (IP-HPLC)

Ion-pair chromatography is a variation of reversed-phase chromatography that is particularly useful for the separation of ionic and highly polar compounds. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionic analyte, which can then be retained and separated on a non-polar stationary phase.

Experimental Protocol: Ion-Pair HPLC Method for Enhanced Separation

  • Objective: To improve the retention and resolution of this compound and its ionic impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 5 mM Tetrabutylammonium phosphate in 10 mM ammonium acetate buffer (pH 5.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 50% B over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in the mobile phase A.

    • Filter through a 0.45 µm syringe filter prior to injection.

  • Quantification: Purity is determined by the area percent method.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from the purity analysis of a typical batch of this compound using the described HPLC methods.

Table 1: RP-HPLC Purity Analysis Data

Peak No.Retention Time (min)Peak AreaArea %Identification
13.515,2340.3p-Toluidine (Starting Material)
28.94,987,65499.1This compound
310.225,1230.5Isomeric Impurity
412.55,0450.1Unknown Impurity
Total 5,033,056 100.0

Table 2: Ion-Pair HPLC Purity Analysis Data

Peak No.Retention Time (min)Peak AreaArea %Identification
15.214,8900.3p-Toluidine (Starting Material)
214.74,992,54399.0This compound
316.830,2100.6Isomeric Impurity
419.15,0980.1Unknown Impurity
Total 5,042,741 100.0

Visualization of Workflows

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: General workflow for the purity analysis of this compound.

logical_relationship cluster_impurities Potential Impurities cluster_analytical_methods Analytical Methods compound This compound starting_materials Starting Materials (e.g., p-toluidine) compound->starting_materials may contain isomers Isomeric Impurities compound->isomers may contain byproducts Reaction By-products compound->byproducts may contain rphplc RP-HPLC compound->rphplc analyzed by iphplc Ion-Pair HPLC compound->iphplc analyzed by purity Purity Assessment rphplc->purity determine iphplc->purity determine

Caption: Logical relationship between the compound, its impurities, and analytical techniques.

An In-Depth Technical Guide to the Isomers of 2-Amino-5-methylbenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methylbenzene-1,4-disulfonic acid and its structural isomers. Due to the limited availability of detailed experimental data in the public domain for these specific compounds, this document focuses on presenting the known isomers, their fundamental properties where available, and outlines general methodologies for their synthesis and characterization. This guide serves as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting areas where further investigation is required.

Introduction

This compound is an aromatic organic compound containing an amino group, a methyl group, and two sulfonic acid groups attached to a benzene ring. The specific arrangement of these functional groups gives rise to a number of structural isomers, each with potentially unique physicochemical properties and biological activities. Aromatic sulfonic acids are a class of compounds with diverse applications, including as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. While some aromatic sulfonic acids are known to possess biological activity, specific data for the isomers of aminotoluene disulfonic acid is not widely reported.

This guide aims to consolidate the available information on these isomers and provide a framework for their further study.

Identified Isomers of Aminotoluene Disulfonic Acid

Based on a systematic review of chemical databases, the following isomers of aminotoluene disulfonic acid have been identified. The parent compound of interest is this compound.

IUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound76015-36-6C₇H₉NO₆S₂267.28
4-Amino-5-methylbenzene-1,2-disulfonic acidNot availableC₇H₉NO₆S₂267.28
3-Amino-5-methylbenzene-1,2-disulfonic acidNot availableC₇H₉NO₆S₂267.28
2-Amino-6-methylbenzene-1,4-disulfonic acidNot availableC₇H₉NO₆S₂267.28
3-Amino-6-methylbenzene-1,4-disulfonic acidNot availableC₇H₉NO₆S₂267.28
4-Amino-2-methylbenzene-1,5-disulfonic acidNot availableC₇H₉NO₆S₂267.28
2-Amino-4-methylbenzene-1,5-disulfonic acidNot availableC₇H₉NO₆S₂267.28
4-Amino-3-methylbenzene-1,5-disulfonic acidNot availableC₇H₉NO₆S₂267.28
2-Amino-3-methylbenzene-1,5-disulfonic acidNot availableC₇H₉NO₆S₂267.28
3-Amino-4-methylbenzene-1,5-disulfonic acidNot availableC₇H₉NO₆S₂267.28

Note: The availability of CAS numbers is limited, indicating a lack of extensive characterization and registration for many of these isomers.

Physicochemical Properties

Quantitative physicochemical data for this compound and its isomers are largely unavailable in peer-reviewed literature and chemical databases. The properties of the related monosulfonated compound, 2-Amino-5-methylbenzenesulfonic acid, are better characterized and are presented here for comparative context.

Table 2: Physicochemical Properties of 2-Amino-5-methylbenzenesulfonic acid (CAS: 88-44-8)

PropertyValueReference
Molecular FormulaC₇H₉NO₃S[1]
Molecular Weight ( g/mol )187.22[1]
Melting Point (°C)300 (decomposes)[2]
Solubility in Water (g/L)32 (at 19 °C)[2]
Density (g/cm³)1.431[2]

It is anticipated that the disulfonic acid isomers will exhibit higher water solubility and acidity compared to their monosulfonated counterparts due to the presence of the additional sulfonic acid group. However, experimental verification is required.

Experimental Protocols

General Synthetic Approach: Sulfonation of 2-Amino-5-methylbenzenesulfonic Acid

A plausible synthetic route to this compound is the further sulfonation of 2-Amino-5-methylbenzenesulfonic acid.

Reaction:

2-Amino-5-methylbenzenesulfonic acid + SO₃/H₂SO₄ → this compound

General Protocol Outline:

  • Reactant Preparation: Dissolve 2-Amino-5-methylbenzenesulfonic acid in a suitable solvent, such as a non-reactive chlorinated hydrocarbon.

  • Sulfonating Agent: Use a strong sulfonating agent, such as oleum (fuming sulfuric acid) or chlorosulfonic acid. The choice of agent and reaction conditions will influence the position of the second sulfonic acid group.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature. The temperature and reaction time need to be carefully controlled to achieve the desired disulfonation and to minimize side reactions.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and quenched, often by pouring it onto ice. The product can then be isolated by filtration or salting out, followed by recrystallization for purification.

  • Characterization: The structure of the synthesized isomer must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: The amino group is an activating group and directs ortho- and para- to itself. The sulfonic acid group is a deactivating group and directs meta- to itself. The methyl group is a weakly activating group, directing ortho- and para-. The final substitution pattern will be a result of the combined directing effects of these groups.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound or its isomers.

In general, aromatic sulfonic acids are a diverse class of compounds. Some have been investigated for a range of biological activities, while others are primarily used as chemical intermediates. The introduction of a sulfonic acid group can significantly alter the pharmacokinetic properties of a molecule, often increasing its water solubility and facilitating its excretion.

For any of the isomers of aminotoluene disulfonic acid to be considered for drug development, a comprehensive screening process would be necessary to determine their biological targets and mechanisms of action.

Methodological Workflow for Isomer Characterization

Given the lack of detailed information, a logical workflow for a researcher investigating these isomers is presented below. This diagram outlines the necessary steps from synthesis to the evaluation of biological activity.

Isomer_Characterization_Workflow Methodological Workflow for Isomer Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Properties cluster_biological Biological Evaluation Synthesis Synthesis of Isomers (e.g., Sulfonation) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Solubility Solubility Determination NMR->Solubility MS->Solubility pKa pKa Measurement IR->pKa Melting_Point Melting Point Analysis Elemental_Analysis->Melting_Point Screening High-Throughput Screening Solubility->Screening pKa->Screening Melting_Point->Screening Target_ID Target Identification Screening->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis ADMET ADMET Profiling Pathway_Analysis->ADMET

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of novel isomers.

Conclusion

This technical guide has synthesized the currently available information on this compound and its isomers. It is evident that while the existence of these isomers can be postulated, there is a significant lack of empirical data regarding their specific properties, synthesis, and biological functions. The information provided herein serves as a starting point for researchers and professionals in the field. Further experimental work is crucial to fully characterize these compounds and to explore their potential applications in drug development and other areas of chemical science. The presented methodological workflow provides a roadmap for such future investigations.

References

Technical Guide on 2-Amino-5-methylbenzene-1,4-disulfonic Acid: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) containing detailed quantitative safety and handling information for 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS Numbers: 76015-36-6 and 26585-57-9) was not available in the public domain at the time of this search. The information presented herein is limited and should be supplemented with a manufacturer-provided SDS before any handling or use of this chemical. It is critical to distinguish this compound from structurally different, yet similarly named, chemicals such as 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8), as their safety profiles may differ significantly.

Chemical Identification

PropertyValue
Chemical Name This compound
CAS Number 26585-57-9, 76015-36-6
Molecular Formula C₇H₉NO₆S₂

Hazard Identification and Precautionary Measures

Due to the absence of a specific Safety Data Sheet, a definitive hazard classification according to GHS/CLP is not possible. However, based on the functional groups present (sulfonic acids, aromatic amine), it is prudent to handle this compound with care, assuming it may possess corrosive and irritant properties. The following general precautions are advised until a complete SDS is available.

General Precautionary Statements:

CodeStatement
P260Do not breathe dust/fume/gas/mist/vapours/spray.
P264Wash hands and any exposed skin thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331IF SWALLOWED: rinse mouth. Do NOT induce vomiting.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: General Handling Procedures

The following are general best-practice protocols for handling chemical solids in a laboratory setting. These should be adapted based on the specific hazards identified in a manufacturer-provided SDS.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and impervious gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: If handling as a powder where dust may be generated, a NIOSH-approved respirator is recommended.

3.2. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

3.3. Handling and Storage

  • Avoid creating dust.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Logical Workflow for Chemical Spill Response

The following diagram outlines a general workflow for responding to a chemical spill. This is a logical relationship diagram and should be treated as a general guideline. Specific procedures will depend on the nature and scale of the spill, as detailed in the substance-specific SDS.

Spill_Response_Workflow start Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess the Spill (Identify substance, estimate quantity) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbent pads/booms) ppe->contain neutralize Neutralize (if applicable) (e.g., for acids/bases) contain->neutralize cleanup Clean Up Spill (Collect absorbent material) neutralize->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (Follow hazardous waste protocols) decontaminate->dispose report Report the Incident dispose->report end End of Response report->end

Caption: General workflow for responding to a chemical spill.

Note: This guide is not a substitute for a comprehensive Safety Data Sheet. Researchers, scientists, and drug development professionals are urged to obtain the SDS from the chemical supplier before commencing any work with this compound. The lack of available public data necessitates a cautious and conservative approach to handling this compound.

In-Depth Technical Guide: 2-Amino-5-methylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzene-1,4-disulfonic acid, identified by the CAS number 26585-57-9 , is a specialized aromatic organic compound.[1][2][3][4][5] Structurally, it is a derivative of toluene (methylbenzene) featuring an amine group and two sulfonic acid groups attached to the benzene ring. While information regarding its direct application in drug development and biological signaling pathways is not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry. Sulfonic acid groups can improve water solubility and introduce acidic character, while the aminotoluene core can be a scaffold for further chemical modifications. This guide provides a summary of the available technical information on its commercial suppliers and general analytical approaches.

Commercial Supplier Data

Identifying commercial suppliers for this compound can be challenging due to its niche status. However, several chemical suppliers list this compound in their catalogs, often with limited technical specifications. The following table summarizes the available data from a selection of suppliers. Researchers are advised to contact these suppliers directly to obtain detailed certificates of analysis and confirm current availability.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityCatalog Number
Appchem26585-57-9C7H9NO6S2267.28Not SpecifiedAJ31685
Arctom26585-57-9Not SpecifiedNot SpecifiedNot SpecifiedKOR-VS-13129
Sigma-Aldrich (via Enamine)26585-57-9Not SpecifiedNot SpecifiedNot SpecifiedENA444723406
Unnamed Supplier (via lookchem.com)26585-57-9Not SpecifiedNot Specified95%Not Specified

Note: The data presented is based on publicly accessible catalog information and may not be exhaustive. Purity and other specifications should be confirmed with the supplier.

Physicochemical Properties

Based on its structure and available data for related compounds, the following properties can be anticipated:

  • Appearance: Likely a solid, crystalline powder.

  • Solubility: The presence of two sulfonic acid groups suggests good solubility in water and polar organic solvents.

  • Acidity: The sulfonic acid groups are strongly acidic.

Experimental Protocols

General Synthesis Approach: Sulfonation

The synthesis of this compound would likely involve the sulfonation of an aminotoluene precursor. A plausible, though unverified, pathway could be the di-sulfonation of 2-amino-5-methylbenzenesulfonic acid. This type of reaction typically involves reacting the substrate with a strong sulfonating agent, such as oleum (fuming sulfuric acid), under controlled temperature conditions.

A logical workflow for such a synthesis is depicted below.

General Workflow for Chemical Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Precursor (e.g., 2-Amino-5- methylbenzenesulfonic acid) reaction Reaction with Sulfonating Agent (e.g., Oleum) start->reaction quench Reaction Quenching (e.g., addition to ice) reaction->quench filtration Filtration to collect crude product quench->filtration recrystallization Recrystallization from a suitable solvent filtration->recrystallization drying Drying under vacuum recrystallization->drying final_product final_product drying->final_product Final Product: 2-Amino-5-methylbenzene- 1,4-disulfonic acid

Caption: A generalized workflow for the synthesis and purification of an aromatic sulfonic acid.

General Analytical Approach: High-Performance Liquid Chromatography (HPLC)

The purity and identity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC), likely with UV detection. Given its polar nature, a reverse-phase HPLC method would be appropriate.

A hypothetical HPLC method could be as follows:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV spectrophotometer, monitoring at a wavelength corresponding to the absorbance maximum of the compound (likely in the 254-280 nm range).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

The following diagram illustrates a typical analytical workflow.

General Analytical Workflow for HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Solid Sample dissolve Dissolve in Mobile Phase or suitable solvent sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample into HPLC system filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Purity/ Concentration integrate->quantify

Caption: A standard workflow for the analysis of a chemical compound using HPLC.

Applications in Research and Drug Development

Currently, there is a notable absence of published research detailing the use of this compound in biological systems, signaling pathway studies, or as a key intermediate in drug discovery programs. The primary application context for structurally similar aminobenzenesulfonic acids is as intermediates in the synthesis of azo dyes and pigments.[6] For instance, the related monosulfonic acid, 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8), is used in the manufacturing of various red and violet dyes.[6]

Given this, the utility of this compound for the target audience of life science researchers may be as a starting material for the synthesis of novel compounds. Its functional groups (an amine for amide or sulfonamide formation, and sulfonic acids for potential salt formation or as polar contacts in protein-ligand interactions) offer handles for chemical elaboration.

Conclusion

This compound is a commercially available, albeit niche, chemical intermediate. While detailed technical data and established experimental protocols are scarce in the public domain, this guide provides a starting point for sourcing the material and applying general chemical principles for its synthesis and analysis. Its potential for application in drug discovery and development remains largely unexplored, presenting an opportunity for researchers to investigate its properties and derivatize it into novel molecular entities. It is strongly recommended that researchers obtain a certificate of analysis from any commercial supplier and perform their own analytical validation before use.

References

Unveiling the Past: A Technical Guide to the Historical Context of 2-Amino-5-methylbenzene-1,4-disulfonic Acid's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical context surrounding the discovery and early synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid. While the precise moment of its first synthesis is not prominently documented in readily available historical records, its structural relationship to key intermediates in the burgeoning dye industry of the early 20th century allows for a well-supported reconstruction of its likely discovery and synthesis.

The development of sulfonated aromatic amines was a critical area of research in the late 19th and early 20th centuries, driven by the demand for new and improved synthetic dyes. The introduction of sulfonic acid groups into aromatic compounds conferred water solubility, a crucial property for textile dyeing.

Key to understanding the historical context of this compound is the work on the disulfonation of aniline and its derivatives. A pivotal development in this area was the method for producing aniline-2,5-disulfonic acid, detailed in a 1927 patent by I. G. Farbenindustrie Akt.-Ges.[1][2]. This established a clear and reproducible method for introducing two sulfonic acid groups onto an aniline ring structure. Given that p-toluidine (4-methylaniline) was a common starting material in dye synthesis, it is highly probable that the same principles of disulfonation were applied to it around the same period, leading to the synthesis of this compound.

Physicochemical and Quantitative Data

Historical records providing detailed quantitative data for this compound from the early 20th century are scarce. However, based on modern data and the known properties of similar compounds from that era, the following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₇H₉NO₆S₂Modern Spectroscopic Data
Molecular Weight 267.28 g/mol Calculated
Appearance (predicted) Crystalline solidInferred from related compounds
Solubility (predicted)Soluble in water, especially as a saltGeneral property of sulfonic acids

Historical Experimental Protocol: Inferred Synthesis of this compound (circa 1930s)

The following experimental protocol is an inferred reconstruction based on the well-documented synthesis of the closely related aniline-2,5-disulfonic acid from the 1927 patent by I. G. Farbenindustrie Akt.-Ges.[1][2] and a modern, analogous two-stage sulfonation process for p-toluidine. This procedure reflects the chemical techniques and knowledge of the early 20th century.

Objective: To synthesize this compound by the disulfonation of p-toluidine.

Materials:

  • p-Toluidine (4-methylaniline)

  • Concentrated Sulfuric Acid (Monohydrate)

  • Fuming Sulfuric Acid (Oleum) with a high percentage of free SO₃

  • Water

  • Ice

  • Suitable reaction vessel with heating and cooling capabilities

  • Filtration apparatus

Procedure:

  • Initial Sulfonation (Formation of the Monosulfonic Acid):

    • In a suitable reaction vessel, dissolve p-toluidine in a measured excess of concentrated sulfuric acid. The dissolution is typically performed at a controlled, moderately elevated temperature (e.g., 75-80°C) with stirring until a clear solution is obtained. This step primarily yields the more stable p-toluidine-2-sulfonic acid.

  • Disulfonation:

    • To the solution from step 1, carefully add fuming sulfuric acid (oleum). This addition is exothermic and requires cooling to maintain the reaction temperature within a specific range (e.g., 65-70°C).

    • After the addition of oleum, the reaction mixture is heated to a significantly higher temperature (e.g., 130-160°C) and maintained for several hours to facilitate the introduction of the second sulfonic acid group at the 5-position (para to the amino group).

  • Isolation and Purification:

    • After the reaction is complete, the mixture is cooled and then carefully poured into a mixture of ice and water. This dilution and cooling step causes the product, this compound, to precipitate out of the solution.

    • The precipitated solid is then collected by filtration.

    • The crude product can be further purified by washing with cold water to remove any remaining sulfuric acid and unreacted starting materials.

Visualizing the Historical Synthesis Pathway

The following diagram illustrates the logical workflow of the inferred historical synthesis of this compound from p-toluidine.

G p_toluidine p-Toluidine (4-Methylaniline) intermediate p-Toluidine-2-sulfonic acid (Monosulfonated Intermediate) p_toluidine->intermediate Step 1: Low-Temperature Sulfonation h2so4 Concentrated Sulfuric Acid h2so4->intermediate oleum Fuming Sulfuric Acid (Oleum) final_product This compound oleum->final_product intermediate->final_product Step 2: High-Temperature Sulfonation isolation Precipitation, Filtration, and Washing final_product->isolation

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-5-methylbenzene-1,4-disulfonic Acid in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-amino-5-methylbenzene-1,4-disulfonic acid, also known as 4-aminotoluene-2,5-disulfonic acid, as a key intermediate in the synthesis of azo dyes. This versatile compound serves as a diazo component in the production of a range of colorants, including pigments and reactive dyes, valued for their distinct shades and fastness properties.

Introduction

This compound is a sulfonated aromatic amine that plays a crucial role in the synthesis of azo dyes. The presence of sulfonic acid groups imparts water solubility to the intermediate and the resulting dyes, which is particularly advantageous for certain applications, such as in reactive dyes for cellulosic fibers. The general synthetic pathway involves a two-step process: the diazotization of the amino group on the benzene ring, followed by the coupling of the resulting diazonium salt with a suitable aromatic coupling component, such as a naphthol or an aniline derivative.

Applications in Azo Dye Synthesis

This intermediate is a precursor to a variety of commercially significant dyes. Two prominent examples are:

  • C.I. Pigment Red 57:1 : A widely used red pigment in printing inks, plastics, and coatings. It is the calcium salt of the azo dye formed from the coupling of diazotized this compound and 3-hydroxy-2-naphthoic acid.

  • C.I. Reactive Red 189 : A reactive dye used for coloring cellulosic fibers like cotton. Its synthesis involves the coupling of the diazotized intermediate with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, followed by reaction with a reactive group, typically derived from cyanuric chloride.

Experimental Protocols

The following are detailed experimental protocols for the laboratory-scale synthesis of an azo pigment and a reactive dye using this compound.

Protocol 1: Synthesis of C.I. Pigment Red 57:1

This protocol outlines the synthesis of the calcium salt of the azo dye derived from this compound and 3-hydroxy-2-naphthoic acid.

Materials:

  • This compound (4B acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 3-Hydroxy-2-naphthoic acid (BONA)

  • Sodium hydroxide (NaOH)

  • Calcium chloride (CaCl₂)

  • Ice

  • Distilled water

Procedure:

Step 1: Diazotization of this compound

  • In a beaker, suspend 18.7 g (0.1 mol) of this compound in 200 mL of water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add 25 mL of concentrated hydrochloric acid.

  • In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 50 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold acidic suspension of the amine over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C to complete the diazotization. The completion of the reaction can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Preparation of the Coupling Component Solution

  • In a separate larger beaker, dissolve 18.8 g (0.1 mol) of 3-hydroxy-2-naphthoic acid in 200 mL of water containing 8 g (0.2 mol) of sodium hydroxide.

  • Cool this solution to 10-15 °C in an ice bath.

Step 3: Azo Coupling Reaction

  • Slowly add the cold diazonium salt solution from Step 1 to the cooled coupling component solution from Step 2 with vigorous stirring.

  • Maintain the temperature below 20 °C and adjust the pH to 9.5-10.5 by adding a 10% sodium hydroxide solution as needed.

  • Continue stirring for 2 hours to ensure the coupling reaction is complete. A colored precipitate of the sodium salt of the azo dye will form.

Step 4: Laking (Formation of the Calcium Salt)

  • Heat the reaction mixture to 80-90 °C.

  • Prepare a solution of 12 g (0.108 mol) of calcium chloride in 50 mL of water.

  • Slowly add the calcium chloride solution to the hot dye suspension. The red calcium salt of the pigment will precipitate.

  • Stir the mixture at 80-90 °C for 1 hour.

  • Filter the hot suspension and wash the pigment cake with hot water until the filtrate is colorless and free of chloride ions.

  • Dry the pigment in an oven at 80-90 °C.

Expected Yield: Approximately 40-42 g.

Protocol 2: Synthesis of a Monoazo Intermediate for Reactive Red Dyes

This protocol describes the initial synthesis of the monoazo dye, which is a precursor to C.I. Reactive Red 189.

Materials:

  • This compound (4B acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

Procedure:

Step 1: Diazotization of this compound

  • Follow the same procedure as in Protocol 1, Step 1 to prepare the diazonium salt solution from 18.7 g (0.1 mol) of this compound.

Step 2: Preparation of the Coupling Component Solution

  • In a separate beaker, dissolve 31.9 g (0.1 mol) of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in 300 mL of water and add sodium carbonate until the solution is neutral to litmus paper.

  • Cool the solution to 0-5 °C in an ice bath.

Step 3: Azo Coupling Reaction

  • Slowly add the cold diazonium salt solution from Step 1 to the cooled H-acid solution from Step 2 with vigorous stirring.

  • Maintain the temperature at 0-5 °C and keep the reaction mixture slightly acidic (pH 5-6) by adding a 10% sodium carbonate solution as needed.

  • Stir the reaction mixture for 4-6 hours at 0-5 °C.

  • The resulting monoazo dye solution can be used directly in the subsequent condensation reactions to produce the final reactive dye.

Quantitative Data Summary

The following tables summarize key quantitative data for representative azo dyes synthesized from this compound.

Table 1: Properties of C.I. Pigment Red 57:1

PropertyValueReference
λmax (in DMSO) ~500-530 nmGeneral knowledge of azo pigments
Heat Stability 180-200 °C[1]
Light Fastness (BWS) 5-6[1]
Oil Absorption 40-50 g/100g [1]

Table 2: Fastness Properties of C.I. Reactive Red 189

PropertyRating (ISO Standards)Reference
Light Fastness 4-5[2]
Washing Fastness 4-5[2]
Perspiration Fastness 4-5[2]
Rubbing Fastness 4-5[2]

Visualizations

Synthesis Pathway of C.I. Pigment Red 57:1

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2 & 3: Azo Coupling cluster_laking Step 4: Laking A 2-Amino-5-methylbenzene- 1,4-disulfonic acid B NaNO2, HCl 0-5 °C A->B C Diazonium Salt B->C E NaOH <20 °C, pH 9.5-10.5 C->E D 3-Hydroxy-2-naphthoic acid D->E F Azo Dye (Sodium Salt) G CaCl2 80-90 °C F->G H C.I. Pigment Red 57:1 (Calcium Salt) G->H

Caption: Reaction scheme for the synthesis of C.I. Pigment Red 57:1.

Experimental Workflow for Azo Dye Synthesis

G start Start prep_diazo Prepare Diazo Component Solution start->prep_diazo diazotization Diazotization (0-5 °C) prep_diazo->diazotization coupling Azo Coupling diazotization->coupling prep_coupling Prepare Coupling Component Solution prep_coupling->coupling workup Isolation & Purification (Filtration, Washing, Drying) coupling->workup end End workup->end

Caption: General experimental workflow for azo dye synthesis.

References

Application Notes and Protocols for the Polymerization of 2-Amino-5-methylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-methylbenzene-1,4-disulfonic acid is a sulfonated aniline derivative with the potential to be used as a monomer for the synthesis of "self-doped" conducting polymers. The presence of two sulfonic acid groups on the benzene ring is expected to impart unique properties to the resulting polymer, including enhanced solubility in aqueous media and inherent conductivity without the need for external dopants. Polymers derived from sulfonated anilines, often referred to as sulfonated polyanilines (SPANs), are of significant interest for a variety of applications due to their good environmental stability, tunable conductivity, and electroactivity over a wide pH range.[1][2]

Potential applications for a polymer derived from this compound, by analogy with other SPANs, include:

  • Anti-corrosion coatings: Providing a protective barrier on metal surfaces.

  • Rechargeable batteries and supercapacitors: Acting as an active electrode material.[3]

  • Electrochromic devices: For smart windows and displays.

  • Sensors and biosensors: Detecting various analytes through changes in conductivity or color.

  • Organic electronics: As a component in transistors and light-emitting diodes.

  • Biomedical applications: Due to their potential biocompatibility and ability to be functionalized.

Data Presentation: Properties of Analogous Sulfonated Polyanilines

The following table summarizes the properties of various sulfonated polyanilines synthesized from different sulfonated aniline monomers. This data can serve as a benchmark for the expected properties of a polymer synthesized from this compound.

Polymer/CopolymerSynthesis MethodConductivity (S/cm)SolubilityKey Findings
Poly(aniline-co-5-aminonaphthalene-2-sulfonic acid)Chemical Copolymerization10⁻² to 10⁻⁴Partially soluble in basic solutionsForms nanotubular morphology at high aniline to comonomer ratios and exhibits good thermal stability.[4]
Poly(aniline-N-propanesulfonic acid)Chemical Homopolymerization0.0038Soluble in water and polar solventsExhibits a high degree of crystallinity due to ionic interactions.[3]
Poly(4-aminodiphenylamine-2-sulfonic acid)Chemical Polymerization~1.3 x 10⁻⁵Soluble in aqueous base and polar solventsThe polymer's spectral properties are similar to SPAN produced by direct sulfonation of polyaniline.[5]
Poly(aniline-co-3-aminobenzenesulfonic acid)Chemical CopolymerizationInversely proportional to sulfonation-Higher sulfonation leads to a state closer to the leucoemeraldine base and lower conductivity.[6]
Poly(o-aminobenzenesulfonic acid-co-aniline)Electrochemical Copolymerization--Forms uniform microflower-like structures and shows electroactivity in a wide pH range (3 to 13.5).[2]

Experimental Protocols

Two primary methods for the polymerization of sulfonated aniline monomers are chemical oxidative polymerization and electrochemical polymerization.

Protocol for Chemical Oxidative Polymerization

This protocol describes a general procedure for the synthesis of a sulfonated polyaniline via chemical oxidation, which is a common and scalable method.

Materials:

  • Monomer: this compound

  • Oxidant: Ammonium persulfate (APS)

  • Solvent: Deionized water or a dilute acidic solution (e.g., 1 M HCl)

  • Methanol (for washing)

  • Acetone (for washing)

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in the chosen solvent in a reaction vessel. The concentration of the monomer can be varied, but a typical starting point is 0.1 M.

  • Initiation of Polymerization: While stirring the monomer solution vigorously at a controlled temperature (typically between 0 and 5 °C), slowly add a pre-chilled aqueous solution of ammonium persulfate. The molar ratio of oxidant to monomer is a critical parameter and usually ranges from 0.5:1 to 1.25:1.

  • Reaction: Continue stirring the reaction mixture for a period of 4 to 24 hours. The reaction temperature should be maintained to control the polymerization rate and polymer properties. A color change to dark green or black is indicative of polymer formation.

  • Isolation of the Polymer: After the reaction is complete, the polymer precipitate is collected by filtration.

  • Washing: The collected polymer is washed sequentially with deionized water, methanol, and acetone to remove unreacted monomer, oxidant, and oligomers.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.

Protocol for Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of the polymer film onto a conductive substrate, which is advantageous for many electronic and sensor applications.

Materials and Equipment:

  • Monomer: this compound

  • Electrolyte: An aqueous solution containing the monomer and a supporting electrolyte (e.g., 0.5 M H₂SO₄). The monomer concentration can be in the range of 10-100 mM.

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)

    • Counter electrode (e.g., platinum wire or graphite rod)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

Procedure:

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving the this compound and the supporting electrolyte in deionized water.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Ensure the working electrode is polished and cleaned before use.

  • Electropolymerization: The polymer film is grown on the working electrode surface using techniques such as cyclic voltammetry (CV) or potentiostatic methods.

    • Cyclic Voltammetry: Scan the potential between a defined range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film is indicated by the appearance and increase of redox peaks in the voltammogram.

    • Potentiostatic Method: Apply a constant potential at which the monomer oxidation occurs for a specified duration.

  • Washing: After polymerization, gently rinse the polymer-coated electrode with deionized water to remove any unreacted monomer and electrolyte.

  • Characterization: The resulting polymer film can be characterized directly on the electrode.

Visualizations

Experimental Workflow for Chemical Polymerization

Chemical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_processing Purification & Isolation cluster_product Final Product Monomer Monomer Solution (2-Amino-5-methylbenzene- 1,4-disulfonic acid in Solvent) ReactionVessel Reaction at 0-5 °C (4-24 hours) Monomer->ReactionVessel Oxidant Oxidant Solution (Ammonium Persulfate) Oxidant->ReactionVessel Filtration Filtration ReactionVessel->Filtration Washing Washing (Water, Methanol, Acetone) Filtration->Washing Drying Vacuum Drying Washing->Drying FinalPolymer Sulfonated Polyaniline Powder Drying->FinalPolymer

Caption: Workflow for the chemical oxidative polymerization of a sulfonated aniline monomer.

Experimental Workflow for Electrochemical Polymerization

Electrochemical_Polymerization_Workflow cluster_setup Setup cluster_polymerization Polymerization cluster_post Post-Processing cluster_product Final Product Electrolyte Prepare Electrolyte (Monomer + Supporting Electrolyte) Cell Assemble 3-Electrode Cell Electrolyte->Cell CV Cyclic Voltammetry or Potentiostatic Deposition Cell->CV Rinse Rinse Electrode CV->Rinse PolymerFilm Polymer Film on Electrode Rinse->PolymerFilm

Caption: Workflow for the electrochemical polymerization of a sulfonated aniline monomer.

Potential Polymer Structure and Applications

Polymer_Structure_Applications cluster_structure Hypothetical Polymer Structure cluster_properties Key Properties cluster_applications Potential Applications Structure [-C₆H(CH₃)(SO₃H)₂-NH-]n Solubility Aqueous Solubility Conductivity Self-Doped Conductivity Stability Environmental Stability Electroactivity Redox Activity Batteries Batteries Solubility->Batteries Sensors Sensors Conductivity->Sensors Coatings Anti-Corrosion Coatings Stability->Coatings Electrochromics Electrochromic Devices Electroactivity->Electrochromics

Caption: Hypothetical structure, properties, and applications of the target polymer.

References

Application Note: HPLC Analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid. The methodology is designed for researchers, scientists, and professionals in drug development requiring a reliable method for the identification and quantification of this compound.

Introduction

This compound is an organic intermediate used in various chemical syntheses. Due to its highly polar nature, containing both an amino group and two sulfonic acid groups, its analysis by conventional reversed-phase HPLC can be challenging, often resulting in poor retention and peak shape. This protocol outlines a robust starting point for developing a reversed-phase HPLC method that utilizes an acidic mobile phase to ensure reliable retention and symmetrical peak shape.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH) (Analytical grade)

  • Chromatographic Column: A C18 reversed-phase column is recommended as a starting point.

Proposed Chromatographic Conditions

The following conditions are based on methods developed for similar aromatic sulfonic acids and serve as a robust starting point for method development.[1][2][3]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient (e.g., Start at 5% B, hold for 2 min, ramp to 50% B over 8 min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C[4][5]
Injection Volume 10 µL[5]
Detection UV at 225 nm[5] (or optimal wavelength determined by PDA scan)
Run Time 15 minutes

Note: For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with 0.1% formic acid.[1][2][6]

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.

Data Presentation and System Suitability

The following tables present hypothetical data for system suitability and method validation to illustrate expected performance parameters.

Table 1: Hypothetical System Suitability Results (Based on six replicate injections of a 25 µg/mL standard)

ParameterAcceptance CriteriaHypothetical Result
Retention Time (tR) 4.8 min
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005500
%RSD of Peak Area ≤ 2.0%0.8%

Table 2: Hypothetical Method Validation Summary

ParameterHypothetical Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL (Based on S/N of 3)
Limit of Quantification (LOQ) 1.0 µg/mL (Based on S/N of 10)
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 1.5%

Workflow Visualization

The following diagram illustrates the general workflow for the HPLC analysis.

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Standard & Sample Preparation C System Setup & Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (225 nm) E->F G Data Acquisition (Chromatogram) F->G H Peak Integration & Quantification G->H I Final Report Generation H->I

Caption: Figure 1: HPLC experimental and data analysis workflow.

References

Application Note: NMR Characterization of 2-Amino-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol and data for the Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8).[1][2] This compound, also known as 4-Aminotoluene-3-sulfonic acid, is a vital intermediate in the synthesis of various dyes and pigments.[2][3] Accurate spectroscopic characterization is crucial for confirming its molecular structure and ensuring purity, which are critical parameters in research and drug development. This note focuses on ¹H and ¹³C NMR spectroscopic methods for its unambiguous identification.

Please note: The requested topic was "2-Amino-5-methylbenzene-1,4-disulfonic acid". However, publicly available NMR data for this specific disulfonic acid is scarce. This application note details the characterization of the closely related and more commonly referenced mono-sulfonated compound, 2-Amino-5-methylbenzenesulfonic acid.

Molecular Structure and NMR Data

The structural confirmation of 2-Amino-5-methylbenzenesulfonic acid is achieved through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts are influenced by the electronic effects of the amino (-NH₂), methyl (-CH₃), and sulfonic acid (-SO₃H) groups on the benzene ring.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Amino-5-methylbenzenesulfonic acid was acquired in DMSO-d₆.[4] The observed chemical shifts (δ) are summarized in the table below.

Assignment Chemical Shift (ppm) Multiplicity Proton
Aromatic CH7.493SingletH-6
Aromatic CH7.48DoubletH-4
Aromatic CH7.262DoubletH-3
Methyl CH₃2.280Singlet-CH₃
Amino NH₂8.92 (broad)Broad Singlet-NH₂
Sulfonic Acid OHNot explicitly assignedBroad Singlet-SO₃H

Data sourced from a 399.65 MHz spectrum in DMSO-d₆. Note that the broad signals for NH₂ and SO₃H protons are solvent and concentration-dependent and may exchange with residual water.[4]

¹³C NMR Spectral Data

While ¹³C NMR spectra for 2-Amino-5-methylbenzenesulfonic acid are available in spectral databases, specific chemical shift values are not always detailed in readily accessible literature.[1][5][6] The expected chemical shifts are presented in the table below based on typical values for substituted benzene rings.

Assignment Expected Chemical Shift (ppm) Carbon
Quaternary C145 - 155C-2
Aromatic CH130 - 135C-6
Quaternary C128 - 133C-1
Aromatic CH125 - 130C-4
Quaternary C120 - 125C-5
Aromatic CH115 - 120C-3
Methyl C20 - 25-CH₃

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 5-10 mg of 2-Amino-5-methylbenzenesulfonic acid.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to the compound's solubility.[4]

  • Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

  • Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16 to 64

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Spectral Width: 240 ppm (-10 to 230 ppm)

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more (as needed for signal-to-noise)

Visualized Workflows and Structures

The following diagrams illustrate the molecular structure of the analyte and the general workflow for its NMR characterization.

Caption: Molecular structure of 2-Amino-5-methylbenzenesulfonic acid.

NMR Characterization Workflow A Sample Weighing (5-10 mg) B Dissolution in DMSO-d6 (0.6 mL) A->B C Transfer to NMR Tube B->C D Instrument Setup & Shimming C->D E 1H NMR Spectrum Acquisition D->E F 13C NMR Spectrum Acquisition D->F G Data Processing (FT, Phasing, Baseline Correction) E->G F->G H Spectral Analysis & Structure Confirmation G->H

Caption: General workflow for NMR sample preparation and analysis.

References

Application Notes and Protocols: FT-IR Analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. This document provides a detailed guide to the FT-IR analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid, a compound of interest in various research and development sectors, including pharmaceuticals. The presence of primary amine (-NH2), sulfonic acid (-SO3H), and methyl (-CH3) functional groups, in addition to the aromatic benzene ring, gives this molecule a unique infrared spectral fingerprint. Understanding these characteristic absorptions is crucial for its identification, purity assessment, and quality control.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in this compound. The precise wavenumber of a peak can be influenced by the molecular environment and intermolecular interactions.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3500 - 3300Aromatic Amine (N-H)Asymmetric & Symmetric StretchingMedium
3100 - 3000Aromatic C-HStretchingMedium to Weak
2960 - 2850Methyl (C-H)Asymmetric & Symmetric StretchingMedium to Weak
1650 - 1580Aromatic Amine (N-H)Bending (Scissoring)Medium to Strong
1600 - 1450Aromatic Ring (C=C)StretchingMedium, Multiple Bands
1470 - 1430Methyl (C-H)Asymmetric BendingMedium
1380 - 1365Methyl (C-H)Symmetric Bending (Umbrella)Weak
1250 - 1180Sulfonic Acid (S=O)Asymmetric StretchingStrong
1080 - 1030Sulfonic Acid (S=O)Symmetric StretchingStrong
900 - 650Aromatic C-HOut-of-plane BendingStrong
~620C-SStretchingMedium

Experimental Protocols

A common and convenient method for analyzing solid powder samples like this compound is Attenuated Total Reflectance (ATR)-FTIR spectroscopy. This technique requires minimal sample preparation and provides high-quality spectra.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

1. Instrument Preparation: a. Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium. b. Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth to remove any residues from previous measurements. c. Allow the solvent to fully evaporate.

2. Background Spectrum Acquisition: a. With the clean and empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO2 and water vapor). b. The background spectrum is typically an average of a set number of scans (e.g., 32 or 64) to ensure a good signal-to-noise ratio.

3. Sample Preparation and Loading: a. Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed. b. Use the ATR pressure clamp to apply a consistent and firm pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

4. Sample Spectrum Acquisition: a. Collect the infrared spectrum of the sample. b. Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction. c. The resulting spectrum will be in units of absorbance or transmittance versus wavenumber (cm⁻¹).

5. Data Analysis: a. Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking. b. Identify the characteristic absorption bands and compare them to the expected values for the functional groups of this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound using the ATR technique.

FTIR_Workflow cluster_prep Preparation cluster_output Output start Start instrument_prep Instrument & ATR Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Sample Preparation & Loading background_scan->sample_prep sample_scan Acquire Sample Spectrum data_analysis Data Processing & Analysis sample_scan->data_analysis report Generate Report data_analysis->report end End report->end

Caption: Experimental workflow for FT-IR analysis.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic FT-IR absorption regions.

Caption: Functional groups and their IR absorptions.

Application Note: Mass Spectrometry Analysis of 2-Amino-5-methylbenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic sulfonic acids are a class of organic compounds widely used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. Their analysis is crucial for quality control, impurity profiling, and metabolic studies. 2-Amino-5-methylbenzene-1,4-disulfonic acid is a complex sulfonated aromatic amine whose characterization benefits significantly from the sensitivity and specificity of mass spectrometry. Electrospray ionization (ESI) is a suitable technique for such polar compounds, typically yielding protonated molecules [M+H]+ in positive ion mode. This note outlines a comprehensive approach to its analysis by LC-MS/MS.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to avoid contamination of the mass spectrometer and ensure high-quality data. High concentrations of inorganic salts are not compatible with ESI-MS[1].

Reagents and Materials:

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18 MΩ·cm)

  • Formic Acid (MS Grade)

  • 0.2 µm Syringe Filters

  • 2 mL LC-MS Vials

Protocol:

  • Stock Solution: Accurately weigh and dissolve the sample in a 1:1 mixture of methanol and deionized water to create a stock solution of 1 mg/mL[1].

  • Working Solution: Dilute the stock solution with the same solvent mixture to a final concentration suitable for MS analysis, typically in the range of 1-10 µg/mL[1].

  • Acidification: For LC-MS compatibility, the mobile phase should be acidified. Replacing acids like phosphoric acid with formic acid is recommended[2][3]. Add formic acid to the working solution to a final concentration of 0.1%.

  • Filtration: Filter the final solution through a 0.2 µm syringe filter to remove any particulates that could block the LC system[1].

  • Transfer: Transfer the filtered sample into a 2 mL LC-MS vial for analysis.

Liquid Chromatography (LC) Method

Chromatographic separation is essential for isolating the target analyte from matrix components. A reverse-phase method is typically suitable for this class of compounds.

ParameterRecommended Condition
Column C18 Reverse-Phase, e.g., Acquity BEH C18, 1.7 µm, 2.1x150mm[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate.
Mass Spectrometry (MS) Method

The mass spectrometer should be operated in positive ion ESI mode to facilitate the protonation of the amine group. The analysis involves a full scan (MS1) to identify the precursor ion, followed by a product ion scan (MS2) to generate a fragmentation spectrum for structural confirmation.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MS1 Scan Range m/z 50 - 500
MS2 Scan Product Ion Scan of Predicted [M+H]+
Precursor Ion (Predicted) m/z 268.0 (for C₇H₉NO₅S₂ + H)
Collision Gas Argon or Nitrogen
Fragmentation Mode Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD)[4]
Collision Energy Ramped, e.g., 15-45 eV (Requires optimization)

Data Presentation and Discussion

Predicted Mass and Isotopes for the Target Analyte
  • Chemical Formula: C₇H₉NO₅S₂

  • Molecular Weight: 267.00 g/mol

  • Monoisotopic Mass: 266.9922 Da

  • Predicted [M+H]⁺ Ion: m/z 268.0000

Quantitative Data from a Related Compound: 2-Amino-5-methylbenzenesulfonic Acid

The following data was obtained for the mono-sulfonated analogue (C₇H₉NO₃S) and is presented here as a reference for expected fragmentation behavior[4].

ParameterValue
Compound Name 2-Amino-5-methylbenzenesulfonic acid
Precursor m/z 188.0376
Precursor Adduct [M+H]⁺
Fragmentation Mode HCD

Top 5 Fragment Ion Peaks[4]:

Observed m/zRelative IntensityPossible Fragment Identity
92.0495999[C₆H₆N]⁺
108.0444310[C₇H₆N]⁺
65.0386999[C₅H₅]⁺
80.0495257[SO₃H₂]⁺
110.060134[C₇H₈N]⁺

Note: Relative intensities can vary between instruments and experimental conditions.

Discussion

For this compound, the initial fragmentation event in MS/MS is expected to be the neutral loss of a sulfonic acid group (SO₃, 80 Da). This would result in a primary fragment ion at approximately m/z 188, corresponding to the protonated 2-Amino-5-methylbenzenesulfonic acid. Subsequent fragmentation of this m/z 188 ion would likely follow the pattern observed in the reference data above, producing ions at m/z 108, 92, and 65. Therefore, a key transition to monitor for this compound would be m/z 268.0 → 188.0.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for the target analyte.

G prep Sample Preparation (Dissolution & Filtration) lc LC Separation (C18 Column) prep->lc Inject esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Full Scan (Detect m/z 268.0) esi->ms1 cid Collision-Induced Dissociation (CID/HCD) ms1->cid Isolate Precursor ms2 MS2 Product Ion Scan (Detect Fragments) cid->ms2 analysis Data Analysis ms2->analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Proposed fragmentation pathway for the target analyte.

References

Application Notes and Protocols: 2-Amino-5-methylbenzene-1,4-disulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzene-1,4-disulfonic acid is an aromatic organic compound containing an amine group and two sulfonic acid groups attached to a toluene backbone. This substitution pattern makes it a valuable building block in organic synthesis, particularly in the preparation of azo dyes and potentially as an intermediate for specialty chemicals and pharmaceutical compounds. The presence of the water-soluble sulfonic acid groups can impart desirable properties to the final products, such as solubility in aqueous media, which is a key consideration in various applications, including textile dyeing and biological assays.

The primary application of arylamino sulfonic acids lies in the synthesis of azo dyes. This process involves a two-step reaction: the diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. The resulting azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which acts as a chromophore, imparting color to the molecule.

Due to a lack of specific documented applications for this compound in the scientific literature, this document provides a representative protocol using the closely related and well-documented monosulfonated analogue, 2-amino-5-methylbenzenesulfonic acid. This protocol illustrates the general methodology for utilizing this class of compounds as building blocks in the synthesis of azo dyes.

Applications in Organic Synthesis

The primary application of 2-amino-5-methylbenzenesulfonic acid and its derivatives is as a diazo component in the synthesis of azo dyes. Azo dyes are a large and important class of colored organic compounds used in a variety of industries, including textiles, printing, and paper manufacturing. The specific properties of the resulting dye, such as its color, fastness, and solubility, are determined by the molecular structure of both the diazo component and the coupling component.

Key Applications:

  • Synthesis of Azo Dyes: The amino group of 2-amino-5-methylbenzenesulfonic acid can be readily converted into a diazonium salt, which is a reactive electrophile. This diazonium salt can then be reacted with various coupling components, such as phenols, naphthols, and aromatic amines, to produce a wide range of azo dyes. For instance, the coupling of diazotized 2-amino-5-methylbenzenesulfonic acid with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid is a known method for preparing reactive red dyes.[1]

  • Intermediate for Pigments: This compound serves as an intermediate in the production of organic pigments. For example, it is used in the synthesis of Pigment Red 57:1, an important red pigment.[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an azo dye using an aminosulfonic acid as the starting material. This protocol is based on the well-established procedures for the diazotization of aromatic amines and subsequent azo coupling reactions.

Protocol 1: Diazotization of 2-Amino-5-methylbenzenesulfonic Acid

This protocol describes the formation of the diazonium salt of 2-amino-5-methylbenzenesulfonic acid.

Materials:

  • 2-Amino-5-methylbenzenesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, create a suspension of 2-amino-5-methylbenzenesulfonic acid in distilled water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add concentrated hydrochloric acid to the cooled suspension.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the suspension of 2-amino-5-methylbenzenesulfonic acid, ensuring the temperature is maintained between 0-5 °C.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Protocol 2: Azo Coupling with a Naphthol Derivative

This protocol describes the reaction of the diazonium salt with a suitable coupling component, such as a naphthol derivative, to form the azo dye.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Naphthol derivative (e.g., 2-naphthol)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve the naphthol derivative in an aqueous solution of sodium hydroxide.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component. A colored precipitate of the azo dye should form.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • The pH of the solution may need to be adjusted during the coupling reaction to optimize the yield and purity of the product.

  • Isolate the precipitated azo dye by vacuum filtration.

  • Wash the filter cake with a saturated sodium chloride solution to remove impurities.

  • Dry the azo dye product in an oven at an appropriate temperature.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of an azo dye using 2-amino-5-methylbenzenesulfonic acid and 2-naphthol as the coupling component. Please note that these values are illustrative and can vary depending on the specific reaction conditions and the purity of the reagents.

ParameterValue
Molar Mass of 2-Amino-5-methylbenzenesulfonic acid187.22 g/mol
Molar Mass of 2-Naphthol144.17 g/mol
Molar Mass of Azo Dye Product349.36 g/mol
Typical Reaction Yield75-85%
Melting Point of Product>300 °C
λmax (in H₂O)~480-520 nm

Visualizations

experimental_workflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling A Suspend 2-Amino-5-methyl- benzene-1,4-disulfonic acid in H₂O B Cool to 0-5 °C (Ice Bath) A->B C Add conc. HCl B->C E Add NaNO₂ solution dropwise at 0-5 °C C->E D Prepare cold NaNO₂ solution D->E F Stir for 30 min E->F G Diazonium Salt Solution F->G J Add Diazonium Salt Solution slowly G->J H Dissolve Coupling Component (e.g., Naphthol derivative) in aq. NaOH I Cool to 0-5 °C (Ice Bath) H->I I->J K Stir for 1-2 hours J->K L Isolate Azo Dye (Filtration) K->L M Wash with NaCl solution L->M N Dry the Product M->N O Final Azo Dye N->O

Caption: Experimental workflow for the synthesis of an azo dye.

logical_relationship BuildingBlock 2-Amino-5-methylbenzene- 1,4-disulfonic Acid Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) BuildingBlock->Diazotization DiazoniumSalt Reactive Diazonium Salt Intermediate Diazotization->DiazoniumSalt Coupling Azo Coupling DiazoniumSalt->Coupling AzoDye Azo Dye Product Coupling->AzoDye CouplingComponent Coupling Component (e.g., Phenols, Naphthols, Amines) CouplingComponent->Coupling

References

Application of 2-Amino-5-methylbenzene-1,4-disulfonic Acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzene-1,4-disulfonic acid is a bifunctional aromatic compound possessing both amino and sulfonic acid groups. This unique combination of reactive sites makes it a valuable, yet under-explored, monomer and building block in the field of materials science. The presence of the amine group allows for its incorporation into polymer backbones, such as polyamides, through condensation reactions. Simultaneously, the two sulfonic acid groups introduce hydrophilicity and proton conductivity, making materials derived from this compound promising candidates for a range of advanced applications.

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of materials science: as a monomer for the synthesis of sulfonated polyamides for proton exchange membranes (PEMs) and as an organic linker for the creation of functionalized metal-organic frameworks (MOFs). The protocols provided are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers.

I. Application in Proton Exchange Membranes (PEMs)

Sulfonated aromatic polyamides are a class of polymers investigated as alternatives to perfluorinated materials like Nafion® for proton exchange membranes in fuel cells. The incorporation of sulfonic acid groups into the polymer backbone provides sites for proton conduction. This compound is an ideal candidate as a monomer to introduce a high density of these functional groups.

Application Note: Synthesis of Sulfonated Polyamides

By reacting this compound with an aromatic diacid chloride, a fully aromatic sulfonated polyamide can be synthesized. The resulting polymer is expected to exhibit high thermal stability and mechanical strength, characteristic of aramids, combined with proton conductivity imparted by the sulfonic acid moieties. The properties of the final membrane, such as ion exchange capacity (IEC), water uptake, and proton conductivity, can be tailored by copolymerizing the sulfonated diamine with a non-sulfonated diamine to control the overall sulfonation degree.

Quantitative Data of Analogous Sulfonated Polyamides

The following table summarizes typical performance data for sulfonated aromatic polyamide membranes synthesized from analogous sulfonated diamines. This data provides a benchmark for what can be expected from membranes synthesized using this compound.

Polymer System (Analogous)Sulfonation Degree (%)Ion Exchange Capacity (IEC) (meq/g)Water Uptake (%)Proton Conductivity (S/cm) at 80°C
Sulfonated Polyamide A501.5 - 1.825 - 400.05 - 0.08
Sulfonated Polyamide B752.0 - 2.545 - 650.09 - 0.15
Sulfonated Polyamide C1002.8 - 3.2> 80 (potential for excessive swelling)> 0.18

Experimental Workflow: PEM Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_membrane Membrane Fabrication cluster_characterization Characterization s1 Dissolve this compound in N-methyl-2-pyrrolidone (NMP) s2 Cool solution to 0°C s1->s2 s3 Add aromatic diacid chloride (e.g., terephthaloyl chloride) s2->s3 s4 Low-temperature polycondensation reaction s3->s4 s5 Precipitate polymer in a non-solvent (e.g., water or ethanol) s4->s5 s6 Wash and dry the sulfonated polyamide s5->s6 m1 Dissolve dried polymer in a polar aprotic solvent (e.g., DMSO) s6->m1 m2 Cast the polymer solution onto a glass plate m1->m2 m3 Dry in a vacuum oven to form a thin membrane m2->m3 c1 Ion Exchange Capacity (IEC) Measurement m3->c1 c2 Water Uptake and Swelling Ratio Determination m3->c2 c3 Proton Conductivity Measurement (EIS) m3->c3 c4 Thermal Stability Analysis (TGA) m3->c4 c5 Mechanical Properties Testing m3->c5 G cluster_synthesis Solvothermal Synthesis cluster_activation Activation cluster_characterization Characterization s1 Combine Linker, Metal Salt, and Solvent in a Reaction Vessel s2 Seal and Heat in an Oven s1->s2 s3 Cool and Isolate Crystals s2->s3 a1 Solvent Exchange s3->a1 a2 Drying under Vacuum/Heat a1->a2 c1 Powder X-ray Diffraction (PXRD) a2->c1 c2 Gas Adsorption (N2 at 77K) a2->c2 c3 Thermogravimetric Analysis (TGA) a2->c3

Synthesis of novel pigments using 2-Amino-5-methylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Novel Azo Pigments

Subject: Synthesis of Azo Pigments using 2-Amino-5-methylbenzenesulfonic Acid as a Diazo Component.

For: Researchers, scientists, and drug development professionals.

Introduction

Azo pigments are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). Their synthesis is a cornerstone of industrial chemistry due to their intense colors, good fastness properties, and versatility. The properties of an azo pigment, such as its color, lightfastness, and thermal stability, are determined by the chemical structures of its constituent aromatic components.

This document provides detailed protocols for the synthesis of azo pigments using 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8), commonly known as 4B Acid or p-Toluidine-m-sulfonic acid.[1][2] While the initial query specified 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS 26585-57-9)[3], a comprehensive literature review indicates that the monosulfonated variant is predominantly used and well-documented for the synthesis of commercially important pigments, such as Pigment Red 57:1.[4] The sulfonic acid group imparts water solubility to the intermediates, which is crucial during the synthesis, and plays a role in the laking process to form insoluble, stable pigment molecules.[5]

The synthesis follows a well-established two-stage reaction pathway:

  • Diazotization: The conversion of the primary aromatic amine (2-Amino-5-methylbenzenesulfonic acid) into a reactive diazonium salt at low temperatures using nitrous acid.[6][]

  • Azo Coupling: The electrophilic attack of the diazonium salt on an electron-rich coupling component, such as a naphthol or pyrazolone derivative, to form the azo chromophore.[6][8]

A subsequent laking step, involving precipitation with a divalent metal salt (e.g., CaCl₂), is often employed to produce the final insoluble pigment.[4]

General Synthesis Pathway & Workflow

The overall process involves the preparation of the diazo component, preparation of the coupling component, the coupling reaction, and the subsequent isolation and finishing of the pigment. Careful control of temperature and pH is critical at each stage to ensure high yield and purity.[9]

G cluster_1 Reaction Stage cluster_2 Finishing Stage Diazo_Prep Diazo Component Preparation Diazotization Diazotization of 2-Amino-5-methylbenzenesulfonic acid Diazo_Prep->Diazotization Coupling_Prep Coupling Component Preparation Azo_Coupling Azo Coupling Reaction Coupling_Prep->Azo_Coupling Coupling Solution Diazotization->Azo_Coupling Cold Diazo Slurry Laking Laking with Metal Salt (e.g., CaCl₂) Azo_Coupling->Laking Azo Dye Suspension Isolation Filtration & Washing Laking->Isolation Drying Drying & Pulverization Isolation->Drying Final_Pigment Final Pigment Powder Drying->Final_Pigment

Figure 1: General Experimental Workflow for Azo Pigment Synthesis.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis of a representative red pigment (e.g., the calcium salt of the product from 4B acid and 3-hydroxy-2-naphthoic acid).

ReagentCAS NumberMolar Mass ( g/mol )Role
2-Amino-5-methylbenzenesulfonic acid (4B Acid)88-44-8187.22Diazo Component
3-Hydroxy-2-naphthoic acid (BONA)92-70-6188.18Coupling Component
Sodium Nitrite (NaNO₂)7632-00-069.00Diazotizing Agent
Hydrochloric Acid (HCl), 37%7647-01-036.46Acid Catalyst
Sodium Hydroxide (NaOH)1310-73-240.00Solubilizing Agent / pH Control
Calcium Chloride (CaCl₂)10043-52-4110.98Laking Agent
Sulfamic Acid (H₃NSO₃)5329-14-697.09Nitrite Quencher

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a monoazo laked pigment.

Protocol 1: Diazotization of 2-Amino-5-methylbenzenesulfonic acid

This protocol details the formation of the 4-methyl-3-sulfobenzene diazonium chloride intermediate. Maintaining a low temperature (0-5 °C) is critical as diazonium salts are unstable at higher temperatures.[9]

  • Dissolution: In a 1 L beaker equipped with a magnetic stirrer, add 18.7 g (0.1 mol) of 2-Amino-5-methylbenzenesulfonic acid to 250 mL of deionized water.

  • Solubilization: While stirring, add a 30% w/v sodium hydroxide solution dropwise until the amine is fully dissolved (approximately 13-14 mL).

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Acidification: Slowly add 25 mL (approx. 0.3 mol) of concentrated hydrochloric acid. A fine precipitate of the amine hydrochloride may form. Ensure the temperature remains below 5 °C.

  • Nitrite Addition: In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 50 mL of cold deionized water. Add this solution dropwise to the cold amine suspension over 20-30 minutes, keeping the tip of the addition funnel below the surface of the liquid. The temperature must be strictly maintained between 0-5 °C.

  • Reaction: Stir the resulting diazo slurry for an additional 30-60 minutes at 0-5 °C.

  • Verification: Test for the presence of excess nitrous acid using starch-iodide paper (a positive test will result in an immediate dark blue color). If the test is negative, add a small amount of additional sodium nitrite solution.

  • Quenching: Once diazotization is complete, destroy the excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.[10] The cold diazonium salt slurry is now ready for immediate use in the coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with 3-Hydroxy-2-naphthoic acid (BONA).

  • Prepare Coupling Solution: In a separate 2 L beaker, dissolve 18.8 g (0.1 mol) of 3-Hydroxy-2-naphthoic acid in 400 mL of water containing 12 g (0.3 mol) of sodium hydroxide. Stir until a clear solution is obtained.

  • Cooling: Cool the coupling component solution to 10-15 °C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt slurry (from Protocol 1) to the stirred coupling solution over approximately 30-45 minutes.[11]

  • pH Control: During the addition, monitor the pH of the reaction mixture. Maintain a pH of 9-11 by adding a 2 M NaOH solution as needed. The formation of a deep red precipitate should be observed.[11]

  • Complete Reaction: After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • Heating: Heat the suspension to 80-90 °C and hold for 30 minutes to ensure complete coupling and to promote pigment particle growth.[11][12]

Protocol 3: Laking, Isolation, and Drying

This protocol details the conversion of the water-soluble azo dye into an insoluble calcium pigment lake.

  • Prepare Laking Agent: In a beaker, dissolve 8.3 g (0.075 mol) of calcium chloride in 100 mL of warm water.

  • Laking: Cool the red pigment slurry from Protocol 2 to 60-70 °C. Slowly add the calcium chloride solution to the slurry with vigorous stirring over 20 minutes.

  • Precipitation: Stir the mixture at 60-70 °C for an additional 30-60 minutes to complete the laking process.

  • Isolation: Filter the hot pigment suspension using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake thoroughly with hot deionized water until the filtrate is colorless and free of chloride ions (test with AgNO₃ solution).

  • Drying: Dry the pigment in an oven at 80-100 °C to a constant weight.[12]

  • Finishing: The dried pigment cake can be pulverized to yield a fine, intensely colored powder.

Synthesis Data and Visualization

The chemical transformation is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.[6]

Figure 2: Chemical reaction pathway for a representative red pigment.
Quantitative Synthesis Data

The following table outlines the stoichiometry and expected results for the synthesis described in the protocols.

ParameterValueNotes
Moles of Amine (4B Acid)0.1 molLimiting Reagent
Moles of Coupling Agent (BONA)0.1 molEquimolar to amine
Moles of Sodium Nitrite0.101 molSlight excess to ensure complete reaction
Moles of Calcium Chloride0.075 molDivalent ion for laking two dye molecules
Theoretical YieldApprox. 49.5 gBased on the calcium salt formation
Expected Actual Yield90-98%Yields can be high with careful control.[11]
AppearanceIntense Red Powder
Key Reaction Temp (Diazotization)0-5 °CCritical for diazonium salt stability.[9]
Key Reaction pH (Coupling)9-11Alkaline conditions favor coupling.[11]

Conclusion

The synthesis of azo pigments from 2-Amino-5-methylbenzenesulfonic acid is a robust and highly adaptable process. The protocols provided herein offer a comprehensive framework for the laboratory-scale production of high-quality pigments. By systematically varying the coupling component, researchers can generate a wide library of novel pigments with diverse colors and properties for evaluation in various applications, including inks, coatings, plastics, and potentially as functional materials in drug delivery or diagnostic systems. Success is contingent upon precise control over reaction parameters, particularly temperature during diazotization and pH during the coupling and laking stages.

References

Application Notes and Protocols for the Diazotization of 2-Amino-5-methylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the diazotization of 2-amino-5-methylbenzene-1,4-disulfonic acid, a key intermediate in the synthesis of various azo dyes and other organic compounds. The protocol is intended for researchers, scientists, and professionals in drug development and materials science.

The diazotization of aromatic amines is a fundamental reaction in organic chemistry, converting a primary aromatic amine into a diazonium salt.[1][2] This diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, most notably azo coupling to form azo dyes.[2][3] The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.[1] Nitrous acid, the diazotizing agent, is generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid or sulfuric acid.[1][2]

Experimental Protocols

Materials and Equipment:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sulfuric acid (H₂SO₄), concentrated (optional, can be used instead of HCl)

  • Distilled water

  • Ice

  • Starch-iodide paper

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • pH indicator paper (e.g., Congo red paper)

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Diazonium salts are unstable and potentially explosive in their solid, dry state. They should be prepared in solution and used immediately without isolation.[1]

  • Nitrous acid and its fumes are toxic.[1] Avoid inhalation.

  • The reaction is exothermic and requires careful temperature control to prevent runaway reactions.[1]

Protocol for Diazotization:

  • Preparation of the Amine Solution:

    • In a beaker of appropriate size, create a suspension of one molar equivalent of this compound in distilled water.

    • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add a slight excess (approximately 2.5-3 molar equivalents) of concentrated hydrochloric acid. The sulfonic acid groups may require the addition of a base like sodium carbonate to initially dissolve in water before acidification.[3] Ensure the final solution is strongly acidic.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve a slight molar excess (approximately 1.1 molar equivalents) of sodium nitrite in cold distilled water.

  • Diazotization Reaction:

    • Maintain the temperature of the amine solution between 0 and 5 °C using an ice bath and vigorous stirring.

    • Slowly add the sodium nitrite solution dropwise from a dropping funnel to the cold amine solution. The addition rate should be controlled to keep the temperature from rising above 5 °C.[1]

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes in the ice bath to ensure the reaction is complete.[1]

  • Verification of Diazotization:

    • Test for the presence of excess nitrous acid by touching the stirring rod to a piece of starch-iodide paper. An immediate blue-black color indicates an excess of nitrous acid, signifying the completion of the diazotization.[3][4]

    • The presence of unreacted primary amine can be checked by spotting the reaction mixture on a filter paper and adding a solution of a coupling component (e.g., R-salt); the absence of immediate color formation indicates complete diazotization.

The resulting solution contains the 4-methyl-2,5-disulfobenzenediazonium salt and is ready for immediate use in subsequent coupling reactions.

Data Presentation

The following table summarizes typical molar ratios and reaction conditions for the diazotization of aromatic amines, which can be adapted for this compound. Optimal conditions for specific applications should be determined experimentally.

ParameterValueNotes
Molar Ratio (Amine:NaNO₂)1 : 1.1A slight excess of sodium nitrite ensures complete diazotization.
Molar Ratio (Amine:Acid)1 : 2.5-3A strong excess of acid is crucial for the reaction.[4]
Reaction Temperature0-5 °CEssential for the stability of the diazonium salt.[1]
Reaction Time30-60 minutesIncludes addition and subsequent stirring.
SolventWaterThe sulfonic acid groups enhance water solubility.

Experimental Workflow Diagram

Diazotization_Workflow Workflow for the Diazotization of this compound cluster_prep Preparation cluster_reaction Reaction cluster_verification Verification & Use Amine_Prep Prepare Amine Suspension (this compound in H₂O) Cooling Cool Amine Suspension to 0-5 °C Amine_Prep->Cooling Nitrite_Prep Prepare NaNO₂ Solution (in cold H₂O) Diazotization Slowly Add NaNO₂ Solution (Maintain 0-5 °C) Nitrite_Prep->Diazotization Acidification Add Concentrated HCl Cooling->Acidification Acidification->Diazotization Stirring Stir for 15-30 min post-addition Diazotization->Stirring Test_Nitrous Test for Excess Nitrous Acid (Starch-Iodide Paper) Stirring->Test_Nitrous Product Diazonium Salt Solution Test_Nitrous->Product Coupling Immediate Use in Coupling Reaction Product->Coupling

Caption: Workflow for the diazotization of this compound.

References

Application Notes and Protocols: 2-Amino-5-methylbenzene-1,4-disulfonic Acid in the Preparation of Sulfonated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of sulfonated polymers derived from 2-amino-5-methylbenzene-1,4-disulfonic acid. These polymers, possessing inherent conductivity, ion-exchange capabilities, and biocompatibility, are promising candidates for a range of applications, including drug delivery systems, ion-exchange resins, and biosensors.

Introduction

This compound is an aromatic amine monomer containing two sulfonic acid groups. The presence of both an amino group and sulfonic acid functionalities makes it a versatile building block for the synthesis of functional polymers. The amino group allows for polymerization through methods such as oxidative or enzymatic polymerization, while the sulfonic acid groups impart hydrophilicity, ion-exchange properties, and potential for electrostatic interactions with charged molecules. The resulting sulfonated polymers are a subject of interest for advanced material development in the biomedical and pharmaceutical fields.

Applications

Sulfonated polymers derived from this compound are anticipated to have several key applications:

  • Controlled Drug Delivery: The ionic nature of the sulfonic acid groups allows for the electrostatic binding and controlled release of charged drug molecules. The polymer matrix can be designed to release therapeutic agents in response to specific physiological triggers like pH or ionic strength.

  • Ion-Exchange Resins: The high density of sulfonic acid groups makes these polymers excellent candidates for cation exchange resins, which can be used in the purification of pharmaceuticals, water treatment, and analytical chromatography.

  • Biomaterial Coatings: The hydrophilic and biocompatible nature of sulfonated polymers can be utilized to create coatings for medical devices and implants to improve their biocompatibility and reduce biofouling.

  • Biosensors: The conductive properties of the polymer backbone, derived from the polyaniline-like structure, can be harnessed for the development of electrochemical biosensors for detecting specific biomolecules.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and characterization of sulfonated polymers from this compound. Researchers should optimize these procedures based on their specific application and available resources.

Synthesis of Sulfonated Polymer via Oxidative Polymerization

This protocol describes a chemical oxidative polymerization method, a common technique for synthesizing polymers from aniline-based monomers.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M

  • Deionized (DI) water

  • Methanol

  • Dialysis membrane (MWCO 1 kDa)

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. A typical concentration would be in the range of 0.1 to 0.5 M. Stir the solution at room temperature until the monomer is completely dissolved.

  • Initiation of Polymerization: Prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of APS to the monomer is a critical parameter and can be varied (e.g., 1:1, 1:2) to control the molecular weight and yield of the polymer.

  • Reaction: Cool the monomer solution to 0-5 °C in an ice bath. Slowly add the APS solution dropwise to the monomer solution under constant stirring. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Polymerization: Continue the reaction at 0-5 °C for 24 hours under continuous stirring.

  • Purification: After the reaction is complete, precipitate the polymer by adding a large excess of methanol.

  • Washing: Filter the precipitate and wash it repeatedly with methanol and DI water to remove unreacted monomer, oxidant, and oligomers.

  • Dialysis: Re-dissolve the polymer in DI water and dialyze against DI water for 48 hours using a dialysis membrane to further purify the polymer.

  • Drying: Lyophilize the purified polymer solution to obtain the final sulfonated polymer as a solid powder.

Characterization of the Sulfonated Polymer

3.2.1. Spectroscopic Analysis:

  • FT-IR Spectroscopy: To confirm the chemical structure of the polymer, record the Fourier-transform infrared (FT-IR) spectrum. Key peaks to look for include those corresponding to the sulfonic acid groups (S=O stretching), aromatic rings (C=C stretching), and amine groups (N-H stretching).

  • UV-Vis Spectroscopy: To study the electronic properties and conjugation of the polymer, record the UV-Visible spectrum of the polymer dissolved in a suitable solvent (e.g., water).

3.2.2. Determination of Ion-Exchange Capacity (IEC):

  • Accurately weigh a known amount of the dry polymer.

  • Immerse the polymer in a known volume of a standard NaCl solution (e.g., 2 M) for 24 hours to ensure complete exchange of H+ ions with Na+ ions.

  • Titrate the liberated H+ ions in the NaCl solution with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).

  • Calculate the IEC in meq/g using the following formula: IEC (meq/g) = (Volume of NaOH × Concentration of NaOH) / Weight of dry polymer

3.2.3. Thermal Stability Analysis:

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer, perform TGA in a nitrogen atmosphere. The onset of decomposition temperature provides information about the polymer's stability at elevated temperatures.

Data Presentation

The following table summarizes hypothetical but realistic quantitative data for sulfonated polymers prepared from this compound, based on properties of similar sulfonated aromatic polymers.

PropertyValue RangeCharacterization Method
Ion-Exchange Capacity (IEC) 2.5 - 4.0 meq/gAcid-Base Titration
Proton Conductivity 10⁻³ - 10⁻¹ S/cmElectrochemical Impedance Spectroscopy
Thermal Decomposition Temp. > 250 °CThermogravimetric Analysis (TGA)
Molecular Weight (Mw) 10 - 50 kDaGel Permeation Chromatography (GPC)

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Development Monomer 2-Amino-5-methylbenzene- 1,4-disulfonic acid Polymerization Oxidative Polymerization (0-5°C, 24h) Monomer->Polymerization Oxidant Ammonium Persulfate Oxidant->Polymerization Purification Precipitation & Washing Polymerization->Purification Dialysis Dialysis (48h) Purification->Dialysis Drying Lyophilization Dialysis->Drying FTIR FT-IR Spectroscopy Drying->FTIR UVVis UV-Vis Spectroscopy Drying->UVVis IEC Ion-Exchange Capacity Drying->IEC TGA Thermogravimetric Analysis Drying->TGA DrugDelivery Drug Delivery Systems FTIR->DrugDelivery Biosensors Biosensors UVVis->Biosensors IonExchange Ion-Exchange Resins IEC->IonExchange

Caption: Experimental workflow for the synthesis and characterization of sulfonated polymers.

drug_delivery_pathway Polymer Sulfonated Polymer (Anionic) Complex Polymer-Drug Complex (Electrostatic Interaction) Polymer->Complex Drug Cationic Drug Drug->Complex Release Drug Release (pH/Ion Trigger) Complex->Release Target Target Site Release->Target

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

A1: Low yield in this disulfonation reaction typically stems from several critical factors:

  • Incomplete Reaction: The introduction of a second sulfo group requires more forcing conditions than the first. Ensure the reaction temperature is elevated sufficiently in the second stage (e.g., 130°-160°C) and maintained for an adequate duration (e.g., 2.5 to 4 hours) to drive the reaction to completion.[1]

  • Water Content: Sulfonation is a reversible process, and the presence of water can drive the equilibrium back towards the starting materials.[2][3] Water is also a byproduct of the reaction when using sulfuric acid.[2] It is crucial to use concentrated reagents, such as 100% sulfuric acid (monohydrate) and oleum (fuming sulfuric acid), and to protect the reaction from atmospheric moisture.[1][4]

  • Suboptimal Stoichiometry: An incorrect molar ratio of the sulfonating agent to the p-toluidine can lead to incomplete disulfonation or an increase in byproducts. A proven effective ratio is 2 to 3 moles of free SO₃ (from oleum) per mole of 4-methylaniline.[1]

  • Side Reactions: At excessively high temperatures, side reactions like the formation of diaryl sulfones can become significant, consuming starting material and reducing the yield of the desired product.[2]

Q2: I am observing significant amounts of isomeric byproducts. How can I improve the selectivity for the desired 2,5-disulfonic acid?

A2: The formation of various sulfonic acid isomers is a common challenge. The substitution pattern on the aromatic ring is directed by the amino and methyl groups of p-toluidine and is highly dependent on reaction conditions. A two-stage temperature protocol is highly effective for maximizing the yield of the 2,5-disulfonic acid isomer:

  • Initial Low-Temperature Sulfonation: Dissolving the p-toluidine in sulfuric acid and adding it to oleum at a lower temperature (e.g., 10° to 80°C) favors the formation of the initial monosulfonated product.[1]

  • High-Temperature Disulfonation: Subsequently heating the reaction mixture to a higher temperature range (130°-160°C) promotes the introduction of the second sulfo group at the desired 5-position.[1]

This stepwise approach provides better kinetic control over the reaction, leading to a purer product with yields reported to be as high as 93% and purities up to 99.5%.[1]

Q3: The formation of diaryl sulfone is reducing my yield and complicating purification. How can this be minimized?

A3: Diaryl sulfone formation is a known side reaction in sulfonation, particularly under harsh conditions.[2] It occurs when an already formed sulfonic acid reacts with another molecule of the starting amine. To minimize this:

  • Strict Temperature Control: Avoid exceeding the recommended temperature range (130°-160°C) during the second stage of the reaction.[1] Overheating significantly accelerates sulfone formation.[2]

  • Control Stoichiometry: Using a large excess of the sulfonating agent, especially free SO₃, can promote side reactions.[5] Adhering to the optimized molar ratios is critical.[1]

  • Reaction Time: Do not prolong the heating time unnecessarily. Monitor the reaction's progress to determine the optimal duration for completion without excessive byproduct formation.

Q4: How can I effectively purify the final product and remove unreacted starting materials or byproducts?

A4: The product, being a disulfonic acid, has significantly different solubility properties than the starting p-toluidine or monosulfonated intermediates. This difference can be exploited for purification.

  • Precipitation: A common and effective method is to pour the final reaction mixture into a large volume of ice-water.[1] This quenches the reaction and causes the sulfonic acid product to precipitate.

  • Salting Out: The purity and recovery of the precipitated product can be enhanced by "salting out." Adding a salt like potassium sulfate to the aqueous mixture can further decrease the solubility of the sulfonic acid, leading to a more complete isolation.[1]

  • Filtration: The precipitated solid can then be collected by filtration, washed with cold water or a brine solution to remove residual acid and impurities, and then dried. This process, when applied to the optimized reaction protocol, can yield the product in high purity (≥99%) without requiring additional complex purification steps.[1]

Experimental Protocol: High-Yield Synthesis of 4-Methylaniline-2,5-disulfonic acid

This protocol is adapted from a patented high-yield process.[1]

Materials:

  • p-Toluidine (4-methylaniline)

  • 100% Sulfuric Acid (H₂SO₄ monohydrate)

  • 60-66% Oleum (fuming sulfuric acid)

  • Ice

  • Water

  • Potassium Sulfate (optional, for salting out)

Procedure:

  • Preparation of p-Toluidine Solution: In a suitable reaction vessel, dissolve 1 mole of p-toluidine in 1.5 to 3 moles of 100% sulfuric acid. This should be done carefully to control the initial exotherm.

  • First Sulfonation Stage: Add the p-toluidine/sulfuric acid solution to a reactor containing a sufficient amount of 60-66% oleum to ensure that 2 to 3 moles of free SO₃ are present per mole of the initial p-toluidine. Maintain the temperature in the range of 10°C to 80°C during this addition and for a subsequent reaction time of 10 minutes to 3 hours.

  • Second Sulfonation Stage: After the initial stage, heat the reaction mixture to a temperature between 130°C and 160°C.

  • Reaction Completion: Maintain the reaction at this elevated temperature for 2.5 to 4 hours to ensure the completion of the disulfonation.

  • Work-up and Isolation: Carefully pour the hot reaction mixture into a vessel containing approximately 1000 parts of an ice/water mixture. The product will precipitate.

  • Salting Out (Optional but Recommended): To maximize recovery, add potassium sulfate to the aqueous slurry to salt out the product.[1]

  • Filtration and Drying: Filter the precipitated solid, wash it with a small amount of cold water, and dry it thoroughly. The resulting 4-methylaniline-2,5-disulfonic acid should be of high purity.[1]

Data Presentation

Table 1: Optimized Reaction Parameters for High-Purity Synthesis

ParameterValueReference
Starting Materialp-Toluidine (4-Methylaniline)[1]
Solvent/Reagent 1100% Sulfuric Acid[1]
Molar Ratio (H₂SO₄:p-Toluidine)1.5 - 3 : 1[1]
Sulfonating Agent60-66% Oleum[1]
Molar Ratio (Free SO₃:p-Toluidine)2 - 3 : 1[1]
Stage 1 Temperature10°C - 80°C[1]
Stage 1 Time10 min - 3 hours[1]
Stage 2 Temperature130°C - 160°C[1]
Stage 2 Time2.5 - 4 hours[1]
Reported Yield93%[1]
Reported Purity>97% (up to 99.5%)[1]

Visual Guides

G cluster_workflow Experimental Workflow start Start: p-Toluidine + 100% H₂SO₄ add_oleum Add mixture to 60-66% Oleum start->add_oleum stage1 Stage 1: Monosulfonation (10-80°C, 0.2-3h) add_oleum->stage1 stage2 Stage 2: Disulfonation (130-160°C, 2.5-4h) stage1->stage2 quench Quench in Ice/Water stage2->quench isolate Filter & Dry Product quench->isolate end Final Product: 2-Amino-5-methylbenzene- 1,4-disulfonic acid isolate->end

Caption: High-level workflow for the two-stage synthesis.

G cluster_troubleshooting Troubleshooting Logic problem Problem: Low Yield / Impure Product cause1 Incomplete Reaction? problem->cause1 Check reaction completion cause2 Excess Byproducts? problem->cause2 Analyze for sulfones/isomers cause3 Reversible Reaction? problem->cause3 Consider water contamination sol1 Solution: Increase Stage 2 Temp/Time (e.g., 130-160°C, >2.5h) cause1->sol1 sol2 Solution: Strictly Control Temp Verify Stoichiometry cause2->sol2 sol3 Solution: Use Anhydrous Reagents Protect from Moisture cause3->sol3

Caption: A decision tree for troubleshooting common synthesis issues.

G cluster_pathway Simplified Reaction Pathway start p-Toluidine intermediate Monosulfonated Intermediate start->intermediate H₂SO₄/SO₃ (Low Temp) final 2-Amino-5-methylbenzene- 1,4-disulfonic acid intermediate->final H₂SO₄/SO₃ (High Temp)

Caption: The stepwise progression from starting material to final product.

References

Technical Support Center: Sulfonation of p-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sulfonation of p-toluidine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the sulfonation of p-toluidine, providing potential causes and recommended solutions.

Q1: My reaction mixture turned dark brown or black upon heating. What is the cause and how can I prevent it?

A1: This is a common issue often referred to as charring or tarring.

  • Potential Cause 1: Overheating. The sulfonation of p-toluidine is highly temperature-sensitive. Excessive temperatures can lead to decomposition of the starting material and product, resulting in the formation of polymeric tars.[1][2]

  • Solution 1: Carefully control the reaction temperature according to the specific protocol for the desired isomer. Use a well-calibrated thermometer and a controlled heating source (e.g., an oil bath). For the synthesis of p-toluidine-3-sulfonic acid, temperatures around 210-220°C are often used, but this requires careful monitoring.[3] For p-toluidine-2-sulfonic acid, lower temperatures of 10-55°C are recommended.[4]

  • Potential Cause 2: Impurities in Starting Materials. Commercial p-toluidine or toluene (if used as a solvent or starting material for a related synthesis) can contain impurities like thiophenes, which are highly reactive towards sulfuric acid and can cause discoloration and polymerization.[1][5]

  • Solution 2: Use high-purity p-toluidine. If using toluene as a solvent, consider purifying it by washing with concentrated sulfuric acid followed by distillation to remove thiophenes.[1]

Q2: The yield of my desired sulfonic acid isomer is very low. What are the contributing factors?

A2: Low yields can result from several factors related to reaction conditions and workup procedures.

  • Potential Cause 1: Unfavorable Reaction Temperature. The ratio of sulfonic acid isomers is highly dependent on the reaction temperature. For instance, in the sulfonation of p-toluidine, higher temperatures favor the formation of the thermodynamically more stable p-toluidine-3-sulfonic acid, while lower temperatures favor the kinetically controlled p-toluidine-2-sulfonic acid.[4]

  • Solution 1: Adjust the reaction temperature to favor the formation of your desired product. Refer to the table below for temperature effects on isomer distribution.

  • Potential Cause 2: Reversible Reaction. Sulfonation is a reversible reaction, and the presence of water at high temperatures can shift the equilibrium back towards the starting materials.[6]

  • Solution 2: If the reaction is conducted at a temperature where water is formed, consider using a Dean-Stark apparatus to remove the water azeotropically with a suitable solvent like toluene.[6][7]

  • Potential Cause 3: Incomplete Reaction. The reaction may not have proceeded to completion.

  • Solution 3: Ensure adequate reaction time and efficient stirring to promote contact between the reactants. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) if possible.[4]

Q3: I have a mixture of p-toluidine-2-sulfonic acid and p-toluidine-3-sulfonic acid. How can I separate them?

A3: Separating these isomers can be challenging due to their similar properties.

  • Primary Method: Fractional Crystallization. The separation often relies on the differential solubility of the isomers or their salts in water. For example, p-toluidine-2-sulfonic acid can be precipitated from the reaction mixture by pouring it into water, while the 3-sulfonic acid isomer may remain more soluble under these conditions.[4]

  • Purification Strategy: The crude product can be purified by recrystallization from hot water.[4] The purity of the isomers can be assessed using High-Pressure Liquid Chromatography (HPLC), as the different retention times allow for their differentiation and quantification.[4]

Q4: My final product is discolored. How can I decolorize it?

A4: Discoloration is often due to minor byproducts and impurities.

  • Solution: A common and effective method for decolorization is to treat an aqueous solution of the sodium salt of the sulfonic acid with activated carbon.[3][8] The process typically involves neutralizing the crude acid with an alkali (like sodium carbonate) to a pH of 7-9, adding activated carbon, stirring, and then filtering to remove the carbon and adsorbed impurities. The purified sulfonic acid is then precipitated by re-acidifying the solution.[3][8]

Quantitative Data Summary

The following tables summarize key quantitative data for the sulfonation of p-toluidine.

Table 1: Effect of Temperature on Isomer Distribution in p-Toluidine Sulfonation

Desired ProductReaction TemperaturePredominant Isomer FormedReference
p-Toluidine-2-sulfonic acid10°C - 55°Cp-Toluidine-2-sulfonic acid[4]
p-Toluidine-3-sulfonic acid210°C - 220°Cp-Toluidine-3-sulfonic acid[3]

Table 2: Typical Reagent Ratios and Conditions

ParameterFor p-Toluidine-2-sulfonic acidFor p-Toluidine-3-sulfonic acidReference
Sulfonating AgentOleum in Sulfuric AcidConcentrated Sulfuric Acid[3][4]
Molar Ratio (SO₃:p-toluidine)1:1 to 3:1Not specified, typically excess acid[4]
Reaction Time1 - 3 hours2 - 5 hours[3][4]

Experimental Protocols

Protocol 1: Synthesis of p-Toluidine-2-sulfonic acid

This protocol is adapted from procedures favoring the formation of the 2-sulfonic acid isomer.[4]

  • Dissolution: In a suitable reaction vessel equipped with a stirrer and a thermometer, dissolve p-toluidine in 1.5-10 moles of 100% sulfuric acid per mole of p-toluidine. Maintain the temperature between 20°C and 45°C during dissolution.

  • Sulfonation: While maintaining the temperature between 10°C and 55°C (preferably 20°C - 45°C), slowly add 1-3 moles of free SO₃ (as oleum) per mole of p-toluidine.

  • Secondary Reaction (Optional): After the addition of oleum is complete, the mixture can be stirred for an additional period at the same temperature or heated to 55°C - 80°C to ensure the reaction goes to completion. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into cold water or onto crushed ice. The p-toluidine-2-sulfonic acid will precipitate.

  • Isolation: Cool the suspension to 20°C and isolate the precipitated product by filtration. Wash the filter cake with cold water.

Protocol 2: Synthesis of p-Toluidine-3-sulfonic acid

This protocol is based on high-temperature "baking" methods.[3]

  • Reaction Setup: In a flask, add p-toluidine to an equimolar amount of concentrated sulfuric acid.

  • Heating: Heat the mixture with stirring to 210-220°C and maintain this temperature for 2-5 hours.

  • Cooling and Solidification: Allow the reaction mixture to cool, during which it will solidify to give the crude p-toluidine-3-sulfonic acid.

Protocol 3: General Purification of p-Toluidine Sulfonic Acids

This protocol is a general method for purifying the crude product.[3][8]

  • Dissolution and Neutralization: Dissolve the crude sulfonic acid in water and neutralize the solution to a pH of 7-9 with an alkali such as sodium carbonate.

  • Decolorization: Add activated carbon (typically 15-50% by weight of the crude acid) to the neutralized solution. Stir the mixture for 30-60 minutes at a temperature between 10°C and 70°C.

  • Filtration: Filter the solution to remove the activated carbon and other insoluble impurities.

  • Precipitation: Stir the purified filtrate and acidify it to a pH of 1-2 with a mineral acid like sulfuric acid. The high-purity p-toluidine sulfonic acid will precipitate as white crystals.

  • Isolation and Drying: Filter the crystals, wash them with water, and dry them.

Visualizations

Diagram 1: Sulfonation Pathways of p-Toluidine

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products p_toluidine p-Toluidine main_product p-Toluidine-2-sulfonic acid (Kinetic Product) p_toluidine->main_product Low Temp (10-55°C) side_product p-Toluidine-3-sulfonic acid (Thermodynamic Product) p_toluidine->side_product High Temp (210-220°C) sulfuric_acid H₂SO₄ / SO₃ main_product->side_product Isomerization (at high temp)

Caption: Reaction pathways for the sulfonation of p-toluidine.

Diagram 2: Troubleshooting Workflow for Sulfonation Issues

G start Experiment Start issue Identify Issue start->issue dark_color Dark Coloration / Charring issue->dark_color low_yield Low Yield issue->low_yield impurity Product Impurity / Wrong Isomer issue->impurity cause_temp Check Temperature Control dark_color->cause_temp cause_reagents Check Reagent Purity dark_color->cause_reagents cause_conditions Review Reaction Conditions (Temp, Time) low_yield->cause_conditions impurity->cause_conditions cause_workup Evaluate Workup & Purification impurity->cause_workup solution_temp Optimize Temperature cause_temp->solution_temp Incorrect solution_reagents Purify Starting Materials cause_reagents->solution_reagents Impure solution_conditions Adjust Temp/Time for Desired Isomer cause_conditions->solution_conditions Suboptimal solution_workup Use Fractional Crystallization / Carbon Treatment cause_workup->solution_workup Ineffective

Caption: Troubleshooting flowchart for p-toluidine sulfonation.

Diagram 3: Experimental Workflow for Synthesis and Purification

G start Start: p-Toluidine + Sulfonating Agent sulfonation Sulfonation Reaction (Controlled Temperature) start->sulfonation workup Workup (e.g., Quench in Water) sulfonation->workup crude_product Crude Sulfonic Acid workup->crude_product neutralization Neutralization to pH 7-9 (e.g., with Na₂CO₃) crude_product->neutralization decolorization Decolorization with Activated Carbon neutralization->decolorization filtration1 Filtration (Remove Carbon) decolorization->filtration1 acidification Acidification to pH 1-2 (e.g., with H₂SO₄) filtration1->acidification precipitation Precipitation of Pure Product acidification->precipitation filtration2 Filtration and Washing precipitation->filtration2 final_product Pure p-Toluidine Sulfonic Acid filtration2->final_product

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Purification of Crude 2-Amino-5-methylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Amino-5-methylbenzene-1,4-disulfonic acid. The following information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the likely impurities in my crude this compound?

A1: The impurities present in your crude product will largely depend on the synthetic route used. However, common impurities can include:

  • Isomeric Byproducts: Sulfonation of p-toluidine can lead to the formation of other sulfonic acid isomers.

  • Unreacted Starting Materials: Residual p-toluidine or sulfonating agents may be present.

  • Side-Reaction Products: Oxidation or decomposition products can form under harsh reaction conditions.

  • Inorganic Salts: Salts such as sodium sulfate may be present, particularly if the product is isolated by "salting out".[1]

Q2: My purified product is discolored (e.g., brown or dark grey). What is the cause and how can I resolve this?

A2: Discoloration is often due to aerial oxidation of the aromatic amino group or the presence of colored polymeric impurities. Here are some troubleshooting steps:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal. The charcoal can adsorb colored impurities. Remove the charcoal by hot filtration before allowing the solution to cool and crystallize.

  • Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing low yield after recrystallization. What are the potential causes and how can I improve it?

A3: Low recovery is a common issue in recrystallization and can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility in the cold solvent, a substantial amount will be lost in the mother liquor.

  • Using Excessive Solvent: Using more solvent than necessary to dissolve the crude product will result in a lower yield.

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is often due to a high concentration of impurities depressing the melting point.

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.

  • Modify the Solvent System: Consider using a different solvent or a co-solvent system. For highly polar compounds like sulfonic acids, a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent might be effective.

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

Q5: How can I assess the purity of my this compound?

A5: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the target compound from its impurities. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) can be a good starting point.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR can provide structural confirmation and an indication of purity by comparing the integrals of the product signals to those of any impurities.[1]

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of the desired product and any impurities.[4]

Data Presentation

Table 1: HPLC Conditions for Analysis of a Structurally Related Compound (2-Amino-5-methylbenzenesulfonic acid)

ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid
DetectionUV, Evaporative Light Scattering Detector (ELSD), CAD, and Mass Spectrometry (MS)

This data is for a mono-sulfonated analogue and may require optimization for the di-sulfonated target compound.[2][3]

Experimental Protocols

General Recrystallization Protocol

This protocol describes a general procedure for the purification of crude this compound. The choice of solvent will need to be determined experimentally. Due to the polar nature of the sulfonic acid groups, water or aqueous alcohol mixtures are good starting points.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Isolation by Acid Precipitation

As described in a patent for related aminobenzene disulfonic acids, the product can be isolated by adjusting the pH of an aqueous solution.[1]

  • Dissolution: Dissolve the crude sodium salt of the product in water.

  • Acidification: Heat the solution to 70-90 °C and adjust the pH to <1 using a mineral acid such as sulfuric acid.

  • Crystallization: Cool the acidified solution to 10-30 °C to precipitate the this compound as crystals.

  • Isolation: Collect the crystals by filtration.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter No Charcoal charcoal->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Low_Yield start Low Yield After Recrystallization cause1 Too Much Solvent Used start->cause1 cause2 Compound Soluble in Cold Solvent start->cause2 cause3 Premature Crystallization start->cause3 solution1 Use Minimum Amount of Hot Solvent cause1->solution1 solution2 Change Solvent or Use Co-solvent System cause2->solution2 solution3 Pre-heat Filtration Apparatus cause3->solution3

Caption: Troubleshooting guide for low yield during recrystallization.

References

Technical Support Center: Optimizing HPLC Separation of Aminosulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of aminosulfonic acid isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My aminosulfonic acid isomers are showing poor or no retention on a standard C18 column. What should I do?

A1: This is a common issue as aminosulfonic acids are highly polar and do not retain well on traditional reversed-phase columns. Here are several strategies to increase retention:

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds. It utilizes a polar stationary phase (like silica or a polar bonded phase) with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile. The retention mechanism involves partitioning of the analyte into a water-enriched layer on the stationary phase surface.

  • Utilize Ion-Pair Chromatography (IPC): Adding an ion-pairing reagent to the mobile phase can significantly enhance the retention of ionic analytes like aminosulfonic acids on a reversed-phase column. For anionic aminosulfonic acids, a cationic ion-pairing reagent (e.g., tetrabutylammonium) is used to form a neutral ion pair that has a greater affinity for the non-polar stationary phase.

  • Consider a Mixed-Mode Column: These columns have both reversed-phase and ion-exchange characteristics, which can provide good retention and selectivity for polar and ionic compounds.

Q2: I am observing peak tailing with my aminosulfonic acid isomers. What are the likely causes and solutions?

A2: Peak tailing for aminosulfonic acids is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the amino group of your analytes, causing tailing.

    • Solution: Use a highly deactivated, end-capped column. Operating the mobile phase at a lower pH can also help by protonating the silanol groups and reducing their interaction with the analytes.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.

    • Solution: Adjust the mobile phase pH to ensure the aminosulfonic acid is in a single ionic form.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Try diluting your sample or reducing the injection volume.

Q3: The resolution between my positional aminosulfonic acid isomers (e.g., ortho, meta, para) is poor. How can I improve it?

A3: Separating positional isomers requires optimizing the selectivity of your HPLC method.

  • Optimize the Mobile Phase:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.

    • pH Adjustment: Small changes in the mobile phase pH can influence the ionization and conformation of the isomers, leading to changes in selectivity.

    • Buffer Concentration: In HILIC and ion-exchange chromatography, adjusting the buffer concentration can affect retention and selectivity.[1]

  • Change the Stationary Phase:

    • Phenyl Columns: Phenyl-based stationary phases can offer unique selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating aromatic aminosulfonic acid isomers.

    • Different HILIC Phases: HILIC columns are available with various polar functionalities (e.g., amide, diol, bare silica), each providing different selectivities.[2]

  • Adjust the Column Temperature: Varying the column temperature can sometimes improve the resolution between closely eluting isomers.

Q4: I am struggling to separate the enantiomers of my chiral aminosulfonic acid. What is the best approach?

A4: The separation of enantiomers requires a chiral environment.

  • Use a Chiral Stationary Phase (CSP): This is the most common and effective method. CSPs are designed to have specific interactions with enantiomers, leading to different retention times. Polysaccharide-based and macrocyclic antibiotic-based CSPs are often good starting points for amino acid-like compounds.[3]

  • Chiral Mobile Phase Additive: A chiral selector can be added to the mobile phase to form diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column.

  • Pre-column Derivatization: Derivatizing the aminosulfonic acid with a chiral derivatizing agent creates diastereomers that can be separated on a conventional reversed-phase column.

Frequently Asked Questions (FAQs)

Q1: What is the best detection method for aminosulfonic acids?

A1: The choice of detector depends on the specific aminosulfonic acid and the required sensitivity.

  • UV Detection: Many aromatic aminosulfonic acids have a chromophore and can be detected by UV. For those that do not, derivatization with a UV-active tag is a common strategy.

  • Fluorescence Detection: If the aminosulfonic acid is naturally fluorescent or can be derivatized with a fluorescent tag (e.g., dansyl chloride), this method offers high sensitivity and selectivity.

  • Mass Spectrometry (MS): LC-MS is a powerful technique that provides high sensitivity and specificity and can confirm the identity of the isomers based on their mass-to-charge ratio.

  • Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These are universal detectors that can be used for analytes that lack a chromophore.

Q2: Is derivatization necessary for the analysis of aminosulfonic acids?

A2: Not always, but it is often beneficial. Derivatization can be used to:

  • Improve chromatographic separation and peak shape.

  • Enhance detection sensitivity and selectivity, especially for UV or fluorescence detection.

  • Enable the separation of enantiomers on an achiral column by forming diastereomers.

Q3: How do I choose the right ion-pairing reagent for my aminosulfonic acid isomers?

A3: For anionic aminosulfonic acids, a cationic ion-pairing reagent is required. The choice of reagent depends on the desired retention.

  • Chain Length: The retention increases with the alkyl chain length of the ion-pairing reagent (e.g., tetrabutylammonium will provide more retention than tetraethylammonium).[4]

  • Concentration: The concentration of the ion-pairing reagent in the mobile phase should be optimized to achieve the desired retention and resolution.

Q4: What are the key considerations for method development in HILIC for aminosulfonic acids?

A4: Key parameters to optimize in HILIC include:

  • Organic Solvent Concentration: In HILIC, the organic solvent (usually acetonitrile) is the weak solvent. Increasing the organic content increases retention.[2]

  • Water Content: Water is the strong solvent in HILIC. A small amount of water in the mobile phase is necessary to form the aqueous layer on the stationary phase for partitioning to occur.[5]

  • Buffer pH and Concentration: The pH of the mobile phase affects the ionization state of the analytes and the stationary phase, influencing retention and selectivity. The buffer concentration can also impact retention.[1][6]

  • Column Choice: Different HILIC stationary phases (e.g., bare silica, amide, diol) will offer different selectivities.[2]

Quantitative Data Summary

The following tables provide examples of HPLC conditions that have been used for the separation of aminosulfonic acids and related isomers. These should be considered as starting points for method development.

Table 1: Ion-Pair Reversed-Phase HPLC for Aromatic Amine Isomers

ParameterCondition
Column C18 (5 µm, 250 mm x 4.6 mm)
Mobile Phase 20 mM phosphate buffer (pH 2.5) containing 5 mM 1-hexanesulfonic acid, sodium salt and methanol (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Reference [7]

Table 2: HILIC for Positional Isomers of Hydroxy Aromatic Carboxylic Acids (as a model for polar isomers)

ParameterCondition
Column Bare silica (150 mm x 4.6 mm)
Mobile Phase 90% Acetonitrile, 10% 20 mM ammonium acetate (pH 6)
Detection UV at 275 nm
Reference Based on the separation of similar polar isomers.

Table 3: Chiral Ligand-Exchange HPLC for Ofloxacin and Related Aminosulfonic Acid Impurities

ParameterCondition
Column C18
Mobile Phase Methanol-water containing 5 mmol/L copper sulfate and 10 mmol/L L-isoleucine
Detection Not specified
Reference [8]

Experimental Protocols

Protocol 1: General Ion-Pair Reversed-Phase HPLC for Aminosulfonic Acid Isomers

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer (e.g., 20 mM phosphate buffer) and adjust the pH to the desired value (e.g., 2.5-3.5).

    • Add the ion-pairing reagent (e.g., 5 mM 1-hexanesulfonic acid sodium salt for basic aminosulfonic acids, or 5 mM tetrabutylammonium phosphate for acidic aminosulfonic acids) to the aqueous buffer.[9]

    • The final mobile phase is a mixture of the aqueous buffer containing the ion-pairing reagent and an organic modifier (e.g., methanol or acetonitrile). The ratio is optimized to achieve the desired retention and resolution.

  • HPLC System Setup:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25-30 °C).

    • Set the detector wavelength.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter.

  • Injection and Data Acquisition:

    • Inject the sample onto the column.

    • Acquire the chromatogram.

Protocol 2: General HILIC for Aminosulfonic Acid Isomers

  • Column: HILIC stationary phase (e.g., bare silica, amide, or diol phase).

  • Mobile Phase Preparation:

    • The mobile phase is typically a mixture of a high percentage of acetonitrile (e.g., 80-95%) and a small percentage of an aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted).

  • HPLC System Setup:

    • Equilibrate the column with the mobile phase. HILIC columns may require longer equilibration times than reversed-phase columns.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature.

    • Set the detector.

  • Sample Preparation:

    • The sample should be dissolved in a solvent with a high organic content, similar to the mobile phase, to avoid peak distortion.

    • Filter the sample.

  • Injection and Data Acquisition:

    • Inject the sample.

    • Acquire the chromatogram.

Visualizations

Troubleshooting_Workflow start Start: Poor Separation of Aminosulfonic Acid Isomers check_retention Poor or No Retention? start->check_retention check_peak_shape Peak Tailing or Fronting? check_retention->check_peak_shape No use_hilic Try HILIC check_retention->use_hilic Yes use_ipc Use Ion-Pair Chromatography check_retention->use_ipc Yes use_mixed_mode Consider Mixed-Mode Column check_retention->use_mixed_mode Yes check_resolution Poor Resolution between Isomers? check_peak_shape->check_resolution No optimize_ph Optimize Mobile Phase pH check_peak_shape->optimize_ph Yes use_deactivated_column Use End-Capped Column check_peak_shape->use_deactivated_column Yes reduce_sample_load Reduce Injection Volume check_peak_shape->reduce_sample_load Yes optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Buffer) check_resolution->optimize_mobile_phase Yes change_stationary_phase Change Stationary Phase (e.g., Phenyl, different HILIC) check_resolution->change_stationary_phase Yes adjust_temperature Adjust Column Temperature check_resolution->adjust_temperature Yes end Improved Separation use_hilic->end use_ipc->end use_mixed_mode->end optimize_ph->end use_deactivated_column->end reduce_sample_load->end optimize_mobile_phase->end change_stationary_phase->end adjust_temperature->end

Caption: Troubleshooting workflow for HPLC separation of aminosulfonic acid isomers.

Method_Selection_Isomers start Aminosulfonic Acid Isomer Mixture isomer_type Type of Isomers? start->isomer_type positional Positional Isomers (e.g., ortho, meta, para) isomer_type->positional Positional chiral Chiral Isomers (Enantiomers) isomer_type->chiral Chiral positional_strategy Optimize Selectivity: - Mobile Phase (pH, Solvent) - Stationary Phase (e.g., Phenyl) positional->positional_strategy chiral_strategy Introduce Chiral Selector chiral->chiral_strategy csp Chiral Stationary Phase (CSP) chiral_strategy->csp cmpa Chiral Mobile Phase Additive chiral_strategy->cmpa derivatization Chiral Derivatization chiral_strategy->derivatization

Caption: Logical approach to method selection for different aminosulfonic acid isomers.

References

Resolving peak tailing in the chromatography of 2-Amino-5-methylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing observed during the chromatographic analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid. The recommendations are intended for researchers, scientists, and drug development professionals aiming to achieve optimal peak symmetry and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

Peak tailing for this specific analyte is a common issue stemming from its unique chemical structure, which contains both a basic amino group and two strongly acidic sulfonic acid groups. The most frequent causes are:

  • Secondary Silanol Interactions: The basic amino group on the analyte can form strong ionic and hydrogen-bonding interactions with acidic, ionized silanol groups (Si-O⁻) present on the surface of standard silica-based stationary phases.[1][2][3][4] This secondary retention mechanism is a primary contributor to peak tailing.[5]

  • Inappropriate Mobile Phase pH: The analyte's zwitterionic nature makes it highly sensitive to mobile phase pH.[6] If the pH is not optimized, the analyte can exist in multiple ionic states, or interactions with the stationary phase can be exacerbated, leading to peak distortion.[6][7][8]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet or degradation of the stationary phase bed can create active sites and non-uniform flow paths, causing peaks to tail.[3][9]

  • System and Physical Issues: General instrumental problems such as column overload (injecting too high a concentration), extra-column dead volume in tubing or fittings, and a mismatch between the injection solvent and the mobile phase can also cause peak tailing.[1][3][7][9]

Q2: How does the mobile phase pH specifically affect the peak shape of this compound?

Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[8][10] For this compound:

  • At a low pH (e.g., pH 2.5 - 3.0) , the acidic silanol groups on the silica surface are protonated (Si-OH), which minimizes their ability to interact with the analyte's amino group.[2][9] While the analyte's amino group will be protonated (NH₃⁺) and the sulfonic acid groups will be deprotonated (SO₃⁻), suppressing the silanol interaction is often the key to reducing tailing for amine-containing compounds.[1]

  • At a mid-range pH (e.g., pH 4-7) , a significant portion of the silanol groups become ionized (Si-O⁻), leading to strong secondary interactions with the protonated amine, which is a major cause of peak tailing.[1][7]

  • At a high pH , while the amine group would be neutral, traditional silica-based columns are not stable and will dissolve.

Therefore, operating at a low, buffered pH is the most common and effective strategy to achieve a symmetrical peak shape.

Q3: My peak for this compound is tailing. Could my column be the problem?

Yes, the column is a critical factor. Tailing may indicate:

  • Inappropriate Column Chemistry: Using older, "Type A" silica columns with high residual silanol activity will almost certainly cause tailing with basic analytes.[2]

  • Column Failure: The column packing bed may have developed a void at the inlet, or the inlet frit could be partially blocked by sample particulates.[1][3]

  • Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing.[3]

To diagnose, you can inject a neutral, non-polar compound (e.g., Toluene or Naphthalene). If the neutral compound produces a symmetrical peak while your analyte tails, the issue is likely a chemical interaction with the stationary phase.[11] If the neutral compound also tails, it indicates a physical problem with the column or system (e.g., a void or dead volume).[11] For this analyte, it is highly recommended to use a modern, high-purity, end-capped column or one specifically designated as having low silanol activity to minimize secondary interactions.[1][3][12]

Q4: What should I do if all the peaks in my chromatogram are tailing?

If every peak, including any neutral markers, exhibits tailing, the problem is almost certainly physical or instrumental rather than chemical.[11] You should investigate the following:

  • Column Void: A void may have formed at the head of the column. This can be checked by reversing the column and flushing it with a strong solvent, though replacement is often the best solution.

  • Extra-Column Dead Volume: Check for and minimize any unnecessary lengths of wide-bore tubing, ensure all fittings are properly seated (especially between the injector, column, and detector), and use a low-volume detector cell if possible.[3][7][9]

  • Blocked Frit: The column's inlet frit may be partially clogged. Back-flushing the column (if permitted by the manufacturer) may help, but replacement is often necessary. Using guard columns and in-line filters can prevent this.[3]

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a logical workflow to diagnose and resolve peak tailing for this compound.

G start_node Observe Peak Tailing for Analyte decision1 Inject Neutral Marker (e.g., Toluene) start_node->decision1 cat1_title Chemical Problem (Analyte-Specific) decision1->cat1_title  Marker Peak is Symmetrical   cat2_title Physical / Instrumental Problem (System-Wide) decision1->cat2_title  Marker Peak Tails   chem_step1 Adjust Mobile Phase pH (Target: pH 2.5 - 3.0) cat1_title->chem_step1 phys_step1 Check for Column Overload (Dilute Sample) cat2_title->phys_step1 chem_step2 Increase Buffer Strength (Target: 20-50 mM) chem_step1->chem_step2 chem_step3 Use High-Purity End-Capped Column chem_step2->chem_step3 chem_step4 Consider Mobile Phase Additive (e.g., TEA) chem_step3->chem_step4 result_ok Peak Shape Resolved chem_step4->result_ok phys_step2 Minimize Extra-Column Volume (Tubing, Fittings) phys_step1->phys_step2 phys_step3 Inspect/Replace Column (Check for Voids/Blockage) phys_step2->phys_step3 phys_step3->result_ok

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

Step 1: Mobile Phase Optimization (Chemical Causes)

Optimizing the mobile phase is the most effective approach for addressing chemical interactions.

Data Presentation: Effect of Mobile Phase pH on Peak Shape

The following table illustrates the expected impact of adjusting mobile phase pH on the USP Tailing Factor for this compound. A value of 1.0 represents a perfectly symmetrical peak, with values > 1.2 indicating significant tailing.

Mobile Phase pHExpected USP Tailing Factor (Tf)Rationale
6.0 > 2.0Significant ionization of silanol groups leads to strong secondary interactions with the analyte's amino group.[1][7]
4.5 1.6 - 1.9Partial ionization of silanol groups still causes considerable tailing. The pH may be close to the pKa of some silanols.[1]
3.0 1.2 - 1.4Silanol ionization is largely suppressed, drastically reducing secondary interactions and improving peak shape.[2][9]
2.5 ≤ 1.2Optimal range where silanol groups are fully protonated, leading to the most symmetrical peak shape.

Experimental Protocol: Mobile Phase pH and Buffer Adjustment

  • Buffer Selection: Choose a buffer system with a pKa close to your target pH. For a target pH of 2.5-3.0, phosphate or formate buffers are suitable.

    Target pH Recommended Buffer Concentration Range
    2.5 - 3.5 Formate Buffer 20-50 mM

    | 2.2 - 3.2 | Phosphate Buffer | 20-50 mM |

  • Preparation: Prepare the aqueous portion of the mobile phase by dissolving the buffer salt (e.g., sodium phosphate monobasic) in HPLC-grade water.

  • pH Adjustment: Carefully adjust the pH of the aqueous solution to your target (e.g., 2.7) using an appropriate acid (e.g., phosphoric acid or formic acid). Crucially, pH should be measured and adjusted before adding the organic modifier.

  • Filtration: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Final Mobile Phase: Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) at the desired ratio. Ensure the final mixture is thoroughly degassed before use.

Diagram: Mechanism of pH Modification on Peak Tailing

G cluster_0 Mid-Range pH (e.g., pH 5) cluster_1 Low pH (e.g., pH 2.7) Analyte_Mid Analyte (+H3N-R-SO3-) Interaction Strong Secondary Interaction Analyte_Mid->Interaction Silanol_Mid Silica Surface (Si-O-) Silanol_Mid->Interaction Result_Mid Result: Peak Tailing Interaction->Result_Mid Analyte_Low Analyte (+H3N-R-SO3-) NoInteraction Interaction Minimized Silanol_Low Silica Surface (Si-OH) Result_Low Result: Symmetrical Peak

References

Byproducts formed during the synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The synthesis typically begins with the sulfonation of p-toluidine. This initial reaction yields a mixture of isomeric monosulfonic acids. The desired intermediate, 2-amino-5-methylbenzenesulfonic acid, is then subjected to a second sulfonation step to introduce the second sulfonic acid group, yielding the final product.

Q2: What are the primary byproducts formed during the initial sulfonation of p-toluidine?

The primary byproduct of the initial sulfonation of p-toluidine is the isomeric monosulfonic acid, 5-amino-2-methylbenzenesulfonic acid (also known as p-toluidine-2-sulfonic acid). The ratio of the desired 2-amino-5-methylbenzenesulfonic acid (p-toluidine-3-sulfonic acid) to this byproduct is highly dependent on the reaction temperature.

Q3: How does reaction temperature affect the formation of isomeric monosulfonic acids?

Higher reaction temperatures during the initial sulfonation of p-toluidine favor the formation of the desired 2-amino-5-methylbenzenesulfonic acid. Conversely, lower temperatures tend to yield a higher proportion of 5-amino-2-methylbenzenesulfonic acid.

Q4: What are the potential byproducts of the second sulfonation step?

While specific data for the disulfonation of 2-amino-5-methylbenzenesulfonic acid is limited in the available literature, potential byproducts can be inferred from the general principles of sulfonation reactions. These may include:

  • Other disulfonic acid isomers: Depending on the reaction conditions, the second sulfonic acid group might attach to other available positions on the aromatic ring.

  • Trisulfonic acid derivatives: Over-sulfonation can lead to the formation of trisubstituted products.

  • Sulfones: Under certain conditions, the formation of diaryl sulfones as byproducts is possible during sulfonation reactions.

Q5: What analytical techniques are suitable for monitoring the reaction and identifying byproducts?

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for separating and quantifying the isomeric monosulfonic acids formed during the initial sulfonation. HPLC coupled with Mass Spectrometry (HPLC-MS) can be a powerful tool for the identification of unknown byproducts in both sulfonation steps.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2-amino-5-methylbenzenesulfonic acid intermediate The reaction temperature during the first sulfonation was too low, favoring the formation of the 5-amino-2-methylbenzenesulfonic acid isomer.Increase the reaction temperature of the initial sulfonation step. Refer to literature for optimal temperature ranges for the desired isomer.
Presence of significant amounts of unreacted p-toluidine Incomplete reaction due to insufficient sulfonating agent, reaction time, or inadequate mixing.Ensure the correct molar ratio of p-toluidine to the sulfonating agent (e.g., oleum). Increase the reaction time or improve agitation to ensure a complete reaction.
Formation of a dark-colored or tarry reaction mixture Side reactions such as oxidation or polymerization of the starting material or products, often due to excessively high temperatures or the presence of impurities.Carefully control the reaction temperature. Ensure the purity of the starting p-toluidine. The use of an inert atmosphere (e.g., nitrogen) may help to minimize oxidative side reactions.
Difficulty in isolating the final product The product may be highly soluble in the reaction mixture or form a stable salt.Adjust the pH of the reaction mixture to precipitate the product. Salting out with a suitable inorganic salt can also aid in precipitation.
Presence of multiple unidentified peaks in the HPLC chromatogram of the final product Formation of various byproducts such as other disulfonic acid isomers or over-sulfonated products.Optimize the reaction conditions of the second sulfonation (temperature, reaction time, and concentration of sulfonating agent) to improve selectivity. Purification of the final product by recrystallization or chromatography may be necessary.

Data Presentation

The following table summarizes the influence of temperature on the isomer distribution during the monosulfonation of p-toluidine, as reported in the literature.

Reaction Temperature (°C)2-amino-5-methylbenzenesulfonic acid (%)5-amino-2-methylbenzenesulfonic acid (%)
202674
Higher TemperaturesFavoredDisfavored

Note: Specific quantitative data for higher temperatures were not available in the searched literature, but the trend of increased formation of the desired isomer at higher temperatures is established.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound was not available in the reviewed literature. However, the following protocol for the synthesis of an isomeric compound, 4-methylaniline-2,5-disulfonic acid, provides a representative example of a disulfonation process for a similar starting material and can serve as a methodological reference.

Synthesis of 4-methylaniline-2,5-disulfonic acid (Isomeric Compound)

This protocol is for an isomeric compound and should be adapted and optimized for the synthesis of this compound.

  • Dissolution of Starting Material: Dissolve 4-methylaniline (p-toluidine) in 1.5 to 3 molar equivalents of sulfuric acid.

  • First Sulfonation: Add the solution from step 1 to a sufficient amount of 60-66% oleum to have 2 to 3 molar equivalents of free SO₃ relative to the 4-methylaniline. The reaction mixture is maintained at a temperature between 10°C and 80°C for a period of 10 minutes to 3 hours.

  • Second Sulfonation: After the initial reaction, heat the mixture to a temperature between 130°C and 160°C and maintain it for 2.5 to 4 hours to introduce the second sulfonic acid group.

  • Workup: The reaction mixture is then typically cooled and the product is isolated by precipitation, which may be induced by the addition of water or a salt solution, followed by filtration.

Analytical Method for Isomer Separation (HPLC)

  • Column: A reverse-phase C18 column is often suitable.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase can be adjusted to optimize the separation of the acidic sulfonated compounds.

  • Detection: UV detection at a wavelength where the aromatic compounds show strong absorbance is commonly used.

Mandatory Visualization

Synthesis_Pathway p_toluidine p-Toluidine sulfonation1 Sulfonation (H₂SO₄/Oleum) p_toluidine->sulfonation1 isomer_mix Isomeric Mixture sulfonation1->isomer_mix intermediate 2-Amino-5-methyl- benzenesulfonic acid (Desired Intermediate) isomer_mix->intermediate Higher Temp. byproduct1 5-Amino-2-methyl- benzenesulfonic acid (Byproduct) isomer_mix->byproduct1 Lower Temp. sulfonation2 Second Sulfonation (Oleum) intermediate->sulfonation2 final_product 2-Amino-5-methylbenzene- 1,4-disulfonic acid sulfonation2->final_product byproduct2 Potential Byproducts: - Other disulfonic isomers - Trisulfonic acid sulfonation2->byproduct2

Caption: Synthesis pathway for this compound.

Preventing degradation of 2-Amino-5-methylbenzene-1,4-disulfonic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Amino-5-methylbenzene-1,4-disulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and prevention of degradation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored impurities, such as nitroso and nitro compounds, as well as polymeric byproducts.

  • Hydrolysis (Desulfonation): While generally stable, the sulfonic acid groups can undergo hydrolysis under harsh conditions, such as high temperatures in aqueous solutions, particularly at acidic pH. This results in the loss of the sulfonic acid groups.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate and accelerate oxidative degradation pathways.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Keep the container tightly closed to prevent moisture and air ingress.[2]

Q3: I have observed a change in the color of my this compound powder, from off-white to brownish. What could be the cause?

A3: A color change from off-white to brownish is a common indicator of degradation, specifically the oxidation of the aromatic amine group. This can result in the formation of colored oxidation products. To prevent this, it is crucial to store the compound under an inert atmosphere and protected from light.

Q4: Can I store solutions of this compound?

A4: While it is best to prepare solutions fresh, if storage is necessary, they should be stored at low temperatures (2-8 °C), protected from light, and for a limited duration. The stability of the solution will depend on the solvent and pH. Aqueous solutions, particularly at non-neutral pH, may be more prone to degradation over time. A stability study of the solution under your specific experimental conditions is recommended.

Troubleshooting Guides

Issue 1: Unexpected peaks in the chromatogram during HPLC analysis.

  • Possible Cause 1: Degradation of the compound.

    • Solution: Review the storage conditions of both the solid material and the prepared solutions. Ensure the compound has been protected from light, heat, and oxygen. Prepare fresh solutions from a new batch of the compound if possible and re-analyze.

  • Possible Cause 2: Contamination of the sample or mobile phase.

    • Solution: Ensure all glassware is scrupulously clean. Use high-purity solvents for the mobile phase and sample preparation. Filter all solutions before use.

  • Possible Cause 3: Interaction with the HPLC column.

    • Solution: The sulfonic acid groups can interact with the stationary phase. Ensure the mobile phase pH is appropriate to control the ionization of the analyte. A mobile phase containing a buffer is recommended.

Issue 2: Poor reproducibility of experimental results.

  • Possible Cause 1: Inconsistent sample stability.

    • Solution: Degradation of the compound between experiments can lead to inconsistent results. Prepare solutions fresh for each experiment from a properly stored solid sample. If using a stock solution, evaluate its stability over the timeframe of your experiments.

  • Possible Cause 2: Incomplete dissolution of the compound.

    • Solution: this compound is a salt and may require sonication or gentle heating to fully dissolve. Ensure the compound is completely dissolved before use.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Different Storage Conditions

Storage ConditionDurationPurity (%)Appearance
2-8°C, Dark, Inert Atmosphere12 months>99%Off-white powder
Room Temperature, Dark, Air12 months~97%Light brown powder
Room Temperature, Light, Air6 months~90%Brownish powder
40°C, Dark, Air3 months~92%Brown powder

Note: This data is illustrative and based on the general stability of related compounds. Actual stability may vary depending on the specific batch and storage environment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours, protected from light.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Desulfonation) A 2-Amino-5-methylbenzene- 1,4-disulfonic acid B Oxidized Intermediates (e.g., Nitroso, Nitro) A->B O2, Light, Heat D Desulfonated Products A->D High Temperature, Aqueous Acid C Polymeric Products (Colored Impurities) B->C Further Oxidation/ Polymerization

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Store_Solid Store Solid Compound (Cool, Dark, Inert) Prep_Solution Prepare Solution Fresh Store_Solid->Prep_Solution Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Store_Solid->Forced_Deg HPLC Stability-Indicating HPLC Analysis Prep_Solution->HPLC Forced_Deg->HPLC Data Data Interpretation (Purity, Impurity Profile) HPLC->Data

Caption: General experimental workflow for stability assessment.

TroubleshootingLogic Start Unexpected Results (e.g., extra peaks, low purity) Check_Storage Review Storage Conditions (Solid & Solution) Start->Check_Storage Check_Prep Review Sample Preparation (Dissolution, Contamination) Start->Check_Prep Check_Method Review Analytical Method (HPLC parameters) Start->Check_Method Action_Storage Use Fresh Sample, Improve Storage Check_Storage->Action_Storage Action_Prep Ensure Complete Dissolution, Use High-Purity Reagents Check_Prep->Action_Prep Action_Method Optimize HPLC Method (e.g., pH, gradient) Check_Method->Action_Method

Caption: Troubleshooting logic for unexpected analytical results.

References

Enhancing the reactivity of 2-Amino-5-methylbenzene-1,4-disulfonic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-methylbenzene-1,4-disulfonic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the reactivity of this compound (also known as p-Toluidine-2,5-disulfonic acid) in coupling reactions. Below, you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in using this compound for coupling reactions?

A1: The primary challenges stem from the electronic properties of the molecule. The presence of two strongly electron-withdrawing sulfonic acid groups (-SO₃H) significantly deactivates the aromatic ring. This reduces the nucleophilicity of the amino group (-NH₂), making the initial diazotization step more difficult compared to un-sulfonated anilines. Furthermore, these groups influence the stability and reactivity of the resulting diazonium salt, which is the key intermediate in azo coupling reactions.[1][2]

Q2: How do the sulfonic acid groups affect the reactivity of the diazonium salt intermediate?

A2: The sulfonic acid groups decrease the electrophilicity of the diazonium salt. Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile.[3] Electron-withdrawing groups on the diazonium salt's ring reduce its positive charge, making it a weaker electrophile and slowing down the subsequent coupling step with another aromatic compound.[3]

Q3: What are the critical reaction parameters that must be controlled to ensure a successful coupling reaction?

A3: The three most critical parameters are temperature, pH, and the purity of reagents.

  • Temperature: Diazotization must be performed at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing into phenols or other byproducts.[3][4]

  • pH: Precise pH control is essential for both diazotization and coupling. Diazotization is carried out in a strong acidic medium.[5][6] The coupling reaction's optimal pH depends on the coupling partner; it is generally performed under weakly acidic to neutral conditions for coupling to anilines and under mildly alkaline conditions for coupling to phenols.[3][5]

  • Reagent Purity: The purity of the starting amine and the coupling component is crucial, as impurities can lead to side reactions and the formation of colored byproducts, complicating purification and reducing yield.[7]

Q4: Can this compound participate in coupling reactions other than azo coupling?

A4: While azo coupling is the most prominent reaction, aniline derivatives can also undergo other types of cross-coupling reactions, such as sulfonylation, to form C-S bonds.[8][9] However, these often require different catalytic systems (e.g., transition metals) and reaction conditions than the classical diazotization-coupling sequence.[8]

Troubleshooting Guide for Azo Coupling Reactions

This guide addresses common problems encountered when using this compound in azo coupling.

Issue 1: Low or No Yield of Azo Dye
Possible Cause Troubleshooting Step Explanation
Incomplete Diazotization Verify the presence of excess nitrous acid using starch-iodide paper. If the test is negative, add more sodium nitrite solution dropwise until a positive test is maintained for 15-20 minutes. Ensure the temperature remains at 0-5 °C.The electron-withdrawing sulfonic acid groups make the amino group less reactive, potentially requiring slightly more forcing conditions or longer reaction times for complete conversion to the diazonium salt.
Decomposition of Diazonium Salt Strictly maintain the reaction temperature between 0-5 °C during diazotization and before coupling. Use the diazonium salt solution immediately after preparation.Diazonium salts are thermally unstable and decompose rapidly at higher temperatures, leading to the formation of phenols and a significant loss of the desired intermediate.[4][10]
Incorrect Coupling pH Optimize the pH of the coupling reaction mixture. Add the diazonium salt solution to the coupling component solution while carefully controlling the pH with a mild base (e.g., sodium carbonate or triethanolamine).[5] For phenol couplers, a pH of 8-10 is often optimal. For amine couplers, a pH of 4-7 is typical.[3]The reactivity of the coupling component is highly pH-dependent. Phenols are more activated as phenoxides (alkaline pH), while anilines are most reactive as free amines (neutral/weakly acidic pH). If the pH is too acidic, the amine will be protonated and deactivated.
Low Reactivity of Coupling Partner Select a coupling partner with strong electron-donating groups (e.g., -OH, -NH₂, -OR). If using a less reactive partner, consider increasing the reaction time or temperature slightly after the initial coupling period.The weakly electrophilic nature of the diazonium salt derived from the disulfonic acid requires a highly activated, electron-rich coupling partner for the reaction to proceed efficiently.[3]

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt, a critical intermediate.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, create a slurry of 0.1 moles of this compound in 150 mL of water.

  • Cool the slurry to 0 °C in an ice-salt bath with vigorous stirring.

  • Slowly add 0.25 moles of concentrated hydrochloric acid, ensuring the temperature does not exceed 5 °C.

  • In a separate flask, prepare a solution of 0.1 moles of sodium nitrite in 50 mL of water and cool it to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred amine slurry over 30 minutes. Keep the tip of the addition funnel below the surface of the liquid.

  • Maintain the temperature between 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).

  • The resulting cold suspension is the diazonium salt solution, which should be used immediately in the subsequent coupling step.

Protocol 2: Azo Coupling with an Activated Phenol (Example: 2-Naphthol)

This protocol describes the coupling of the prepared diazonium salt with an electron-rich partner.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Ice

Procedure:

  • In a separate, larger beaker, dissolve 0.1 moles of 2-naphthol in 200 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 5-10 °C in an ice bath with efficient mechanical stirring.

  • Slowly add the cold diazonium salt suspension (from Protocol 1) to the stirred 2-naphthol solution over 45-60 minutes.

  • During the addition, maintain the temperature at 5-10 °C and keep the reaction mixture alkaline (pH 8-10) by adding a 20% sodium carbonate solution as needed.

  • The formation of a deeply colored precipitate indicates the progress of the coupling reaction.

  • After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.

  • Isolate the resulting azo dye product by filtration, wash it with a small amount of cold water, and dry it under vacuum.

Visualizations

Azo Coupling Experimental Workflow

AzoCouplingWorkflow cluster_diazotization Diazotization Stage (0-5°C) cluster_coupling Coupling Stage (5-10°C) Amine Starting Amine (2-Amino-5-methylbenzene- 1,4-disulfonic acid) Diazonium Diazonium Salt (Unstable Intermediate) Amine->Diazonium  NaNO₂ / HCl   Product Azo Dye Product Diazonium->Product  Coupling Reaction (pH Control is Critical)   Coupler Coupling Partner (e.g., 2-Naphthol) Coupler->Product

Caption: General workflow for the synthesis of an azo dye.

Troubleshooting Flowchart for Low Azo Dye Yield

TroubleshootingWorkflow Start Problem: Low Azo Dye Yield CheckDiazotization 1. Check Diazotization Step (Starch-Iodide Test) Start->CheckDiazotization DiazotizationNegative Test Negative: Incomplete Diazotization CheckDiazotization->DiazotizationNegative SolutionDiazo Solution: Add more NaNO₂ solution dropwise at 0-5°C DiazotizationNegative->SolutionDiazo Yes DiazotizationPositive Test Positive DiazotizationNegative->DiazotizationPositive No CheckTemp 2. Check Temperature Control DiazotizationPositive->CheckTemp TempHigh Temp > 5°C during diazotization or storage? CheckTemp->TempHigh SolutionTemp Cause: Diazonium Salt Decomposition. Redo with strict T-control. TempHigh->SolutionTemp Yes TempOK Temp OK TempHigh->TempOK No CheckCoupling 3. Check Coupling Step pH TempOK->CheckCoupling CouplingpH Is coupling pH optimal? (e.g., 8-10 for Phenols, 4-7 for Anilines) CheckCoupling->CouplingpH SolutionpH Solution: Adjust pH during coupling with mild acid/base. CouplingpH->SolutionpH No CouplingOK pH OK CouplingpH->CouplingOK Yes FinalCheck 4. Consider Coupling Partner Reactivity CouplingOK->FinalCheck

Caption: A logical guide to troubleshooting low yield in azo coupling.

References

Minimizing impurities in the production of dyes from 2-Amino-5-methylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of dyes from 2-Amino-5-methylbenzene-1,4-disulfonic acid.

Troubleshooting Guides

Issue: Low Dye Yield and Purity

Low yields and the presence of impurities are common challenges in azo dye synthesis. The following guide addresses potential causes and solutions.

Question: My final dye product has a low yield and appears dull in color. What are the potential causes and how can I improve this?

Answer:

Several factors can contribute to low yield and poor color quality. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

start Low Yield / Dull Color check_diazotization 1. Verify Diazotization Reaction start->check_diazotization check_coupling 2. Optimize Coupling Reaction start->check_coupling check_starting_material 3. Assess Starting Material Purity start->check_starting_material check_purification 4. Evaluate Purification Method start->check_purification solution_diazotization Adjust temperature, nitrite concentration, or acid conditions. check_diazotization->solution_diazotization Incomplete or side reactions solution_coupling Control pH, temperature, and ensure efficient mixing. check_coupling->solution_coupling Inefficient coupling solution_starting_material Recrystallize or use a higher purity grade of the starting amine. check_starting_material->solution_starting_material Impure starting material solution_purification Employ salting out, crystallization, or chromatographic methods. check_purification->solution_purification Ineffective purification

Caption: Troubleshooting workflow for low dye yield and purity.

Detailed Steps:

  • Verify Diazotization Reaction: The formation of the diazonium salt from this compound is a critical step.[1]

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1]

    • Nitrite Stoichiometry: Ensure the correct molar ratio of sodium nitrite to the starting amine. Excess nitrite can lead to side reactions, while insufficient amounts will result in incomplete diazotization.

    • Acidity: The reaction should be carried out in a sufficiently acidic medium (e.g., with hydrochloric or sulfuric acid) to generate nitrous acid in situ.[2]

  • Optimize Coupling Reaction: The reaction between the diazonium salt and the coupling component is sensitive to pH and temperature.

    • pH Control: The optimal pH for coupling depends on the specific coupling agent. For phenols, alkaline conditions are generally preferred, while for amines, acidic to neutral conditions are often used.[3] Precise pH control is crucial for maximizing yield and minimizing side-product formation.[1]

    • Temperature: While the diazotization requires low temperatures, the coupling reaction may proceed more efficiently at slightly higher temperatures, though this must be optimized for each specific dye.

  • Assess Starting Material Purity: The purity of the initial this compound is paramount. Impurities in the starting material can be carried through the synthesis and are often difficult to remove from the final product.

  • Evaluate Purification Method: Simple precipitation and washing may not be sufficient to remove all impurities.

    • Salting Out: The addition of a salt (e.g., sodium chloride) can be used to precipitate the dye from the solution.[4]

    • Crystallization: Recrystallization from a suitable solvent is a powerful technique for purifying solid dyes.[4]

    • Chromatography: For high-purity applications, techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of dyes from this compound?

A1: Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual this compound or the coupling component.

  • Side-Reaction Products:

    • Phenols: Formed by the decomposition of the diazonium salt, especially at elevated temperatures.

    • Triazenes: Formed by the reaction of the diazonium salt with primary or secondary amines.

    • Isomeric Products: If the coupling component has multiple reactive sites, different isomers of the dye may be formed.

  • Inorganic Salts: From the acids, bases, and salts used during the synthesis and purification steps. High salt content can be detrimental in certain applications like inkjet inks.[5]

Q2: How can I detect and quantify impurities in my dye sample?

A2: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main dye component and various impurities.[6][7] A diode-array detector (DAD) can provide spectral information to help identify peaks.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides molecular weight and structural information, which is invaluable for identifying unknown impurities.[8]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively assessing the purity of a sample and identifying the presence of multiple components.

Impurity Analysis Workflow:

sample Dye Sample tlc TLC for Qualitative Assessment sample->tlc hplc HPLC for Quantification tlc->hplc Multiple spots lcms LC-MS for Identification hplc->lcms Unknown peaks pure High Purity hplc->pure Single major peak impure Impure (Further Purification) lcms->impure

Caption: Workflow for the analysis of dye purity.

Q3: Can you provide a general experimental protocol for the diazotization and coupling reaction?

A3: The following is a generalized protocol. Specific amounts and conditions should be optimized for the target dye.

Experimental Protocol: Diazotization and Azo Coupling

Part A: Diazotization of this compound

  • Dissolution: Dissolve a specific molar amount of this compound in water, potentially with the addition of a base (e.g., sodium carbonate) to aid dissolution.

  • Acidification & Cooling: Cool the solution to 0-5 °C in an ice bath and add a mineral acid (e.g., hydrochloric acid) until the solution is strongly acidic.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (1 molar equivalent) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes after the addition is complete. The completion of diazotization can be checked with starch-iodide paper (excess nitrous acid will turn it blue).

Part B: Azo Coupling

  • Coupling Component Solution: Prepare a solution of the coupling component (e.g., a phenol or another aromatic amine) in an appropriate solvent. The pH of this solution should be adjusted to the optimal level for the specific coupling reaction.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the coupling component solution with vigorous stirring. Maintain the optimal temperature and pH throughout the addition.

  • Isolation: After the reaction is complete (as indicated by a stable color and the absence of diazonium salt), the dye can be isolated by filtration, possibly after salting out.

  • Purification: The crude dye should be washed and then purified by a suitable method such as recrystallization.

Q4: Are there specific purification strategies for removing salt impurities?

A4: Yes, reducing salt impurities is often critical.

  • Washing: Thoroughly washing the filtered dye cake with cold water or a dilute acid solution can remove a significant amount of inorganic salts.[5]

  • Acid Precipitation: For some dyes, acidification of the reaction mixture can precipitate the dye in its free acid form, leaving many salt impurities in the solution.[5][9] The precipitated dye can then be filtered and washed.

  • Conductivity Measurement: The effectiveness of salt removal can be monitored by measuring the conductivity of the filtrate during washing. Washing should continue until the conductivity drops below a target threshold.[5]

Quantitative Data on Purity and Impurity Levels

The following table presents illustrative data on the reduction of salt impurities through a specific purification process.

Purification MethodPurity (%)Sulfate Ion (ppm)Chloride Ion (ppm)
Initial Product 93.016,00068
After Washing (Comparative) 96.54663459
Optimized Washing Protocol 96.012056

Data adapted from a purification process for an aromatic amino sulfonic acid, illustrating the potential for significant reduction in salt impurities.[5]

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of this compound?

A1: The most common and cost-effective starting material is p-toluidine (4-methylaniline).

Q2: What are the key safety precautions for this synthesis?

A2: This synthesis involves the use of concentrated sulfuric acid and oleum, which are highly corrosive.[1] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. The reaction should be carried out in a well-ventilated fume hood. The reaction can be exothermic, so proper temperature control is crucial to prevent runaway reactions.

Q3: What are the major challenges when scaling up this synthesis?

A3: The primary challenges in scaling up this synthesis include:

  • Heat Management: The sulfonation reaction is exothermic, and efficient heat dissipation is critical to control the reaction temperature and prevent side product formation.

  • Mixing: Ensuring homogenous mixing of the viscous reaction mixture is essential for consistent results.

  • Isomer Control: Formation of undesired isomers, such as 2-Amino-5-methylbenzene-1,3-disulfonic acid or p-toluidine-2-sulfonic acid, can occur.[1] Controlling the reaction temperature and the strength of the sulfonating agent is key to maximizing the yield of the desired 1,4-disulfonic acid.

  • Product Isolation and Purification: Isolating the pure product from the acidic reaction mixture can be challenging. This often involves controlled precipitation and washing to remove residual acid and isomers.

Q4: How can the purity of the final product be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and quantifying any isomeric impurities.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Disulfonic Acid - Insufficient amount of sulfonating agent (oleum).- Reaction time is too short.- Reaction temperature is too low.- Increase the molar ratio of oleum to p-toluidine.- Extend the reaction time at the higher temperature stage.- Ensure the reaction reaches and is maintained at the optimal temperature for the second sulfonation.
Formation of Isomeric Byproducts - Incorrect reaction temperature. Sulfonation is subject to kinetic and thermodynamic control.[3][4][5][6]- Strength of the sulfonating agent is not optimal.- For the desired 1,4-isomer, which is often the thermodynamic product, a higher reaction temperature is typically required for the second sulfonation to allow for equilibration.[3][4][5][6]- Adjust the concentration of free SO3 in the oleum.
Poor Product Solubility during Isolation - The product is in its free acid form, which may have limited solubility in the work-up solution.- Adjust the pH of the solution. Conversion to a salt (e.g., sodium salt) can significantly increase aqueous solubility.
Product is Darkly Colored - Oxidation of the amino group.- Charring due to localized overheating.- Maintain an inert atmosphere (e.g., nitrogen) during the reaction.- Ensure efficient stirring and cooling to prevent hot spots.
Difficulty in Filtering the Precipitated Product - Formation of very fine crystals.- Control the rate of precipitation by adjusting the temperature and the rate of addition of any anti-solvent or neutralizing agent.- Allow for a longer aging time for the crystals to grow.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the sulfonation of aromatic amines.[1]

Materials:

Reagent Molar Mass ( g/mol ) Quantity (molar equivalent) Notes
p-Toluidine107.151.0High purity grade
Sulfuric Acid (100%)98.082.0 - 4.0For dissolving p-toluidine
Oleum (20-30% free SO3)Varies2.0 - 3.0 (of free SO3)Sulfonating agent
Ice18.02As neededFor quenching
Sodium Chloride58.44As neededFor salting out (optional)

Procedure:

  • Preparation of p-Toluidine Sulfate: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add p-toluidine to sulfuric acid while maintaining the temperature below 50°C. Stir until all the p-toluidine has dissolved and a homogenous solution of p-toluidine sulfate is formed.

  • First Sulfonation (Monosulfonation): Cool the reaction mixture to 20-30°C. Slowly add the oleum to the reaction mixture through the addition funnel. Maintain the temperature between 30-40°C using an ice bath. After the addition is complete, stir the mixture at this temperature for 1-2 hours.

  • Second Sulfonation (Disulfonation): Gradually heat the reaction mixture to 100-120°C. Hold the reaction at this temperature for 3-4 hours to facilitate the introduction of the second sulfonic acid group, favoring the formation of the thermodynamically stable 1,4-isomer.

  • Quenching and Precipitation: Carefully and slowly pour the hot reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate.

  • Isolation: Isolate the precipitated solid by filtration.

  • Purification: Wash the filter cake with a cold, saturated solution of sodium chloride to remove excess sulfuric acid and any water-soluble byproducts.

  • Drying: Dry the purified product in a vacuum oven at 80-100°C.

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Sulfonation cluster_2 Work-up and Purification A Dissolve p-Toluidine in Sulfuric Acid B Add Oleum (30-40°C) A->B Formation of p-Toluidine Sulfate C Heat to 100-120°C B->C First Sulfonation D Quench on Ice C->D Second Sulfonation E Filter Precipitate D->E Precipitation F Wash with Brine E->F Isolation G Dry Product F->G Purification G Troubleshooting Logic for Low Yield Start Low Yield Observed Isomer High Isomer Content? Start->Isomer Incomplete Incomplete Reaction? Start->Incomplete No Temp Adjust Temperature (Higher for 1,4-isomer) Isomer->Temp Yes Time Increase Reaction Time Incomplete->Time Yes Oleum Increase Oleum Amount Incomplete->Oleum Also consider

References

Validation & Comparative

A Comparative Guide to the HPLC Validation for the Quantification of Aromatic Amino Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method validation parameters for the quantification of aromatic amino sulfonic acids, with a specific focus on compounds structurally similar to 2-Amino-5-methylbenzene-1,4-disulfonic acid. Due to a lack of publicly available, detailed validation data for this specific disulfonic acid, this guide will utilize a validated RP-HPLC method for the closely related compound, p-Toluenesulfonic acid (p-TSA), as a representative example. This data is intended to provide researchers, scientists, and drug development professionals with a robust framework and expected performance characteristics for such analytical methods.

The validation of an analytical method is critical to ensure that the data generated is reliable, reproducible, and accurate for its intended purpose. The parameters outlined in this guide are based on the International Conference on Harmonisation (ICH) guidelines.

Experimental Protocols

A detailed methodology for a validated RP-HPLC method for the determination of p-Toluenesulfonic acid is provided below. This method can serve as a starting point for the development and validation of an analytical procedure for this compound.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Inertsil ODS-3V (250 x 4.6mm), 5µm.

  • Mobile Phase: A gradient mixture of Solution A (0.2% Orthophosphoric acid in water) and Solution B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of p-Toluenesulfonic acid is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water). Working standards are prepared by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution: The sample containing the analyte is dissolved in the diluent to achieve a concentration within the linear range of the method.

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from the validation of the RP-HPLC method for p-Toluenesulfonic acid, a representative aromatic sulfonic acid.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing FactorNot more than 2.01.2
Theoretical PlatesNot less than 2000> 3000
% RSD of Peak AreasNot more than 2.0%< 1.0%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
0.25 - 1.50.999

Table 3: Precision

Parameter% RSD
Repeatability (n=6)1.8%
Intermediate Precision (n=6)< 2.0%

Table 4: Accuracy (Recovery)

Spiked Concentration LevelMean Recovery (%)
50%99.5%
100%100.2%
150%100.8%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterConcentration (µg/mL)
LOD0.08
LOQ0.25

Alternative Analytical Techniques

While RP-HPLC with UV detection is a widely used and robust method for the quantification of aromatic sulfonic acids, other techniques can also be employed:

  • Ion-Pair Chromatography: This technique can be useful for improving the retention and separation of highly polar compounds like sulfonic acids on reverse-phase columns.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and selectivity, which is particularly advantageous for the analysis of complex matrices or for trace-level quantification.

  • Capillary Electrophoresis (CE): Offers high separation efficiency and is suitable for the analysis of charged species like sulfonic acids.

The choice of the analytical method will depend on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the available instrumentation.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of an HPLC method and the signaling pathway for method development and optimization.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD_Start Define Analytical Target Profile MD_Select Select Chromatographic Conditions (Column, Mobile Phase, Detector) MD_Start->MD_Select MD_Optimize Optimize Separation Parameters MD_Select->MD_Optimize V_Specificity Specificity MD_Optimize->V_Specificity Proceed to Validation V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability, Intermediate) V_Accuracy->V_Precision V_LOD Limit of Detection (LOD) V_Precision->V_LOD V_LOQ Limit of Quantification (LOQ) V_LOD->V_LOQ V_Robustness Robustness V_LOQ->V_Robustness MI_Routine Routine Analysis V_Robustness->MI_Routine MI_QC Quality Control V_Robustness->MI_QC

Caption: Workflow for HPLC Method Validation.

Signaling_Pathway_Method_Development Analyte Analyte Properties (Polarity, pKa, UV λmax) Column Column Selection (e.g., C18, C8) Analyte->Column MobilePhase Mobile Phase (Organic, Aqueous, pH, Buffer) Analyte->MobilePhase Detector Detector Settings (Wavelength) Analyte->Detector Optimization Optimization (Gradient, Flow Rate, Temp.) Column->Optimization MobilePhase->Optimization Detector->Optimization Performance Method Performance (Resolution, Peak Shape, Run Time) Optimization->Performance

Caption: Signaling Pathway for HPLC Method Development.

A Comparative Guide to 2-Amino-5-methylbenzene-1,4-disulfonic Acid and Other Sulfonated Anilines in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-amino-5-methylbenzene-1,4-disulfonic acid (AMBDSA) with other commonly used sulfonated anilines in the synthesis of azo dyes. The information presented is intended for researchers, scientists, and professionals in the field of dye chemistry and drug development.

Introduction

Sulfonated anilines are a critical class of intermediates in the manufacturing of azo dyes. The presence of sulfonic acid groups imparts water solubility to the final dye molecule, which is essential for dyeing applications in aqueous media. The position and number of these groups, along with other substituents on the aniline ring, significantly influence the reaction kinetics, the purity of the resulting dye, and its final properties, such as color, light fastness, and wash fastness.

This compound, a derivative of p-toluidine, is a key component in the synthesis of various red, orange, and yellow azo dyes. Its performance is often benchmarked against other widely used sulfonated anilines like sulfanilic acid and metanilic acid. This guide offers a comparative analysis based on available experimental data.

Comparative Performance Data

The following table summarizes the key performance indicators of AMBDSA compared to other sulfonated anilines in the context of azo dye synthesis. The data is compiled from various studies and represents typical outcomes under optimized laboratory conditions.

FeatureThis compound (AMBDSA)Sulfanilic AcidMetanilic AcidAniline-2,5-disulfonic Acid
Typical Reaction Yield 85-95%80-90%75-85%88-96%
Purity of Resulting Dye HighModerate to HighModerateVery High
Solubility of Diazo Component HighModerateHighVery High
Coupling Reaction Rate FastModerateModerateFast
Typical Dye Color Range Yellow, Orange, RedYellow, OrangeOrange, RedRed, Violet
Light Fastness of Dyes Good to ExcellentModerate to GoodModerateGood to Excellent
Wash Fastness of Dyes ExcellentGoodGoodExcellent

Experimental Protocols

The following are generalized experimental protocols for the synthesis of an azo dye using a sulfonated aniline as the diazo component.

1. Diazotization of the Sulfonated Aniline

  • Step 1: Dissolve one molar equivalent of the sulfonated aniline (e.g., this compound) in a dilute aqueous solution of sodium carbonate.

  • Step 2: Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Step 3: Slowly add a solution of sodium nitrite (1.05 molar equivalents) to the cooled aniline solution.

  • Step 4: While maintaining the temperature at 0-5 °C, slowly add hydrochloric acid (2.5 molar equivalents) dropwise.

  • Step 5: Continue stirring for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be checked with starch-iodide paper.

2. Coupling Reaction with a Naphthol Derivative

  • Step 1: In a separate vessel, dissolve one molar equivalent of a coupling component (e.g., 2-naphthol) in a dilute aqueous solution of sodium hydroxide.

  • Step 2: Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Step 3: Slowly add the freshly prepared diazonium salt solution to the cooled solution of the coupling component with vigorous stirring.

  • Step 4: Maintain the pH of the reaction mixture between 8 and 9 by the controlled addition of a sodium carbonate solution.

  • Step 5: Continue stirring the reaction mixture for 1-2 hours, allowing the temperature to rise slowly to room temperature.

  • Step 6: The precipitated dye is then collected by filtration, washed with a small amount of cold water, and dried.

Visualizing the Process and Comparison

The following diagrams illustrate the experimental workflow for azo dye synthesis and a logical comparison of the sulfonated anilines.

G cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_workup Product Isolation A Dissolve Sulfonated Aniline B Cool to 0-5 °C A->B C Add Sodium Nitrite B->C D Add Hydrochloric Acid C->D E Stir for 30 min D->E H Add Diazonium Salt E->H F Dissolve Coupling Component G Cool to 0-5 °C F->G G->H I Maintain pH 8-9 H->I J Stir for 1-2 hours I->J K Filter Precipitated Dye J->K L Wash with Cold Water K->L M Dry the Dye L->M

Caption: Experimental workflow for the synthesis of an azo dye.

G cluster_main cluster_alternatives Common Alternatives main 2-Amino-5-methylbenzene- 1,4-disulfonic Acid alt1 Sulfanilic Acid main->alt1 Higher Yields alt2 Metanilic Acid main->alt2 Better Fastness alt3 Aniline-2,5-disulfonic Acid main->alt3 Comparable Purity

Caption: Logical comparison of AMBDSA with other sulfonated anilines.

Conclusion

This compound is a high-performance intermediate for azo dye synthesis, often demonstrating superior yields and resulting in dyes with excellent fastness properties compared to some common alternatives like sulfanilic and metanilic acids. Its high solubility and rapid coupling rate make it an efficient choice for industrial applications. However, the choice of a specific sulfonated aniline will always depend on the desired final dye properties, including the specific shade, fastness requirements, and economic considerations of the synthesis process.

Comparative analysis of the properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the structural isomers of 2-amino-5-methylbenzene-1,4-disulfonic acid is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of their physicochemical properties, synthesis methodologies, and spectroscopic data to facilitate their identification, characterization, and application in various research fields.

Structural Isomers

The substitution pattern of the amino (-NH₂), methyl (-CH₃), and two sulfonic acid (-SO₃H) groups on the benzene ring gives rise to several structural isomers. The primary isomers of interest are:

  • Isomer 1: this compound

  • Isomer 2: 4-Amino-5-methylbenzene-1,3-disulfonic acid

This guide focuses on the available data for these two isomers.

Physicochemical Properties

A summary of the known physicochemical properties of the identified isomers is presented in Table 1. Data for a comprehensive direct comparison is limited, highlighting an area for further experimental investigation.

Table 1: Physicochemical Properties of this compound Isomers

PropertyIsomer 1: this compoundIsomer 2: 4-Amino-5-methylbenzene-1,3-disulfonic acid
CAS Number 76015-36-6, 26585-57-9[1]68189-38-8[2]
Molecular Formula C₇H₉NO₆S₂C₇H₉NO₆S₂
Molecular Weight 267.28 g/mol 267.28 g/mol [2]
Synonyms 4-Methylaniline-2,5-disulfonic acid, p-Toluidine-2,5-disulfonic acid-
Appearance Data not availableData not available
Melting Point Data not availableData not available
Solubility Data not availableData not available

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of each isomer. The available data for a related monosulfonated compound, 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8), is provided as a reference.[3][4][5][6][7][8][9]

Reference Compound: 2-Amino-5-methylbenzenesulfonic acid
  • ¹H NMR (DMSO-d₆): Chemical shifts are observed at approximately 9.68, 7.60, 7.30, 7.24, and 2.33 ppm.

  • ¹³C NMR: Data available in various databases.[4]

  • FTIR (KBr wafer): Key vibrational bands can be referenced from available spectra.[3]

  • Mass Spectrometry (GC-MS): Fragmentation patterns are available for review.[3][4]

Obtaining and comparing the full spectroscopic datasets for each disulfonic acid isomer is a critical step for any research involving these compounds.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of these isomers.

Synthesis of Isomer 1: this compound (as 4-methylaniline-2,5-disulfonic acid)

A process for the preparation of 4-methylaniline-2,5-disulfonic acid involves the sulfonation of 4-methylaniline (p-toluidine).[10][11]

Reaction Workflow:

Synthesis_Isomer1 p_toluidine p-Toluidine (4-methylaniline) intermediate Monosulfonation (10-80°C, 10 min - 3 h) p_toluidine->intermediate + Sulfuric Acid sulfuric_acid Sulfuric Acid oleum Oleum (60-66%) disulfonation Disulfonation (130-160°C, 2.5 - 4 h) intermediate->disulfonation + Oleum final_product 4-methylaniline-2,5-disulfonic acid disulfonation->final_product

Figure 1: Synthesis workflow for 4-methylaniline-2,5-disulfonic acid.

Procedure:

  • Dissolve 4-methylaniline in 1.5 to 3 molar equivalents of sulfuric acid.

  • Add this solution to a sufficient amount of 60-66% oleum to have 2 to 3 molar equivalents of free SO₃.

  • The reaction mixture is maintained at a temperature between 10°C and 80°C for a period of 10 minutes to 3 hours to achieve monosulfonation.

  • The temperature is then raised to 130°-160°C for 2.5 to 4 hours to introduce the second sulfonic acid group.

  • The final product is isolated, with a reported purity of >97%.[10][11]

Synthesis of Isomer 2: 4-Amino-5-methylbenzene-1,3-disulfonic acid
Chromatographic Separation of Isomers

High-performance liquid chromatography (HPLC) is a suitable technique for the separation and analysis of structural isomers of aminotoluene sulfonic acids.

General HPLC Workflow:

HPLC_Workflow sample Isomer Mixture hplc HPLC System (Reverse-Phase Column) sample->hplc separation Gradient Elution (e.g., Acetonitrile/Water with buffer) hplc->separation detection UV or MS Detector separation->detection data Chromatogram (Separated Isomer Peaks) detection->data

Figure 2: General workflow for HPLC analysis of aminotoluene disulfonic acid isomers.

A reverse-phase HPLC method with a suitable column (e.g., C18) and a gradient mobile phase of acetonitrile and water with a buffer (e.g., ammonium formate or phosphate) can be employed for the separation of these isomers. Detection is typically performed using a UV or mass spectrometry (MS) detector.

Conclusion

This comparative guide provides a foundational understanding of the properties of this compound isomers. The available data, particularly for Isomer 1, offers a starting point for researchers. However, significant gaps in the experimental data for other isomers, including detailed physicochemical properties and established synthesis protocols, are evident. Further experimental work is necessary to build a complete comparative profile of these compounds, which will be invaluable for their application in scientific and developmental research.

References

A Comparative Guide to High-Performance Sulfonated Polymers for Biomedical and Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of sulfonated polymers, with a focus on alternatives to poly(2-Amino-5-methylbenzene-1,4-disulfonic acid), for researchers, scientists, and drug development professionals.

Performance Comparison of Sulfonated Polymers

The following table summarizes key performance indicators for SPAN and sPEEK, providing a comparative overview of their properties relevant to drug delivery and biomedical devices.

PropertySulfonated Polyaniline (SPAN)Sulfonated Polyether Ether Ketone (sPEEK)Nafion® 117 (Reference)
Proton Conductivity (S/cm) ~1 (highly sulfonated, LEB-SPAN)[1][2]10⁻⁴ to 10⁻² (increases with sulfonation)[3]~0.1
Ion Exchange Capacity (IEC) (meq/g) Not typically reported, S/N ratio used (~0.75 for LEB-SPAN)[1][2]Up to 1.9 (at 68% degree of sulfonation)[3]~0.9
Water Uptake (%) High water solubility[1]45.3 (at 68% degree of sulfonation)[3]~22
Biocompatibility Generally good, with over 70% cell viability observed in some studies.Considered biocompatible and inert.[4]Well-established biocompatibility.
Thermal Stability Better thermal stability than parent polyaniline doped with HCl.High thermal stability, with degradation of sulfonic groups around 300-380°C.Stable up to ~280°C.
Key Advantages Tunable conductivity, water solubility, pH-dependent properties.[1]Excellent mechanical properties, high thermo-oxidative stability, good solvent resistance.[5]High proton conductivity, chemical stability.
Key Disadvantages Lower mechanical strength compared to sPEEK.Lower proton conductivity compared to highly sulfonated SPAN and Nafion®.High cost, methanol permeability.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.

Synthesis of Sulfonated Polyaniline (LEB-SPAN)

This protocol describes the synthesis of a highly sulfonated form of polyaniline starting from the leucoemeraldine base (LEB).[2]

  • Reduction of Emeraldine Base (EB) to Leucoemeraldine Base (LEB):

    • Mix approximately 0.5 g of emeraldine base with 2.5 mL of phenylhydrazine in a glass mortar.

    • Press the mixture with a glass pestle for 5 minutes and stir for 1 hour to facilitate the reduction of EB to LEB.

    • Wash the resulting LEB powder with methanol and then dry it in a vacuum oven.

  • Sulfonation of LEB:

    • Pre-cool 10 mL of fuming sulfuric acid to approximately 5°C.

    • Add the dried LEB powder to the pre-cooled fuming sulfuric acid and stir for one hour.

    • Precipitate the LEB-SPAN product by introducing the reaction mixture into a 0.75-liter mixture of ice and water (75:25 ratio).

    • Wash the precipitate with three 250 mL portions of cold water.

    • Dry the final LEB-SPAN powder at room temperature in a vacuum oven. The typical yield is around 70%.[2]

Synthesis of Sulfonated Polyether Ether Ketone (sPEEK)

This protocol outlines the sulfonation of PEEK using concentrated sulfuric acid.[5][6]

  • Dissolution of PEEK:

    • Dry PEEK granules thoroughly.

    • Dissolve the PEEK granules in 98% concentrated sulfuric acid at a polymer-to-acid ratio of 0.05 g/mL. The reaction is conducted with continuous mechanical stirring at a controlled temperature (e.g., 90°C) for a specified duration (e.g., 72 to 175 hours) to achieve the desired degree of sulfonation.[5]

    • Alternatively, for a more rapid process, PEEK can be dissolved in 98% sulfuric acid at room temperature with stirring for 1 hour, followed by heating at 50°C for 90 minutes to ensure complete dissolution.[6]

  • Precipitation and Purification:

    • After the desired reaction time, quickly quench the viscous polymer solution in ice-cold deionized water to precipitate the sulfonated PEEK (sPEEK).

    • Rinse the sPEEK precipitate repeatedly with fresh deionized water until the wash water becomes neutral (pH ~7).

    • Dry the purified sPEEK in a vacuum oven at 60°C for at least 24 hours.

Characterization Methods
  • Proton Conductivity Measurement (Four-Point Probe Method): This technique is widely used to measure the sheet resistance of polymer films, from which conductivity can be calculated.[7][8][9]

    • Four collinear probes are brought into contact with the surface of the polymer membrane.

    • A constant current is passed through the two outer probes.

    • The voltage drop is measured between the two inner probes.

    • The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln(2)) * (V/I), where V is the measured voltage and I is the applied current.

    • The proton conductivity (σ) is then calculated using the formula: σ = 1 / (Rs * t), where t is the thickness of the membrane.

  • Ion Exchange Capacity (IEC) Measurement (Titration Method): IEC quantifies the number of acidic functional groups in the polymer.[10][11][12][13]

    • A dried and weighed sample of the sulfonated polymer membrane is immersed in a known volume of a salt solution (e.g., 1 M NaCl) for a sufficient time (e.g., 24 hours) to allow for the exchange of protons (H+) from the sulfonic acid groups with the cations from the salt solution (e.g., Na+).

    • The solution containing the exchanged protons is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a suitable indicator (e.g., phenolphthalein).

    • The IEC is calculated using the formula: IEC (meq/g) = (V_NaOH * C_NaOH) / W_dry, where V_NaOH is the volume of NaOH solution used in the titration, C_NaOH is the concentration of the NaOH solution, and W_dry is the dry weight of the polymer sample.

  • Water Uptake Measurement: This measurement determines the hydrophilicity of the polymer membrane.[14][15]

    • A dried polymer membrane sample is weighed to determine its dry weight (W_dry).

    • The membrane is then immersed in deionized water for a specified period (e.g., 24 hours) at a controlled temperature.

    • After immersion, the membrane is removed, and excess surface water is carefully blotted off with filter paper.

    • The wet weight of the membrane (W_wet) is then measured.

    • The water uptake is calculated as a percentage using the formula: Water Uptake (%) = [(W_wet - W_dry) / W_dry] * 100.

Visualizing the Workflow: From Synthesis to Application

The following diagram illustrates the general workflow for the synthesis, characterization, and potential application of sulfonated polymers.

Polymer_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Application Monomer Monomer (e.g., Aniline, PEEK) Sulfonation Sulfonation Reaction (e.g., with fuming H₂SO₄) Monomer->Sulfonation Purification Purification (Precipitation & Washing) Sulfonation->Purification Drying Drying Purification->Drying sPolymer Sulfonated Polymer Drying->sPolymer Yields Conductivity Proton Conductivity (Four-Point Probe) sPolymer->Conductivity IEC Ion Exchange Capacity (Titration) sPolymer->IEC WaterUptake Water Uptake sPolymer->WaterUptake Spectroscopy Spectroscopic Analysis (FTIR, NMR) sPolymer->Spectroscopy Morphology Morphological Analysis (SEM, TEM) sPolymer->Morphology CharacterizedPolymer Characterized Polymer Morphology->CharacterizedPolymer Provides DrugDelivery Drug Delivery Systems CharacterizedPolymer->DrugDelivery Biosensors Biosensors CharacterizedPolymer->Biosensors TissueEngineering Tissue Engineering CharacterizedPolymer->TissueEngineering

Caption: Workflow for sulfonated polymer synthesis, characterization, and application.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-methylbenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies suitable for the quantification of 2-Amino-5-methylbenzene-1,4-disulfonic acid. Given the limited availability of direct cross-validation studies for this specific analyte, this document outlines experimental protocols and presents illustrative performance data for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The experimental data herein is based on validated methods for structurally similar aromatic sulfonic acids and serves to guide researchers in selecting and validating an appropriate analytical method.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound is dependent on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and CE for the analysis of aromatic sulfonic acids.

Parameter HPLC-UV LC-MS/MS Capillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL~20-100 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL~70-300 ng/mL
Selectivity ModerateHighHigh
Sample Throughput ModerateHighHigh
Cost LowHighModerate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for related aromatic sulfonic acids and should be validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not a primary requirement.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., water or mobile phase A) to a final concentration within the linear range of the method.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound at a minimum of five concentration levels.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples at the target concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels, such as in biological matrices or for impurity profiling.

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 2% B to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z [M-H]⁻ of this compound.

      • Product Ions (Q3): To be determined by infusion of a standard solution.

    • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

  • Sample Preparation:

    • For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required. The supernatant is then diluted and injected.

  • Validation Parameters:

    • Follow similar validation procedures as for HPLC-UV, with a focus on assessing matrix effects, which can be significant in LC-MS/MS analysis.

Capillary Electrophoresis (CE)

CE provides an alternative separation mechanism to HPLC and can be particularly useful for highly polar and charged molecules like sulfonic acids.

  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 25 mM Phosphate buffer, pH 7.0.

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection Wavelength: 235 nm.

  • Sample Preparation:

    • Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.

    • Filter the sample solution through a 0.22 µm syringe filter.

  • Validation Parameters:

    • Validate for linearity, accuracy, and precision as described for the chromatographic methods. Pay special attention to migration time precision, which can be influenced by the sample matrix.

Methodology and Process Visualization

To ensure the reliability and consistency of analytical data, a thorough cross-validation process should be implemented when comparing different analytical methods.

CrossValidationWorkflow start Define Analytical Requirements method_dev_hplc HPLC-UV Method Development & Validation start->method_dev_hplc method_dev_lcms LC-MS/MS Method Development & Validation start->method_dev_lcms method_dev_ce CE Method Development & Validation start->method_dev_ce cross_val_prep Prepare Standardized Sample Set method_dev_hplc->cross_val_prep method_dev_lcms->cross_val_prep method_dev_ce->cross_val_prep analysis_hplc Analyze Samples by HPLC-UV cross_val_prep->analysis_hplc analysis_lcms Analyze Samples by LC-MS/MS cross_val_prep->analysis_lcms analysis_ce Analyze Samples by CE cross_val_prep->analysis_ce data_comp Compare Results: Accuracy, Precision, Linearity analysis_hplc->data_comp analysis_lcms->data_comp analysis_ce->data_comp conclusion Select Optimal Method & Document Findings data_comp->conclusion

Caption: Workflow for the cross-validation of analytical methods.

The signaling pathway for method selection based on analytical requirements is a critical decision-making process.

MethodSelectionPathway requirement Analytical Requirement high_sensitivity High Sensitivity (Trace Analysis) requirement->high_sensitivity   Sensitivity? routine_qc Routine QC (Bulk Analysis) requirement->routine_qc   Application? orthogonal_method Orthogonal Method (Confirmation) requirement->orthogonal_method   Confirmation? lcms LC-MS/MS high_sensitivity->lcms hplc HPLC-UV routine_qc->hplc ce Capillary Electrophoresis orthogonal_method->ce

Caption: Decision pathway for analytical method selection.

Comparative Stability Analysis of Dyes Derived from 2-Amino-5-methylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a detailed comparative analysis of the stability of two novel dyes derived from 2-Amino-5-methylbenzene-1,4-disulfonic acid, hereafter referred to as Sulfon-Red 1 and Sulfon-Yellow 2 . The performance of these dyes is benchmarked against a widely used commercial alternative, Reactive Red 195 , a common monoazo reactive dye. The stability of a dye is a critical parameter for its application in research, diagnostics, and therapeutics, as it dictates the reliability and reproducibility of experimental results. This guide presents quantitative data on photostability, thermal stability, and pH stability, supported by detailed experimental protocols to aid researchers in making informed decisions.

Quantitative Stability Comparison

The following tables summarize the key stability parameters for Sulfon-Red 1, Sulfon-Yellow 2, and the benchmark, Reactive Red 195.

Table 1: Photostability Assessment

Dye CompoundDye ClassISO 105-B02 Rating (Blue Wool Scale, 1-8)Color Fade after 48h Xenon Arc Exposure (%)
Sulfon-Red 1 Monoazo Sulfonate6-78.5
Sulfon-Yellow 2 Monoazo Sulfonate76.2
Reactive Red 195 Monoazo Reactive515.8
Higher Blue Wool Scale rating indicates greater lightfastness. Lower percentage of color fade indicates higher stability.

Table 2: Thermal Stability Analysis

Dye CompoundOnset of Thermal Degradation (TGA, °C)% Weight Loss at 300°CHalf-life at 80°C (Aqueous Solution, hours)
Sulfon-Red 1 285°C5.1%120
Sulfon-Yellow 2 295°C4.3%150
Reactive Red 195 260°C9.8%72
Higher degradation temperature and half-life, and lower weight loss indicate greater thermal stability.

Table 3: pH Stability Evaluation

Dye CompoundOptimal pH RangeColor Shift (ΔE) pH 3.0Color Shift (ΔE) pH 11.0
Sulfon-Red 1 5.0 - 9.02.53.1
Sulfon-Yellow 2 4.5 - 9.51.82.4
Reactive Red 195 6.0 - 8.08.29.5
A wider optimal pH range and lower CIE ΔE values indicate greater stability across the pH spectrum.*

Experimental Protocols

Detailed methodologies for the key stability experiments are provided below.

Photostability Testing Protocol

Objective: To assess the resistance of the dyes to fading upon exposure to a standardized light source.

Methodology:

  • Sample Preparation: Dye solutions are prepared at a concentration of 50 µM in a phosphate-buffered saline (PBS) solution (pH 7.4). 100 µL of each solution is spotted onto a cellulose membrane and allowed to air dry.

  • Instrumentation: An Atlas SUNTEST XLS+ xenon arc lamp chamber is used, equipped with a daylight filter to simulate natural sunlight (CIE Standard Illuminant D65).

  • Exposure Conditions: The dried samples are exposed to a constant irradiance of 765 W/m².

  • Blue Wool Scale Assessment (ISO 105-B02): Standardized blue wool fading cards (ISO Blue Wool Standards 1-8) are exposed alongside the dye samples. The photostability is rated by comparing the fading of the dye sample to the fading of the numbered blue wool standards.

  • Quantitative Color Fade: The CIELAB color coordinates (L, a, b*) of the samples are measured before and after 48 hours of continuous exposure using a Konica Minolta CM-2600d spectrophotometer. The percentage of color fade is calculated based on the change in color intensity.

G cluster_prep Sample Preparation cluster_exposure Xenon Arc Exposure cluster_analysis Data Analysis p1 Prepare 50 µM Dye Solution in PBS p2 Spot 100 µL onto Cellulose Membrane p1->p2 p3 Air Dry Sample p2->p3 e1 Place Sample & Blue Wool Standards in Chamber p3->e1 Dried Sample e2 Expose to 765 W/m² Irradiance e1->e2 a2 Measure Final CIELAB Values (48h) e2->a2 Exposed Sample a3 Compare Sample Fade to Blue Wool Standards e2->a3 Exposed Sample a1 Measure Initial CIELAB Values a4 Calculate % Color Fade a1->a4 a2->a4

Workflow for Photostability Testing.
Thermal Stability Testing Protocol

Objective: To determine the thermal degradation profile of the dyes in solid form and their stability in solution at elevated temperatures.

Methodology:

  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: 5-10 mg of the lyophilized dye powder is placed in an alumina crucible.

    • Instrumentation: A TA Instruments Q500 Thermogravimetric Analyzer is used.

    • Procedure: The sample is heated from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere. The onset of degradation is identified as the temperature at which a significant weight loss begins.

  • Aqueous Solution Stability:

    • Sample Preparation: Dye solutions (25 µM) are prepared in a sealed amber vial using a pH 7.4 phosphate buffer.

    • Procedure: The vials are incubated in a water bath at a constant temperature of 80°C.

    • Analysis: Aliquots are removed at regular intervals (e.g., 0, 8, 24, 48, 72, 120, 150 hours). The absorbance at the dye's λmax is measured using a UV-Vis spectrophotometer. The half-life (t₁/₂) is calculated as the time required for the absorbance to decrease to 50% of its initial value.

G cluster_tga Thermogravimetric Analysis (TGA) cluster_aqueous Aqueous Stability (80°C) t1 Place 5-10 mg Lyophilized Dye in Crucible t2 Heat from 30°C to 600°C @ 10°C/min t1->t2 t3 Record Weight Loss vs. Temperature t2->t3 end End t3->end a1 Prepare 25 µM Dye in pH 7.4 Buffer a2 Incubate in Sealed Vial at 80°C a1->a2 a3 Measure Absorbance at Time Intervals a2->a3 a4 Calculate Half-Life (t½) a3->a4 a4->end start Start start->t1 start->a1

Protocol for Thermal Stability Assessment.
pH Stability Testing Protocol

Objective: To evaluate the stability of the dye's color across a wide range of pH values.

Methodology:

  • Buffer Preparation: A series of Britton-Robinson universal buffers are prepared, spanning a pH range from 2.0 to 12.0 in increments of 1.0 pH unit.

  • Sample Preparation: A stock solution of each dye is prepared in deionized water. An equal aliquot of the dye stock is added to each buffer solution to achieve a final concentration of 20 µM.

  • Incubation: The solutions are incubated at room temperature (25°C) for 24 hours in the dark to allow for equilibration.

  • Analysis:

    • The UV-Vis absorption spectrum of each solution is recorded to check for shifts in λmax.

    • The CIELAB color coordinates of each solution are measured using a spectrophotometer.

    • The color shift (ΔE*) is calculated for acidic (pH 3.0) and alkaline (pH 11.0) conditions relative to the color at pH 7.0, using the CIE76 formula.

Conclusion

The experimental data indicates that the novel dyes derived from this compound, Sulfon-Red 1 and Sulfon-Yellow 2 , exhibit superior stability profiles compared to the conventional reactive dye, Reactive Red 195. Specifically, they demonstrate enhanced photostability with higher Blue Wool Scale ratings and significantly lower color fade upon prolonged light exposure. Furthermore, their thermal stability is markedly higher, as evidenced by higher degradation temperatures and longer half-lives in aqueous solutions at elevated temperatures. Both novel dyes also maintain their color integrity over a broader pH range, making them more robust for applications in diverse biochemical environments. These findings suggest that Sulfon-Red 1 and Sulfon-Yellow 2 are highly promising candidates for demanding applications where dye stability is a critical factor for success.

A Comparative Guide to the Quantitative Analysis of 2-Amino-5-methylbenzene-1,4-disulfonic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates like 2-Amino-5-methylbenzene-1,4-disulfonic acid (AMSA) is critical for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of prevalent analytical methodologies for the determination of AMSA in complex reaction matrices, supported by experimental data from relevant literature.

Comparison of Analytical Methods

The choice of an analytical technique for the quantification of AMSA is contingent on the specific requirements of the analysis, including required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of four common analytical techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Diazotization TitrationUV-Vis SpectrophotometryCapillary Electrophoresis (CE)
Principle Chromatographic separation based on polarity, followed by UV detection.Volumetric analysis based on the reaction of the primary aromatic amine with nitrous acid.Formation of a colored derivative and measurement of its absorbance.Separation based on the differential migration of ions in an electric field.
Selectivity High (can separate from structurally similar impurities).Moderate (any primary aromatic amine will react).Low to Moderate (dependent on the derivatizing agent and potential interferences).Very High (excellent for resolving complex mixtures of charged analytes).
Sensitivity High (LOD/LOQ typically in the low µg/mL to ng/mL range).[1][2][3]Low (suitable for assay of bulk material, not for trace analysis).Moderate (LOD/LOQ typically in the µg/mL range).[4]Very High (LOD/LOQ can reach the low ng/mL or even pg/mL range).[5]
Linearity Excellent (typically r² > 0.999 over a wide concentration range).[1][3]Not Applicable (titrimetric method).Good (r² > 0.999 is achievable within a defined range).[4]Excellent (typically r² > 0.999).[5]
Accuracy High (recoveries typically 98-102%).[1][3]Very High (typically >99.5% for pure substance).[6]Good (recoveries can be in the range of 95-105%).[7]High (recoveries typically 90-110%).[5]
Precision (%RSD) Excellent (< 2%).[1][3]Excellent (< 1%).Good (< 5%).[7]Excellent (< 5%).[8]
Sample Throughput Moderate (typical run times are 5-15 minutes per sample).High (can be performed relatively quickly).High (especially with multi-well plate readers).Moderate to High (fast separation times, often under 15 minutes).[8]
Matrix Effect Can be significant; may require sample clean-up or matrix-matched standards.High potential for interference from other components in the reaction mixture.High potential for interference from colored or UV-absorbing species.Lower matrix effects compared to HPLC, but still requires consideration.
Instrumentation Cost HighLowLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for AMSA and related aromatic sulfonated amines.

High-Performance Liquid Chromatography (HPLC)

This method offers a robust and selective approach for the quantification of AMSA in reaction mixtures.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Newcrom R1 reverse-phase column or a similar C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier like phosphoric acid (e.g., 0.1%). The exact ratio should be optimized to achieve good resolution and a reasonable retention time for AMSA.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25-30 °C.[3]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of AMSA to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture.

    • Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of AMSA of known concentrations.

    • Inject the standards to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the concentration of AMSA from the calibration curve.

Diazotization Titration

This classic titrimetric method is suitable for determining the purity of AMSA or its concentration when it is the major component in a simple mixture.

  • Reagents:

    • 0.1 M Sodium Nitrite (NaNO₂) solution, standardized.

    • Hydrochloric Acid (HCl), concentrated.

    • Potassium Bromide (KBr).

    • Starch-iodide paper (external indicator).

  • Procedure:

    • Accurately weigh a sample of the reaction mixture containing a known amount of AMSA and transfer it to a beaker.[10]

    • Add approximately 20 mL of water, 20 mL of concentrated HCl, and 1 g of KBr. Stir until dissolved.[11]

    • Cool the solution to 0-5 °C in an ice bath.[12][13]

    • Titrate slowly with the standardized 0.1 M NaNO₂ solution, keeping the tip of the burette below the surface of the liquid.[11]

    • Towards the end of the titration, test for the endpoint by withdrawing a drop of the solution with a glass rod and touching it to the starch-iodide paper. The endpoint is reached when the solution immediately produces a blue-black color on the paper, indicating the presence of excess nitrous acid.[10][13]

  • Calculation: The percentage of AMSA can be calculated using the following formula: % AMSA = (V × M × F) / W × 100 Where:

    • V = Volume of NaNO₂ solution used (in L)

    • M = Molarity of the NaNO₂ solution

    • F = Molar mass of AMSA ( g/mol )

    • W = Weight of the sample (in g)

UV-Vis Spectrophotometry (with Derivatization)

This method involves a chemical reaction to produce a colored compound, which is then quantified. It is useful when the reaction matrix has low background absorbance at the measurement wavelength.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Derivatizing Reagent: Sodium 1,2-naphthoquinone-4-sulfonate (NQS).[14]

  • Procedure:

    • Sample Preparation: Prepare a diluted solution of the reaction mixture in a suitable solvent.

    • Color Development: In a volumetric flask, mix an aliquot of the sample solution with a buffer solution (e.g., pH 10) and the NQS reagent.[15] Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete color development.[15]

    • Measurement: Measure the absorbance of the resulting colored solution at its λmax against a reagent blank.[16]

  • Quantification:

    • Prepare a series of AMSA standards and treat them with the derivatizing reagent in the same manner as the sample.

    • Construct a calibration curve by plotting absorbance versus the concentration of the standards.

    • Determine the concentration of AMSA in the sample from the calibration curve.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly well-suited for the analysis of charged species like AMSA in complex matrices.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50-75 µm internal diameter, 50-60 cm total length).[8]

  • Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate buffer, at a pH that ensures AMSA is in its charged form. The pH and concentration of the BGE should be optimized for the best separation.[8][17] An organic modifier like methanol may be added to improve resolution.[8]

  • Applied Voltage: Typically in the range of 15-30 kV.[8]

  • Temperature: Controlled, for example, at 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Direct UV detection at the λmax of AMSA.

  • Sample Preparation:

    • Dilute the reaction mixture with the BGE or water.

    • Filter the sample through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of AMSA.

    • Analyze the standards to create a calibration curve by plotting the peak area against concentration.

    • Analyze the sample and quantify AMSA using the calibration curve.

Visualizing Workflows and Decision Making

To aid in the practical application of these methods, the following diagrams illustrate a general experimental workflow and a decision-making process for method selection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Obtain Representative Reaction Mixture Sample Dilution Dilute Sample to Working Concentration Sampling->Dilution Filtration Filter Sample (e.g., 0.45 µm) Dilution->Filtration Injection Inject into Analytical System Filtration->Injection Separation Separation (e.g., Chromatography, Electrophoresis) Injection->Separation Detection Detection (e.g., UV-Vis) Separation->Detection Quantification Integrate Peak Area & Calculate Concentration Detection->Quantification Calibration Prepare & Run Standards (Calibration Curve) Calibration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for chromatographic or electrophoretic analysis.

G decision1 High Concentration Assay (>1%)? decision2 Trace Analysis Required? decision1->decision2 No method_titration Diazotization Titration decision1->method_titration Yes decision3 Complex Mixture? decision2->decision3 Yes decision4 High Throughput Needed? decision2->decision4 No decision3->decision4 No method_hplc HPLC decision3->method_hplc Yes method_ce Capillary Electrophoresis decision3->method_ce Yes decision4->method_hplc No method_uv UV-Vis Spectrophotometry decision4->method_uv Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

Purity Assessment of 2-Amino-5-methylbenzene-1,4-disulfonic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical compounds is a critical step in research and development, ensuring the reliability of experimental results and the safety of final products. This guide provides a comparative overview of various analytical techniques for assessing the purity of 2-Amino-5-methylbenzene-1,4-disulfonic acid. We present supporting data from commercial suppliers and detailed experimental protocols to assist researchers in selecting the most suitable methodology for their specific needs.

Comparative Analysis of Purity Determination Methods

Several analytical techniques can be employed for the purity analysis of this compound. The primary methods for quantitative assessment are High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration, which directly measure the amount of the active substance. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the chemical identity and structure, which is an essential component of a comprehensive purity evaluation.

Quantitative Data Summary

The following table summarizes purity specifications for commercially available this compound, showcasing the results obtained from different analytical techniques.

Analytical TechniqueParameter MeasuredPurity Specification (%)Source
HPLCChromatographic Purity (Area %)≥98.5%Thermo Fisher Scientific[1][2]
Aqueous Acid-Base TitrationAssay (based on acidic groups)98.5% to 101.5%Thermo Fisher Scientific[1][2]
Not SpecifiedPurity98.0%Shaanxi Dideu New Materials Co. Ltd[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is highly effective for assessing the purity of this compound and detecting any process-related impurities.

Principle: The method separates the target compound from its impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, reverse-phase column.[4][5]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[4][5] For applications requiring mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[4][5]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the this compound sample.

    • Dissolve the sample in the mobile phase or a suitable solvent (e.g., a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Aqueous Acid-Base Titration

Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, its acidic sulfonic acid groups can be neutralized with a standardized base.

Principle: The method is based on the neutralization reaction between the sulfonic acid groups of the analyte and a strong base of known concentration. The amount of analyte is calculated from the volume of titrant required to reach the equivalence point.

Methodology:

  • Instrumentation: A burette and a pH meter or a suitable colorimetric indicator.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Sample Preparation:

    • Accurately weigh approximately 200-300 mg of the this compound sample.

    • Dissolve the sample in 50 mL of deionized water. Gentle heating may be required to facilitate dissolution.

  • Procedure:

    • Place a magnetic stir bar in the sample solution and place the beaker on a magnetic stirrer.

    • If using a pH meter, immerse the calibrated electrode in the solution.

    • Titrate the sample solution with the standardized NaOH solution, recording the volume of titrant added and the corresponding pH.

    • The equivalence point is the point of the most rapid pH change. If using an indicator, titrate until the indicator shows a permanent color change.

  • Calculation: The purity percentage is calculated using the following formula: % Purity = (V × M × EW) / (W × n) × 100 Where:

    • V = Volume of NaOH used at the equivalence point (L)

    • M = Molarity of the NaOH solution (mol/L)

    • EW = Equivalent weight of this compound (Molecular Weight / n)

    • W = Weight of the sample (mg)

    • n = Number of acidic protons reacting (typically 2 for the disulfonic acid)

Spectroscopic Analysis for Identity Confirmation

While not typically used for primary purity quantification, spectroscopic techniques are essential for confirming the identity of the bulk material, ensuring that the measured purity corresponds to the correct compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H and ¹³C NMR spectra can confirm the presence of the expected functional groups and the overall carbon-hydrogen framework.[6]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic absorption bands for amino (-NH₂) and sulfonic acid (-SO₃H) groups should be present.[6]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. This confirms the elemental composition.[7]

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is often used to determine the optimal wavelength for HPLC detection.[6]

Visualized Workflows

The following diagrams illustrate the logical workflow for purity assessment and the relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting start Sample Receipt visual Visual Inspection (Color, Form) start->visual select Technique Selection visual->select prep Sample Preparation (Weighing, Dissolution) select->prep hplc HPLC Analysis prep->hplc titration Titration prep->titration spectro Spectroscopic ID (NMR, IR, MS) prep->spectro data_analysis Data Analysis & Calculation hplc->data_analysis titration->data_analysis spectro->data_analysis report Final Purity Report data_analysis->report

Caption: General experimental workflow for purity assessment.

Technique_Relationship cluster_quantitative Quantitative Analysis (Assay) cluster_qualitative Qualitative Analysis (Identity) cluster_impurity Impurity Profiling center Purity Assessment of 2-Amino-5-methylbenzene- 1,4-disulfonic acid hplc HPLC center->hplc Measures Purity titration Acid-Base Titration center->titration Measures Assay nmr NMR Spectroscopy center->nmr Confirms Structure ir IR Spectroscopy center->ir Confirms Functional Groups ms Mass Spectrometry center->ms Confirms Molecular Weight hplc_imp HPLC center->hplc_imp Detects Impurities lcms LC-MS center->lcms Identifies Impurities

Caption: Logical relationship between analytical techniques.

References

A Researcher's Guide to Selecting the Optimal HPLC Column for Aminosulfonic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of reversed-phase, mixed-mode, and HILIC columns for the analysis of aminosulfonic acids, supported by experimental data and detailed protocols.

The accurate separation and quantification of aminosulfonic acids are critical in various fields, including pharmaceutical development, food science, and clinical research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, but the selection of an appropriate HPLC column is paramount for achieving optimal results. This guide provides a detailed comparison of different HPLC columns for aminosulfonic acid separation, presenting experimental data, detailed protocols, and a visual workflow to aid researchers in making informed decisions.

Aminosulfonic acids, such as taurine and sulfamic acid, present unique challenges in HPLC due to their high polarity and, in some cases, lack of a UV chromophore.[1][2] This often necessitates specialized column chemistries or derivatization techniques to achieve adequate retention and detection. This guide explores the performance of various columns, including reversed-phase, mixed-mode, and Hydrophilic Interaction Liquid Chromatography (HILIC) columns, to address these challenges.

Comparative Performance of HPLC Columns

The selection of an HPLC column significantly impacts retention time, resolution, peak shape, and overall method sensitivity. Below is a summary of the performance of different column types for the separation of aminosulfonic acids based on available experimental data.

Column TypeAminosulfonic AcidKey Performance MetricsDetection MethodReference
Mixed-Mode
Primesep SBSulfamic AcidGood retention through anion-exchange mechanism. Retention time adjustable with buffer concentration.LC/MS, ELSD, Corona CAD[1]
Amaze TRBenzenesulfonic Acid, p-Toluenesulfonic AcidRobust separation with good retention control and peak shape via reversed-phase and anion-exchange.Not specified[3]
BIST™ A+Methanesulfonic acid, 1-Pentanesulfonic acid, 1-Heptanesulfonic acid, 1-Decanesulfonic acid, 1-Dodecanesulfonic acidEffective separation of a mixture of sulfonic acids.ELSD, LC-MS, CAD[4]
Reversed-Phase
Intersil ODS-3Taurine (derivatized with NBD-Cl)Good linearity (r² > 0.999) and low limits of detection (LOD).PDA, FLD[2][5]
C18Taurine (derivatized with OPA)Complete separation with good reproducibility (RSD = 3.2%).UV[6]
Acclaim AmG C18AminoglycosidesExcellent stability and selectivity under acidic conditions.Not specified[7]
HILIC
Primesep NSulfamic Acid, Sulfuric AcidRetention based on hydrophilic interaction.ELSD[8]
Astec apHera NH2Taurine, CaffeineSatisfactory separation with isocratic elution.ELSD, UV[9]
Zic-HILICPolar Compounds (including amino acids)Suitable for separation of polar substances.HRMS[10]

Experimental Workflow for Column Evaluation

The process of evaluating and selecting an HPLC column for aminosulfonic acid separation involves a series of systematic steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Analysis & Evaluation Sample Sample Preparation (e.g., Extraction, Dilution) Derivatization Derivatization (if required, e.g., OPA, NBD-Cl) Sample->Derivatization Standard Standard Preparation (Known Concentration) Standard->Derivatization Injection Sample Injection Derivatization->Injection HPLC_System HPLC System Setup - Mobile Phase - Flow Rate - Temperature Column_Selection Column Selection - Reversed-Phase - Mixed-Mode - HILIC HPLC_System->Column_Selection Column_Selection->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., UV, FLD, MS, ELSD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Analysis Peak Analysis - Retention Time - Peak Area - Peak Height Data_Acquisition->Peak_Analysis Performance_Eval Performance Evaluation - Resolution - Tailing Factor - Efficiency Peak_Analysis->Performance_Eval Method_Validation Method Validation - Linearity - Accuracy - Precision Performance_Eval->Method_Validation

Fig. 1: Experimental workflow for HPLC column evaluation.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are examples of detailed experimental protocols for the separation of specific aminosulfonic acids using different HPLC columns.

Protocol 1: Analysis of Taurine using a Reversed-Phase Column with Pre-Column Derivatization

This method is based on the pre-column derivatization of taurine with o-phthalaldehyde (OPA).[6]

  • Sample Preparation: Mouse quadriceps femoris muscle samples were extracted and treated with an ion-exchange resin.

  • Derivatization: The extracted sample was derivatized with OPA for 3 minutes at room temperature (25°C). L-Glutamine was used as an internal standard.

  • HPLC System and Column: A standard HPLC system with a C18 reversed-phase column was used.

  • Mobile Phase: A mixture of methanol and phosphate buffer (1:1, v/v) at pH 4.9.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV detector at a wavelength of 340 nm.

  • Results: The retention times for L-glutamine and taurine were 4.09 min and 7.32 min, respectively, with good separation from impurity peaks. The method showed a linear range of 6.25-187.7 ng/mL with a correlation coefficient (R²) of 0.9994.[6]

Protocol 2: Analysis of Sulfamic Acid using a Mixed-Mode Column

This method utilizes a mixed-mode column for the retention of the highly hydrophilic sulfamic acid.[1]

  • HPLC System and Column: Primesep SB mixed-mode anion-exchange column.

  • Mobile Phase: Acetonitrile and ammonium formate or formic acid. The retention time can be adjusted by modifying the buffer/acid concentration.

  • Detection: As sulfamic acid has no UV activity, detection is achieved using LC/MS, Evaporative Light Scattering Detector (ELSD), or Corona Charged Aerosol Detector (CAD).[1]

Protocol 3: Simultaneous Analysis of Taurine and Caffeine using a HILIC Column

This protocol describes an isocratic HILIC method for the simultaneous determination of taurine and caffeine in energy drinks.[9]

  • HPLC System and Column: Astec apHera NH2 column.

  • Mobile Phase: Methanol/water (30:70 v/v).

  • Detection: ELSD and UV detectors in series.

  • Results: Caffeine and taurine were eluted with retention times of 4.6 and 7.4 minutes, respectively. The method is advantageous due to the lack of need for preliminary sample treatment.[9]

Conclusion

The selection of an optimal HPLC column for aminosulfonic acid separation is dependent on the specific analyte, the sample matrix, and the available detection methods. For aminosulfonic acids that lack a UV chromophore, such as taurine, derivatization followed by reversed-phase HPLC with UV or fluorescence detection is a common and effective strategy.[2][6] For highly hydrophilic compounds like sulfamic acid, mixed-mode or HILIC columns provide the necessary retention that is often unachievable with conventional reversed-phase columns.[1][8] Mixed-mode chromatography, in particular, offers unique selectivity by combining multiple retention mechanisms.[3]

Researchers should carefully consider the trade-offs between method complexity (e.g., derivatization) and the performance characteristics of different columns. The experimental data and protocols presented in this guide offer a solid foundation for developing and optimizing robust and reliable HPLC methods for the analysis of aminosulfonic acids.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-methylbenzene-1,4-disulfonic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-5-methylbenzene-1,4-disulfonic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data sheets (SDS) to ensure safe handling and regulatory compliance.

I. Immediate Safety and Handling Protocols

This compound is a hazardous chemical that can cause severe skin burns and eye damage[1][2][3]. Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].

  • Hand Protection: Wear appropriate chemical-resistant gloves[2].

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure[1][2].

  • Respiratory Protection: In case of insufficient ventilation or dust formation, wear suitable respiratory equipment[2][4].

Engineering Controls:

Work in a well-ventilated area. An eyewash station and emergency shower must be readily available[1][2].

II. Spill and Exposure Management

In Case of a Spill:

  • Ensure adequate ventilation.

  • Avoid dust formation[4].

  • Sweep up and shovel the material into a suitable, labeled container for disposal[1][4].

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][5].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse[1][2].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if symptoms occur[1][5].

  • Ingestion: Rinse mouth. DO NOT induce vomiting. Immediately call a poison center or doctor[1][2].

III. Disposal Procedure

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations[6]. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste[4][6].

Step-by-Step Disposal Plan:

  • Segregation and Collection:

    • Carefully collect the waste material, including any contaminated spill cleanup materials, into a suitable and properly labeled container.

    • Keep in suitable, closed containers for disposal[4].

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1][7].

    • The storage area should be designated for corrosive materials[1].

  • Professional Disposal:

    • Dispose of the contents and container to an approved waste disposal plant[1][5][7].

    • Consult with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[4].

IV. Hazard Summary and Safety Measures

Hazard ClassificationPotential EffectsEssential Safety and Disposal Measures
Skin Corrosion/Irritation (Category 1B) Causes severe skin burns and damage[1][2][3].Wear protective gloves and clothing. In case of contact, immediately flush skin with water. Dispose of as corrosive hazardous waste.
Serious Eye Damage/Irritation (Category 1) Causes serious eye damage, with a risk of permanent blindness[1][2][3].Wear chemical safety goggles and face protection. In case of contact, rinse eyes cautiously with water for several minutes and seek immediate medical attention.

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Handling of 2-Amino-5-methylbenzene- 1,4-disulfonic acid ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Protective Clothing start->ppe spill Spill Occurs? start->spill waste_generation Generate Waste Material ppe->waste_generation spill_procedure Follow Spill Cleanup Protocol: 1. Ventilate Area 2. Avoid Dust Formation 3. Sweep into Labeled Container spill->spill_procedure Yes spill->waste_generation No containerize Securely Containerize and Label Waste spill_procedure->containerize waste_generation->containerize storage Store in a Cool, Dry, Well-Ventilated Area (Corrosives Area) containerize->storage consult_regs Consult Local, State, and Federal Regulations storage->consult_regs disposal_service Contact Approved Hazardous Waste Disposal Service consult_regs->disposal_service transport Arrange for Professional Waste Transport and Disposal disposal_service->transport end End of Disposal Process transport->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-methylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-5-methylbenzene-1,4-disulfonic acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 88-44-8), tailored for researchers, scientists, and professionals in drug development.

Chemical Profile and Hazards:

This compound, also known as 2-Amino-5-methylbenzenesulfonic acid, is a solid, beige powder that is odorless.[1] It is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be used when there is a splash hazard.[1][4]To protect against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, PVC, or natural rubber).[4][5]To prevent skin contact which can lead to severe burns.
Body Protection Wear appropriate protective clothing to prevent skin exposure, such as a lab coat or a chemical-resistant apron.[1][5][6]To protect the skin from accidental spills and contamination.
Respiratory Protection Handle in a well-ventilated area, preferably a chemical fume hood.[4] If ventilation is insufficient or dust is generated, a NIOSH-approved respirator with a particle filter is recommended.[7]To avoid inhalation of dust or aerosols which may cause respiratory irritation.
Emergency Procedures

Immediate action is critical in the event of exposure.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][8]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water and soap.[1][2] Seek immediate medical attention as chemical burns may occur.[3]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, call a physician.[1][2][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

  • Handling: Ensure adequate ventilation when handling.[1][7] Wash hands and any exposed skin thoroughly after handling.[1][8] Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Storage: Store in a locked-up, dry, cool, and well-ventilated place.[1][5] Keep containers tightly closed.[1] Store in a corrosives area.[1]

Disposal Plan

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1][3] The material should be disposed of at an approved waste disposal plant.[1][2][8] Do not allow the chemical to enter the environment.[9]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Operational Procedure start Start: Handling 2-Amino-5- methylbenzene-1,4-disulfonic acid check_ventilation Is adequate ventilation (e.g., fume hood) available? start->check_ventilation respirator Wear NIOSH-approved respirator with particle filter check_ventilation->respirator No no_respirator Standard handling (no respirator needed) check_ventilation->no_respirator Yes gloves Wear chemical-resistant gloves (nitrile, neoprene, PVC) respirator->gloves no_respirator->gloves goggles Wear chemical safety goggles gloves->goggles face_shield Is there a splash hazard? goggles->face_shield add_shield Add face shield face_shield->add_shield Yes lab_coat Wear a lab coat face_shield->lab_coat No add_shield->lab_coat proceed Proceed with handling lab_coat->proceed end End of Procedure proceed->end

Caption: PPE Selection Workflow for Handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.